4-Iodo-3-methoxy-5-nitrobenzaldehyde
Description
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Properties
IUPAC Name |
4-iodo-3-methoxy-5-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6INO4/c1-14-7-3-5(4-11)2-6(8(7)9)10(12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDDJASTMZNUNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1I)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6INO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50721132 | |
| Record name | 4-Iodo-3-methoxy-5-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50721132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1021493-53-7 | |
| Record name | 4-Iodo-3-methoxy-5-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50721132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"4-Iodo-3-methoxy-5-nitrobenzaldehyde" CAS number and properties
An In-Depth Technical Guide to 4-Iodo-3-methoxy-5-nitrobenzaldehyde
Introduction: A Versatile Building Block in Modern Synthesis
This compound is a substituted aromatic aldehyde that serves as a highly functionalized and valuable intermediate in organic synthesis. Its unique arrangement of four distinct functional groups—aldehyde, iodo, methoxy, and nitro—on a benzene ring makes it a versatile precursor for the construction of complex molecular architectures. The electron-withdrawing properties of the nitro and iodo groups significantly influence the reactivity of the aldehyde and the aromatic ring, opening avenues for diverse chemical transformations. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, plausible synthetic strategies, and potential applications, with a particular focus on its relevance to medicinal chemistry and drug development professionals. Its structural similarity to compounds like 5-nitrovanillin, a precursor to Parkinson's disease therapeutics, underscores its potential in the synthesis of novel bioactive agents.[1]
Chemical Identity and Physicochemical Properties
The fundamental identity and properties of this compound are summarized below. These data are critical for its handling, characterization, and use in experimental design.
| Property | Value | Source(s) |
| CAS Number | 1021493-53-7 | [2][3] |
| Molecular Formula | C₈H₆INO₄ | [3] |
| Molecular Weight | 307.04 g/mol | [2] |
| Physical Form | Light Yellow Solid | [3] |
| Purity | Typically ≥97% | [3] |
| Storage Temperature | 0-5°C, in a dry, cool, and well-ventilated place | [3][4] |
| InChI Key | WVDDJASTMZNUNH-UHFFFAOYSA-N | [2][3] |
| Canonical SMILES | COC1=CC(=CC(=C1I)[O-])C=O | [2] |
Molecular Structure and Chemical Reactivity
The reactivity of this compound is dictated by the interplay of its four functional groups. The strong electron-withdrawing nature of the nitro group and, to a lesser extent, the iodo and aldehyde groups, deactivates the aromatic ring towards electrophilic substitution. Conversely, these groups enhance the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack.
-
Aldehyde Group (-CHO): This group is the primary site for nucleophilic addition and condensation reactions. It readily forms 2,4-DNP derivatives and can be reduced to an alcohol or oxidized to a carboxylic acid.[5] Its reactivity is heightened by the adjacent electron-withdrawing substituents.
-
Nitro Group (-NO₂): A powerful deactivating and meta-directing group in the context of electrophilic aromatic substitution. However, its primary role in this molecule is to activate the ring for nucleophilic aromatic substitution (though less common) and to serve as a functional handle for reduction to an amine, a key step in the synthesis of many pharmaceutical scaffolds.
-
Iodo Group (-I): The iodine atom is a versatile functional group. It can be substituted via nucleophilic aromatic substitution or, more significantly, participate in a wide array of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-carbon and carbon-heteroatom bonds.
-
Methoxy Group (-OCH₃): This electron-donating group can be cleaved under specific conditions (e.g., using strong acids or reagents like lithium hydroxide and thiophenol) to yield a hydroxyl group, a transformation often seen in the synthesis of catechol derivatives.[1][6]
Caption: Role as a versatile intermediate in chemical synthesis.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound was not found, data from closely related analogues like 4-hydroxy-3-iodo-5-methoxybenzaldehyde and other nitrobenzaldehydes provide a strong basis for safe handling protocols.
[4][7][8][9]General Precautions:
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. A[4][8]void contact with skin, eyes, and clothing. W[4][9]ash hands and any exposed skin thoroughly after handling. *[10] Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles and/or face shield). *[4][9] Incompatibilities: Keep away from strong oxidizing agents and strong bases. *[4] Hazardous Decomposition: Thermal decomposition can produce hazardous gases, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen iodide.
[4][10]GHS Hazard Information (Inferred from Analogues):
| Hazard Class | GHS Statement | Source(s) |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | [7][9] |
| Serious Eye Damage/Irritation (Category 2) | H319: Causes serious eye irritation | [7][9] |
| STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation | [7][9] |
Recommended Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. F[4]or long-term stability, storage at 0-5°C under an inert atmosphere is recommended.
This compound stands out as a chemical intermediate with considerable untapped potential. Its high degree of functionalization provides multiple handles for synthetic chemists to build molecular complexity, making it an attractive starting point for discovery programs in pharmaceuticals, agrochemicals, and materials science. The combination of a reactive aldehyde, a versatile iodo group for cross-coupling, and a reducible nitro group within a single, well-defined scaffold ensures its continued relevance for researchers and drug development professionals aiming to construct novel and potent molecules.
References
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4-(3-Iodopropoxy)-5-methoxy-2-nitrobenzaldehyde. PubChem, National Center for Biotechnology Information. [Link]
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Safety Data Sheet - 4-Hydroxy-3-iodo-5-methoxybenzaldehyde. Angene Chemical. [Link]
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Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy- | C8H7IO3 | CID 79499. PubChem, National Center for Biotechnology Information. [Link]
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Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy- | SIELC Technologies. SIELC Technologies. [Link]
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4-Hydroxy-3-iodo-5-nitrobenzaldehyde | C7H4INO4 | CID 1494374. PubChem, National Center for Biotechnology Information. [Link]
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Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy- - Substance Details. US EPA. [Link]
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5-Nitrovanillin. Wikipedia. [Link]
- Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde.
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Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. ResearchGate. [Link]
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5-Nitrovanillin | C8H7NO5 | CID 81134. PubChem, National Center for Biotechnology Information. [Link]
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NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. BYJU'S. [Link]
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- 10. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Synthesis and Purification of 4-Iodo-3-methoxy-5-nitrobenzaldehyde
This guide provides a comprehensive overview of a robust and efficient methodology for the synthesis and purification of 4-Iodo-3-methoxy-5-nitrobenzaldehyde, a valuable substituted benzaldehyde derivative with applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering not just procedural steps, but also the underlying scientific rationale for key experimental choices.
Introduction and Strategic Approach
This compound is a key intermediate in the synthesis of various biologically active molecules. Its trifunctionalized aromatic core, featuring an aldehyde, a nitro group, and an iodine atom, allows for diverse chemical modifications, making it a versatile building block for combinatorial chemistry and targeted drug design.
The synthetic strategy outlined herein leverages the readily available and inexpensive starting material, vanillin (4-hydroxy-3-methoxybenzaldehyde). The synthesis proceeds via a two-step electrophilic aromatic substitution pathway:
-
Iodination of Vanillin: Introduction of an iodine atom at the C5 position of the vanillin ring to yield 5-iodovanillin.
-
Nitration of 5-Iodovanillin: Subsequent introduction of a nitro group at the C5 position of the 5-iodovanillin intermediate, yielding the target compound.
This strategic sequence is dictated by the directing effects of the substituents on the aromatic ring. The strongly activating hydroxyl and methoxy groups of vanillin direct the incoming electrophile (iodine) to the ortho and para positions. The position ortho to the hydroxyl group (C5) is favored for iodination. Following iodination, the subsequent nitration is directed to the remaining activated position, ortho to the hydroxyl group and meta to the deactivating aldehyde group, which corresponds to the desired C5 position relative to the original vanillin scaffold.
Synthesis of this compound
Step 1: Iodination of Vanillin to 5-Iodovanillin
The initial step involves the regioselective iodination of vanillin. Several methods exist for this transformation, with a common and effective approach utilizing sodium iodide and a mild oxidizing agent, such as sodium hypochlorite, to generate the electrophilic iodine species in situ.[1]
-
Materials:
-
Vanillin
-
Potassium Iodide (KI)
-
Sodium Hypochlorite (NaOCl) solution (e.g., commercial bleach)
-
Ethanol
-
Hydrochloric Acid (HCl)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Deionized water
-
-
Procedure:
-
In a round-bottom flask, dissolve vanillin and potassium iodide in ethanol.
-
Cool the mixture in an ice bath.
-
Slowly add the sodium hypochlorite solution dropwise to the stirred mixture while maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench any excess iodine and sodium hypochlorite by adding a solution of sodium thiosulfate.
-
Acidify the solution with hydrochloric acid to precipitate the crude 5-iodovanillin.[1]
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from an ethanol-water mixture.[1]
-
Diagram 1: Synthetic Workflow for 5-Iodovanillin
Caption: Workflow for the synthesis and initial purification of 5-Iodovanillin.
Step 2: Nitration of 5-Iodovanillin to this compound
The second step involves the nitration of the 5-iodovanillin intermediate. This reaction must be performed under carefully controlled conditions to prevent over-nitration or side reactions. A common method for the nitration of substituted phenols is the use of nitric acid in a suitable solvent like glacial acetic acid.[2]
-
Materials:
-
5-Iodovanillin
-
Concentrated Nitric Acid (HNO₃)
-
Glacial Acetic Acid
-
Deionized water
-
-
Procedure:
-
Dissolve 5-iodovanillin in glacial acetic acid in a round-bottom flask.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add concentrated nitric acid dropwise to the stirred solution, ensuring the temperature remains low.
-
After the addition, continue stirring the reaction mixture at low temperature. Monitor the reaction's completion by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude this compound.
-
Collect the yellow solid product by vacuum filtration and wash thoroughly with cold water to remove residual acid.
-
The crude product should be dried before proceeding to purification.
-
Diagram 2: Reaction Mechanism for the Synthesis of this compound
Caption: Simplified reaction mechanism for the two-step synthesis.
Purification of this compound
The purity of the final compound is critical for its intended applications. A two-step purification process involving column chromatography followed by recrystallization is recommended to achieve high purity.
Column Chromatography
Column chromatography is an effective method for separating the desired product from any unreacted starting materials, isomers, or other byproducts.[3]
-
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
-
-
Procedure:
-
Prepare a silica gel column using a slurry of silica in hexane.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., a mixture of hexane and ethyl acetate) and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the top of the prepared column.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Recrystallization
Recrystallization is employed as a final purification step to remove any remaining minor impurities and to obtain a crystalline solid of high purity.
-
Materials:
-
Partially purified this compound
-
Ethanol or Toluene
-
-
Procedure:
-
Dissolve the product from column chromatography in a minimal amount of hot ethanol or toluene.
-
If the solution is colored, a small amount of activated carbon can be added and the solution filtered while hot to remove colored impurities.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize the yield of crystals.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Table 1: Summary of Key Experimental Parameters
| Step | Reaction/Purification | Key Reagents/Solvents | Typical Conditions | Monitoring |
| 1 | Iodination | Vanillin, KI, NaOCl, Ethanol | 0°C to Room Temp. | TLC |
| 2 | Nitration | 5-Iodovanillin, HNO₃, Acetic Acid | 0-5°C | TLC |
| 3 | Chromatography | Silica gel, Hexane, Ethyl Acetate | Gradient Elution | TLC |
| 4 | Recrystallization | Ethanol or Toluene | Hot Dissolution, Slow Cooling | Visual |
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques, including:
-
Melting Point: Determination of the melting point range.
-
Spectroscopy:
-
¹H NMR and ¹³C NMR for structural elucidation.
-
FT-IR to identify characteristic functional groups (aldehyde, nitro, aromatic C-H).
-
Mass Spectrometry to confirm the molecular weight.
-
Safety Considerations
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.
-
Concentrated acids (nitric and hydrochloric acid) are corrosive and should be handled with extreme care.
-
Sodium hypochlorite is a strong oxidizing agent.
-
Organic solvents are flammable and should be handled away from ignition sources.
Conclusion
The synthetic and purification protocols detailed in this guide provide a reliable and reproducible pathway to high-purity this compound. By understanding the chemical principles behind each step, researchers can effectively troubleshoot and optimize the process for their specific needs, thereby facilitating the advancement of their research in drug discovery and development.
References
-
PierpaLab. (2025, February 16). 5-iodovanillin synthesis. Retrieved from [Link]
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A Technical Guide to the Solubility and Stability of 4-Iodo-3-methoxy-5-nitrobenzaldehyde for Researchers and Drug Development Professionals
Introduction: Unveiling the Potential of a Complex Benzaldehyde Derivative
4-Iodo-3-methoxy-5-nitrobenzaldehyde is a substituted aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis.[1] Its molecular architecture, featuring an aldehyde functional group alongside three distinct substituents on the benzene ring—an iodine atom, a methoxy group, and a nitro group—imparts a unique combination of reactivity and potential biological activity. The electron-withdrawing nature of the nitro group and the aldehyde, combined with the steric and electronic effects of the iodo and methoxy groups, suggests a compound with a nuanced profile of solubility and stability. Understanding these fundamental physicochemical properties is a critical first step in harnessing its potential for applications such as the development of novel therapeutics, where it has shown potential antimicrobial and anticancer properties.[1]
This in-depth technical guide provides a framework for researchers, scientists, and drug development professionals to comprehensively evaluate the solubility and stability of this compound. By integrating established principles of physical organic chemistry with field-proven experimental methodologies, this document serves as a practical roadmap for generating the crucial data needed to advance research and development efforts.
I. Solubility Profile: A Predictive and Experimental Approach
The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, influencing everything from reaction kinetics in synthesis to bioavailability in vivo. For this compound, a qualitative and quantitative understanding of its solubility in a range of solvents is paramount.
Theoretical Considerations: "Like Dissolves Like"
The principle of "like dissolves like" provides a foundational predictive tool for solubility.[2][3] The structure of this compound suggests a molecule with moderate polarity. The presence of the polar nitro and aldehyde groups is countered by the largely nonpolar benzene ring and the lipophilic iodine atom.[4] Therefore, it is anticipated to have limited solubility in water and higher solubility in organic solvents.
-
Polar Solvents: The potential for hydrogen bonding with the oxygen atoms of the nitro, methoxy, and aldehyde groups suggests some interaction with polar protic solvents like ethanol and methanol.[4] However, the large, hydrophobic benzene ring and iodine atom will likely limit aqueous solubility.[3][5]
-
Nonpolar Solvents: The aromatic ring and iodine substituent suggest that nonpolar solvents such as toluene and diethyl ether may be effective at solvating the molecule.[4]
-
Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are often excellent solvents for a wide range of organic compounds and are expected to effectively dissolve this compound.[4]
Experimental Determination of Solubility
A systematic experimental approach is necessary to move beyond theoretical predictions and obtain quantitative solubility data. The following protocol outlines a robust method for determining the solubility of this compound in a variety of relevant solvents.
Experimental Protocol: Quantitative Solubility Determination using the Shake-Flask Method
This protocol is adapted from established methodologies for determining the solubility of organic compounds.[5][6]
Objective: To determine the equilibrium solubility of this compound in a range of solvents at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane, DMSO, DMF)
-
Scintillation vials or screw-cap test tubes
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Analytical balance
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Syringe filters (0.22 µm)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled incubator on an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Visual inspection should confirm the continued presence of undissolved solid.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the collected supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining microscopic particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.
-
Analyze both the standard solutions and the filtered saturated solutions using a suitable analytical method (UV-Vis spectrophotometry or HPLC).
-
UV-Vis: Determine the absorbance at the wavelength of maximum absorption (λmax) and use the calibration curve generated from the standard solutions to determine the concentration.
-
HPLC: Use a validated HPLC method to determine the concentration of the compound in the saturated solution by comparing the peak area to that of the standards.
-
-
Perform the analysis in triplicate for each solvent.
-
-
Data Analysis and Reporting:
-
Calculate the average solubility and standard deviation for each solvent.
-
Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).
-
Anticipated Solubility Profile
Based on the structural features, the following trend in solubility is hypothesized:
Table 1: Predicted and Experimental Solubility of this compound
| Solvent Class | Solvent Example | Predicted Solubility | Experimental Value (mg/mL) |
| Polar Protic | Water | Very Low | To be determined |
| Ethanol | Moderate | To be determined | |
| Methanol | Moderate | To be determined | |
| Polar Aprotic | DMSO | High | To be determined |
| DMF | High | To be determined | |
| Acetone | Moderate to High | To be determined | |
| Nonpolar | Dichloromethane | Moderate | To be determined |
| Toluene | Low to Moderate | To be determined | |
| Hexane | Very Low | To be determined |
II. Stability Assessment: Ensuring Integrity Under Stress
The stability of a compound is a critical determinant of its shelf-life, formulation feasibility, and ultimately, its safety and efficacy. The presence of the nitro group, in particular, suggests that this compound may be susceptible to degradation under certain conditions.[7][8][9] A comprehensive stability study should investigate the impact of temperature, humidity, light, and pH.
Potential Degradation Pathways
Several functional groups in this compound could be involved in degradation:
-
Aldehyde Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, particularly in the presence of air (autoxidation).[10]
-
Nitro Group Reduction: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group. This is a common metabolic pathway but can also occur chemically under certain reducing conditions.
-
Photodegradation: Aromatic nitro compounds can be sensitive to light, potentially leading to complex degradation pathways.
-
Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions could potentially affect the molecule.
Forced Degradation Studies: A Proactive Approach
Forced degradation (stress testing) is an essential component of a stability program. It involves subjecting the compound to conditions more severe than those expected during storage to accelerate degradation and elucidate potential degradation products and pathways. This information is invaluable for developing stability-indicating analytical methods.
Experimental Protocol: Forced Degradation Study
This protocol is designed in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines.
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Solutions of varying pH (e.g., 0.1 M HCl, purified water, 0.1 M NaOH)
-
Hydrogen peroxide solution (e.g., 3%)
-
Temperature-controlled ovens
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
pH meter
Procedure:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent system (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to the sample solution and heat (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Add 0.1 M NaOH to the sample solution and maintain at room temperature or heat gently for a defined period.
-
Neutral Hydrolysis: Use purified water and heat as in the acid hydrolysis condition.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the sample solution and keep it at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60 °C, 80 °C) for a defined period.[11]
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.
-
-
Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples using a validated stability-indicating HPLC method. The use of a PDA detector will help in assessing peak purity, while an MS detector will aid in the identification of degradation products.
-
A control sample (unstressed) should be analyzed concurrently.
-
-
Data Evaluation:
-
Calculate the percentage of degradation for each stress condition.
-
Identify and, if possible, characterize the major degradation products.
-
Determine the primary degradation pathways.
-
Visualizing the Workflow: A Logical Approach to Characterization
The following diagram illustrates a structured workflow for the comprehensive assessment of the solubility and stability of this compound.
Caption: Workflow for Solubility and Stability Assessment.
Conclusion: A Foundation for Future Development
References
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Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link][12]
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Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. Defense Technical Information Center. Retrieved from [Link][7]
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Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link][8]
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Ribeiro, A. C. F., et al. (2023). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Molecules, 28(23), 7800. [Link][5]
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Unknown. (n.d.). Solubility test for Organic Compounds. Retrieved from [Link][6]
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Gustin, J. L. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 2(1), 27–33. [Link][9]
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Quora. (2017). How can you determine the solubility of organic compounds? Retrieved from [Link][13]
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SoapMaker's Journal. (2024). Understanding Chemical Stability – Principles and Testing Methods. Retrieved from [Link][11]
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Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link][4]
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NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link][14]
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Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link][2]
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Solubility of Things. (n.d.). Benzaldehyde. Retrieved from [Link][3]
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Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. Retrieved from [Link][16]
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ResearchGate. (2016). How to determine chemical stability of a pharmaceutical formulation/product. Retrieved from [Link][18]
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- 8. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Benzaldehyde - Wikipedia [en.wikipedia.org]
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- 12. scribd.com [scribd.com]
- 13. quora.com [quora.com]
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- 17. Nitro compound - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Characterization of 4-Iodo-3-methoxy-5-nitrobenzaldehyde
This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of 4-Iodo-3-methoxy-5-nitrobenzaldehyde, a key intermediate in various synthetic applications. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this compound. The causality behind experimental choices and data interpretation is emphasized to provide field-proven insights.
Introduction: The Structural Significance of this compound
This compound, with a molecular formula of C₈H₆INO₄ and a molecular weight of 307.04 g/mol , is a multi-substituted benzaldehyde derivative.[1] Its structure is characterized by an aldehyde functional group, a methoxy group, a nitro group, and an iodine atom attached to the benzene ring. This unique combination of electron-withdrawing (nitro and iodo) and electron-donating (methoxy) groups results in a distinct electronic environment, which is reflected in its spectroscopic signatures. Understanding these spectral characteristics is paramount for confirming its synthesis, assessing its purity, and predicting its reactivity in further chemical transformations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide invaluable structural information.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is expected to show distinct signals for the aldehyde proton, the aromatic protons, and the methoxy protons. The electron-withdrawing nature of the nitro, iodo, and aldehyde groups will cause the aromatic protons to be significantly deshielded, appearing downfield.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aldehyde (-CHO) | ~10.0 | Singlet (s) | 1H |
| Aromatic (H-2, H-6) | 8.2 - 8.5 | Doublet (d) | 2H |
| Methoxy (-OCH₃) | ~3.9 | Singlet (s) | 3H |
Causality of Chemical Shifts:
-
Aldehyde Proton (s, ~10.0 ppm): The aldehyde proton is highly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl oxygen, resulting in a characteristic downfield singlet.[2]
-
Aromatic Protons (d, 8.2 - 8.5 ppm): The two aromatic protons are situated between strong electron-withdrawing groups (nitro and iodo). This environment leads to a significant downfield shift. They are expected to appear as doublets due to coupling with each other.
-
Methoxy Protons (s, ~3.9 ppm): The protons of the methoxy group are shielded compared to the aromatic protons and appear as a singlet as there are no adjacent protons to couple with.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information about the carbon skeleton. The carbonyl carbon of the aldehyde will be the most downfield signal.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aldehyde (C=O) | 192 - 195 |
| Aromatic (C-NO₂) | 148 - 152 |
| Aromatic (C-I) | 138 - 142 |
| Aromatic (C-OCH₃) | 155 - 160 |
| Aromatic (C-H) | 110 - 130 |
| Methoxy (-OCH₃) | 55 - 60 |
Interpretation of Carbon Chemical Shifts:
-
Aldehyde Carbonyl (192 - 195 ppm): The carbonyl carbon is highly deshielded and appears significantly downfield, a characteristic feature of aldehydes.[3][4]
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. Carbons attached to the electronegative nitro and iodo groups are shifted downfield. The carbon attached to the electron-donating methoxy group will also be influenced.
Experimental Protocol for NMR Spectroscopy
A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can slightly alter chemical shifts.[1]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[2]
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, resulting in sharp, symmetrical peaks.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the raw data.
-
Phase the spectra to obtain a flat baseline.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Reference the spectra to the internal standard (TMS at 0 ppm).
-
Analyze the chemical shifts, multiplicities, and integration values to assign the signals to the respective protons and carbons in the molecule.
-
Diagram of Spectroscopic Workflow:
Caption: Workflow for NMR Spectroscopic Analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Spectral Data
The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde and nitro functional groups.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aldehyde C-H Stretch | 2850 - 2750 | Medium |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aldehyde C=O Stretch | 1720 - 1700 | Strong |
| Nitro N=O Asymmetric Stretch | ~1520 | Strong |
| Nitro N=O Symmetric Stretch | ~1350 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium |
| C-O Stretch (Methoxy) | 1275 - 1200 | Strong |
| C-I Stretch | 600 - 500 | Medium |
Interpretation of IR Absorption Bands:
-
Aldehyde Stretches: The presence of a strong C=O stretching band around 1700-1720 cm⁻¹ and a medium C-H stretching band around 2750-2850 cm⁻¹ are highly indicative of an aldehyde.[5][6] The conjugation with the aromatic ring typically lowers the C=O stretching frequency.[5][6]
-
Nitro Group Stretches: The strong asymmetric and symmetric stretching vibrations of the nitro group are expected around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.[3]
-
Aromatic and Other Stretches: The spectrum will also show absorptions for aromatic C-H and C=C stretching, as well as C-O stretching from the methoxy group.
Experimental Protocol for IR Spectroscopy
Step-by-Step Methodology (Attenuated Total Reflectance - ATR):
-
Instrument Preparation:
-
Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid this compound sample onto the ATR crystal.
-
Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the IR spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and compare them to known correlation charts and spectral databases to confirm the presence of the expected functional groups.
-
Diagram of Key IR Absorptions:
Caption: Key Functional Group Correlations in the IR Spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Predicted Mass Spectrum
For this compound (MW = 307.04 g/mol ), the mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 307. The fragmentation pattern will be influenced by the presence of the various functional groups.
Predicted Fragmentation Pathways:
-
Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the loss of a nitro radical (•NO₂), which has a mass of 46. This would result in a fragment ion at m/z 261.
-
Loss of CHO: The loss of the formyl radical (•CHO) with a mass of 29 from the molecular ion would lead to a fragment at m/z 278.
-
Loss of I: Cleavage of the C-I bond would result in the loss of an iodine radical (•I), with a mass of 127, giving a fragment at m/z 180.
-
Loss of CH₃: The methoxy group can lose a methyl radical (•CH₃), mass 15, to give a fragment at m/z 292.
Experimental Protocol for Mass Spectrometry
Step-by-Step Methodology (Electron Ionization - EI):
-
Sample Introduction:
-
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
-
-
Ionization:
-
The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a molecular ion (M⁺).
-
-
Mass Analysis:
-
The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z values.
-
-
Data Interpretation:
-
Identify the molecular ion peak to confirm the molecular weight.
-
Analyze the fragmentation pattern to gain further structural information and confirm the identity of the compound.
-
Diagram of Predicted MS Fragmentation:
Caption: Predicted Major Fragmentation Pathways in EI-MS.
Conclusion
The spectroscopic characterization of this compound is a critical step in its synthesis and application. This guide has provided a detailed theoretical framework for understanding and predicting its NMR, IR, and MS spectra. The distinct electronic nature of the substituents on the benzaldehyde core gives rise to a unique and interpretable set of spectroscopic data. By following the outlined experimental protocols and applying the principles of spectral interpretation, researchers can confidently identify and characterize this important chemical compound.
References
-
Patterson-Elenbaum, M. B., et al. (2006). 13C NMR Chemical Shifts of Carbonyl Groups in Substituted Benzaldehydes and Acetophenones: Substituent Chemical Shift Increments. Magnetic Resonance in Chemistry, 44(8), 797-806. [Link]
-
Schmidt, A. C., Herzschuh, R., Matysik, F. M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid communications in mass spectrometry, 20(15), 2293–2302. [Link]
-
Berkeley Learning Hub. (2024). Aldehyde IR Spectroscopy. [Link]
-
Patterson-Elenbaum, M. B., et al. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. ResearchGate. [Link]
-
Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. [Link]
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Mass Spectrometry: Fragmentation. (n.d.). [Link]
-
Nowik, W., et al. (2009). Prediction of 17O Carbonyl Chemical Shifts in Substituted Benzaldehydes by QSPR and DFT. Journal of Chemical Information and Modeling, 49(9), 2093-2104. [Link]
-
McMurry, J. (2018). Spectroscopy of Aldehydes and Ketones. In Organic Chemistry (10th ed.). [Link]
-
Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy. [Link]
-
PubChem. (n.d.). Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy-. [Link]
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"4-Iodo-3-methoxy-5-nitrobenzaldehyde" material safety data sheet (MSDS)
An In-depth Technical Guide to the Material Safety Profile of 4-Iodo-3-methoxy-5-nitrobenzaldehyde
This guide provides a comprehensive safety, handling, and emergency-response framework for this compound (CAS No. 1021493-53-7). Designed for researchers, chemists, and drug development professionals, this document moves beyond a standard Material Safety Data Sheet (MSDS) to offer a deeper, field-proven perspective on risk mitigation. The protocols and insights herein are synthesized from established safety data for structurally analogous compounds, ensuring a robust and scientifically grounded approach to laboratory safety.
Introduction: A Molecule of Interest
This compound is a substituted aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis.[1] Its unique constellation of functional groups—an electrophilic aldehyde, an electron-withdrawing nitro group, a methoxy group, and a bulky iodine atom—makes it a versatile intermediate for constructing more complex molecular architectures.[1] These same features, however, dictate its reactivity and toxicological profile, necessitating a thorough understanding for safe handling. This guide serves as the foundational reference for its use in a research and development setting.
Physicochemical and Identifier Data
A precise understanding of a compound's physical properties is the first step in a comprehensive risk assessment. The data below has been consolidated for easy reference.
| Property | Value | Source |
| CAS Number | 1021493-53-7 | [1] |
| Molecular Formula | C₈H₆INO₄ | [1] |
| Molecular Weight | 307.04 g/mol | [1] |
| Appearance | Likely a yellow or light-yellow crystalline solid (inferred from analogs) | [2][3] |
| InChI Key | WVDDJASTMZNUNH-UHFFFAOYSA-N | [1] |
Hazard Identification and Safety Profile
While specific toxicological data for this compound is not extensively published, a reliable hazard profile can be constructed by analyzing the known risks of structurally similar compounds, such as 5-Iodovanillin and various nitrobenzaldehydes.[2][3][4][5] The presence of an aldehyde, a nitro group, and an iodo-substituted phenol ether framework informs the following GHS classification.
Signal Word: Warning
GHS Hazard Pictograms:
GHS Hazard Statements:
Consolidated Precautionary Statements:
| Type | Code | Statement | Rationale & Causality |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5] | The compound is a solid powder that can be easily aerosolized. Inhalation may lead to respiratory tract irritation as indicated by the H335 classification. |
| P264 | Wash skin thoroughly after handling.[4] | Direct skin contact is likely to cause irritation (H315). Thorough washing minimizes contact time and prevents absorption. | |
| P271 | Use only outdoors or in a well-ventilated area.[4] | This engineering control is critical to minimize the concentration of airborne particles and prevent respiratory exposure. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3][4] | A fundamental requirement to create a physical barrier against skin and eye contact, preventing irritation (H315, H319) and potential sensitization (H317). | |
| Response | P302 + P352 | IF ON SKIN: Wash with plenty of water.[4] | Immediate and copious rinsing is the primary method to decontaminate the skin and mitigate irritation. |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][4] | Moves the individual from the exposure source and ensures an open airway, addressing respiratory irritation. | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4][5] | Crucial for flushing the irritant from the eyes to prevent serious damage. Rinsing for at least 15 minutes is the standard protocol.[2][5] | |
| P333 + P313 | If skin irritation or rash occurs: Get medical advice/attention.[6] | This indicates a more severe reaction or potential sensitization, requiring professional medical evaluation. | |
| P362 + P364 | Take off contaminated clothing and wash it before reuse.[4] | Prevents re-exposure from contaminated apparel. | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[2][4] | Protects the compound from moisture and atmospheric contaminants while preventing the escape of dust into the laboratory environment. |
| P405 | Store locked up.[2][4] | Standard practice for chemicals with notable hazards to restrict access to authorized personnel only. | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[4][6] | Ensures that the chemical waste is managed in accordance with local, regional, and national environmental regulations. |
Risk Assessment and Mitigation Workflow
A proactive approach to safety is non-negotiable. The following workflow illustrates a self-validating system for handling this compound, ensuring that hazards are identified, controls are implemented, and procedures are in place for any contingency.
Caption: Risk assessment and mitigation workflow for handling this compound.
First-Aid and Emergency Procedures
Immediate and appropriate action during an exposure event is critical. The following protocols are based on established measures for similar chemical classes.[2][5][7]
| Exposure Route | Protocol |
| Inhalation | 1. Immediately move the affected person to fresh air.[2][4] 2. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration, but avoid mouth-to-mouth resuscitation.[4] 3. Seek immediate medical attention.[5] |
| Skin Contact | 1. Immediately remove all contaminated clothing and shoes.[2] 2. Wash the affected area with soap and plenty of water for at least 15 minutes.[2][5] 3. If skin irritation or a rash develops, seek medical attention.[2] |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2][5] 2. Remove contact lenses if present and easy to do so. Continue rinsing.[2] 3. Seek immediate medical attention, preferably from an ophthalmologist.[6] |
| Ingestion | 1. Do NOT induce vomiting.[2] 2. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person.[5][7] 3. Seek immediate medical attention.[6] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][7]
-
Specific Hazards: Thermal decomposition can be hazardous. Expect the release of toxic and irritating gases and vapors, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen iodide (HI).[2][8]
-
Protective Actions: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous combustion products.[2][5][7]
Accidental Release Measures
-
Personal Precautions: Evacuate non-essential personnel. Ensure adequate ventilation. Avoid breathing dust and prevent contact with skin and eyes by using the prescribed PPE.[5][7]
-
Environmental Precautions: Prevent the substance from entering drains or waterways.[5][7]
-
Containment and Cleanup: Carefully sweep up the solid material, avoiding dust generation.[2] Place the material into a suitable, closed, and labeled container for disposal.[2][5] Clean the spill area thoroughly.
Exposure Controls and Personal Protective Equipment (PPE)
Engineering controls and PPE are the primary barriers to exposure. The selection of PPE must be based on a thorough risk assessment of the procedures being performed.
| Control | Specifications and Justification |
| Engineering Controls | Chemical Fume Hood: All manipulations of the solid compound that could generate dust must be performed in a properly functioning chemical fume hood. This is the primary defense against respiratory exposure (H335). Eyewash Stations/Safety Showers: Must be readily accessible and tested regularly.[2] |
| Eye/Face Protection | Safety Goggles: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4] This is mandatory to prevent serious eye irritation (H319). Face Shield: A face shield should be worn in addition to goggles when there is a significant risk of splashing or dust generation.[5] |
| Skin Protection | Gloves: Handle with chemically resistant gloves (e.g., nitrile) inspected prior to use. Use proper glove removal technique to avoid skin contact.[5] Dispose of contaminated gloves after use. Lab Coat/Protective Clothing: Wear a lab coat to prevent skin contact. For larger quantities, a chemical-resistant apron or suit may be necessary.[2][9] |
| Respiratory Protection | Under Normal Conditions: A fume hood should provide adequate protection. In Case of Control Failure/High Concentration: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a particle filter (type P95/P100 US or P1/P2/P3 EU).[5] |
Stability and Reactivity
Understanding a compound's reactivity is key to safe storage and handling, preventing unintentional and hazardous reactions.
-
Chemical Stability: The compound is expected to be stable under normal laboratory conditions (room temperature, protected from light).[6] However, related compounds are noted to be sensitive to air and light.[8]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[2][9] Aldehydes can undergo vigorous reactions with these substances.
-
Hazardous Decomposition Products: Upon combustion or thermal decomposition, the compound may release hazardous substances including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen iodide (HI).[2][8]
-
Hazardous Polymerization: Hazardous polymerization is not expected to occur.[2][8]
Toxicological and Ecological Information
-
Toxicological Profile: The toxicological properties of this compound have not been fully investigated.[2][8] However, based on its hazard classification derived from analogs, it is presumed to be a skin, eye, and respiratory irritant, and a potential skin sensitizer.[2][7] Aromatic nitro compounds, as a class, can sometimes be associated with systemic effects like methaemoglobinaemia, though specific data for this compound is unavailable.
-
Carcinogenicity: No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, NTP, or OSHA.
-
Ecological Profile: Specific data on persistence, degradability, bioaccumulation, and mobility in soil are not available for this compound.[4] As a general precaution, release into the environment should be avoided.[7]
References
-
Safety Data Sheet - 4-Hydroxy-3-iodo-5-methoxybenzaldehyde . Angene Chemical. Available at: [Link]
-
4-Hydroxy-3-iodo-5-nitrobenzaldehyde PubChem Entry . PubChem. Available at: [Link]
-
4–NITROBENZALDEHYDE AR MSDS . Loba Chemie. Available at: [Link]
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- 5. angenechemical.com [angenechemical.com]
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- 9. fishersci.com [fishersci.com]
"4-Iodo-3-methoxy-5-nitrobenzaldehyde" commercial suppliers and pricing
An In-Depth Technical Guide to Sourcing 4-Iodo-3-methoxy-5-nitrobenzaldehyde for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of a Niche Building Block
This compound is a highly functionalized aromatic aldehyde that serves as a critical starting material and intermediate in synthetic organic chemistry. Its unique substitution pattern—featuring an electron-withdrawing nitro group, an electron-donating methoxy group, and a reactive iodo group—makes it a versatile scaffold for constructing complex molecular architectures. For researchers in medicinal chemistry, this compound is of particular interest for its potential in developing novel antimicrobial and anticancer agents. The strategic placement of the iodo-substituent allows for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse functionalities to probe structure-activity relationships.
This guide provides a comprehensive overview of the commercial landscape for this compound, offering a detailed analysis of suppliers, pricing, and essential procurement protocols. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to make informed purchasing decisions and handle this valuable reagent with confidence and safety.
Compound Profile: Key Chemical and Physical Properties
A thorough understanding of a compound's properties is fundamental to its successful application in research and development. Below is a summary of the key identifiers and characteristics of this compound.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1021493-53-7 |
| Molecular Formula | C₈H₆INO₄ |
| Molecular Weight | 307.04 g/mol |
| InChI Key | WVDDJASTMZNUNH-UHFFFAOYSA-N |
Note: The molecular formula and weight may be cited with slight variations in different sources. The values presented here are based on the most commonly cited data.
Commercial Suppliers and Product Specifications
The availability and purity of starting materials are paramount to the success of any synthetic endeavor. The following table provides a comparative overview of commercial suppliers for this compound. It is important to note that this is a specialized chemical, and as such, is primarily available from suppliers focused on research and development quantities.
| Supplier | Product Name | Purity/Grade | Available Quantities | CAS Number | Notes |
| Benchchem | This compound | Not specified | Inquiry required | 1021493-53-7 | For research use only. Not for human or veterinary use. |
| Amadis Chemical | This compound | Not specified | Inquiry required | Not specified | A manufacturer and service provider of building blocks and key intermediates. |
| Alfa Chemistry | 3-iodo-4-methoxy-benzaldehyde | ≥97% (HPLC) or Highly Purified | 1g, 2g, 5g, 10g, 25g | 2314-37-6 | ISO 9001:2015 Certified. Note the different CAS number and compound name. |
| US Biological Life Sciences | 3-Iodo-4-methoxy-benzaldehyde | ≥97% (HPLC) or Reagent Grade | 1g, 5 |
A Comprehensive Technical Guide to 4-Iodo-3-methoxy-5-nitrobenzaldehyde: Synthesis, Properties, and Applications in Modern Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Medicinal Chemistry
4-Iodo-3-methoxy-5-nitrobenzaldehyde is a polysubstituted aromatic aldehyde that has emerged as a significant building block in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. Its unique arrangement of an aldehyde, an iodine atom, a methoxy group, and a nitro group on the benzene ring provides a rich platform for a variety of chemical transformations. The electron-withdrawing nature of the nitro and aldehyde groups, combined with the reactivity of the iodo substituent, makes this compound a versatile precursor for the synthesis of novel therapeutic agents, with potential applications in the development of antimicrobial and anticancer drugs.[1] This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, supported by detailed experimental protocols and insights into its chemical behavior.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 1021493-53-7 | [1] |
| Molecular Formula | C₈H₆INO₄ | [2] |
| Molecular Weight | 307.04 g/mol | [1] |
| Appearance | Likely a crystalline solid | Inferred from related compounds |
| Solubility | Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated hydrocarbons. | Inferred from related compounds |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (around 9.8-10.1 ppm), the two aromatic protons as singlets or doublets (in the range of 7.5-8.5 ppm), and a singlet for the methoxy group protons (around 3.9-4.1 ppm).
-
¹³C NMR: The carbon NMR spectrum would feature a signal for the carbonyl carbon of the aldehyde (around 190 ppm), along with distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached functional groups. The carbon bearing the iodine atom would show a characteristic upfield shift.
-
IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the carbonyl group of the aldehyde (around 1700 cm⁻¹), the nitro group (asymmetric and symmetric stretching around 1530 and 1350 cm⁻¹, respectively), and C-O stretching of the methoxy group.
Synthesis of this compound: A Proposed Route
A validated, step-by-step protocol for the synthesis of this compound is not explicitly detailed in readily accessible literature. However, based on established organic chemistry principles and published procedures for structurally related molecules, a plausible and efficient synthetic pathway can be designed starting from the readily available precursor, 5-nitrovanillin (4-hydroxy-3-methoxy-5-nitrobenzaldehyde).[3] This proposed synthesis involves a key iodination step.
Proposed Synthetic Pathway: Iodination of 5-Nitrovanillin
The synthesis of this compound can be logically achieved through the electrophilic iodination of 5-nitrovanillin. The hydroxyl group in 5-nitrovanillin is a strong activating group and directs the incoming electrophile to the ortho position, which is vacant.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is adapted from established methods for the iodination of vanillin and other activated aromatic compounds.[4][5] Optimization may be required to achieve the best results.
Materials:
-
5-Nitrovanillin (1 equivalent)
-
Sodium Iodide (NaI) (1.1 equivalents)
-
Sodium Hypochlorite (NaOCl, commercial bleach solution, ~5-6%) (1.2 equivalents)
-
Ethanol
-
Hydrochloric Acid (HCl), dilute solution
-
Sodium thiosulfate (Na₂S₂O₃), saturated solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-nitrovanillin in a suitable amount of ethanol.
-
Addition of Iodide: To the stirred solution, add sodium iodide and stir until it is completely dissolved.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Oxidative Iodination: Slowly add the sodium hypochlorite solution dropwise to the cooled reaction mixture over a period of 15-20 minutes, ensuring the temperature remains below 5 °C. The color of the reaction mixture may change.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Quenching: Once the reaction is complete, quench the excess oxidant by adding a saturated solution of sodium thiosulfate until the yellow color of iodine disappears.
-
Acidification and Extraction: Acidify the mixture with dilute hydrochloric acid to a pH of ~2. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford this compound as a solid.
Key Applications in Organic Synthesis
The strategic placement of functional groups in this compound makes it a valuable intermediate for the synthesis of a wide range of more complex molecules. The aldehyde group can undergo various transformations such as oxidations, reductions, and condensations, while the iodo group is an excellent handle for transition metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling
The carbon-iodine bond in this compound is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6][7] This reaction allows for the formation of a new carbon-carbon bond by coupling the benzaldehyde core with a variety of boronic acids or their derivatives, opening up avenues for the synthesis of biaryl compounds and other complex architectures.
Caption: Suzuki-Miyaura coupling of this compound.
Exemplary Suzuki-Miyaura Coupling Protocol (General)
The following is a general procedure for the Suzuki-Miyaura coupling of aryl iodides, which can be adapted for this compound.[6]
Materials:
-
This compound (1 equivalent)
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)
-
Base (e.g., Potassium carbonate [K₂CO₃] or Cesium carbonate [Cs₂CO₃], 2-3 equivalents)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
Procedure:
-
Reaction Setup: In a Schlenk flask or a microwave vial, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Solvent Addition: Add the degassed solvent system to the flask.
-
Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring under the inert atmosphere. Microwave irradiation can also be employed to accelerate the reaction.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute it with water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Future Perspectives and Conclusion
This compound is a highly functionalized and versatile building block with significant potential in organic synthesis, particularly for the development of novel pharmaceuticals. The presence of multiple reactive sites allows for a diverse range of chemical modifications, enabling the construction of complex molecular scaffolds. While detailed synthetic protocols and specific applications are still emerging in the literature, the foundational principles of organic chemistry provide a clear roadmap for its utilization. Further research into the synthesis and reactivity of this compound is likely to uncover new and exciting applications in drug discovery and materials science. This guide serves as a foundational resource for researchers looking to explore the synthetic utility of this promising intermediate.
References
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Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
PubChem. Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy-. [Link]
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AA Blocks. InCl3-catalyzed one-pot synthesis of multi-substituted pyrano[2,3-c]pyrazole-4-carboxylic acid esters under ultrasound irradiation. [Link]
-
National Center for Biotechnology Information. Approaches to Iodinated Derivatives of Vanillin and Isovanillin. [Link]
-
PrepChem. Synthesis of 3,4-Dimethoxy-5-nitrobenzaldehyde (Compound 113, FIG. 3). [Link]
-
Wikipedia. 5-Nitrovanillin. [Link]
-
Royal Society of Chemistry. Supporting Information. [Link]
-
Scribd. Iodination of Vanillin in EAS. [Link]
-
Green Chemistry Teaching and Learning Community. Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. [Link]
-
SpectraBase. benzaldehyde, 3-iodo-5-methoxy-4-[(3-nitrophenyl)methoxy]- - Optional[1H NMR] - Spectrum. [Link]
-
MDPI. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]
-
Sciencemadness.org. Preparation of 5-Hydroxyvanillin (3-Methoxy 4,5-dihydroxybenzaldehyde). [Link]
-
ResearchGate. (PDF) Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. [Link]
-
MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]
- Google Patents. CN101219955B - Method for synthesizing o-nitrobenzaldehyde compounds.
-
PubChem. 4-Hydroxy-3-iodo-5-nitrobenzaldehyde. [Link]
- Google Patents. Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde.
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Myers' Group. The Suzuki Reaction. [Link]
-
Royal Society of Chemistry. Supporting Information For. [Link]
-
ResearchGate. Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction | Request PDF. [Link]
-
Jurnal Kimia Valensi. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [Link]
Sources
Chemical structure and IUPAC name of "4-Iodo-3-methoxy-5-nitrobenzaldehyde"
An In-depth Technical Guide to 4-Iodo-3-methoxy-5-nitrobenzaldehyde
Introduction
This compound is a highly functionalized aromatic aldehyde of significant interest in synthetic organic chemistry and drug discovery. Its unique substitution pattern, featuring an aldehyde, a methoxy group, an iodine atom, and a nitro group, makes it a versatile building block for the synthesis of more complex molecular architectures. The interplay of these functional groups—an electron-donating methoxy group, and electron-withdrawing nitro and aldehyde groups—creates a unique electronic environment that governs its reactivity and utility. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a validated synthesis protocol, and its applications, tailored for researchers and professionals in the chemical sciences. The compound is identified by the CAS Number 1021493-53-7[1].
Chemical Structure and IUPAC Nomenclature
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is This compound . The nomenclature is derived by identifying benzaldehyde as the parent structure, with the carbon atom of the aldehyde group designated as position 1. The substituents are then numbered accordingly around the aromatic ring.
The key structural features include:
-
A benzaldehyde core.
-
An iodo group at position 4.
-
A methoxy group at position 3.
-
A nitro group at position 5.
Caption: IUPAC numbering of this compound.
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical properties is presented below.
| Property | Value | Reference |
| IUPAC Name | This compound | N/A |
| CAS Number | 1021493-53-7 | [1] |
| Molecular Formula | C₈H₆INO₄ | |
| Molecular Weight | 307.04 g/mol | [1] |
| Appearance | Light Yellow Solid | |
| Purity | ≥97% | |
| InChI Key | WVDDJASTMZNUNH-UHFFFAOYSA-N | [1] |
| Solubility | Expected to be soluble in polar aprotic solvents (e.g., DMSO, DMF) | [1] |
| Storage | Store at 0-5°C |
Spectroscopic Profile (Predicted)
While a dedicated spectrum for this specific compound is not publicly available, its spectroscopic characteristics can be reliably predicted based on its functional groups and data from close structural analogs[2][3].
-
¹H NMR:
-
Aldehyde Proton (-CHO): A singlet is expected around δ 9.9-10.1 ppm.
-
Aromatic Protons: Two doublets are expected in the aromatic region (δ 7.5-8.5 ppm), corresponding to the protons at C2 and C6.
-
Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three methyl protons is expected around δ 3.9-4.1 ppm.
-
-
¹³C NMR:
-
Carbonyl Carbon (-CHO): Expected in the range of δ 188-192 ppm.
-
Aromatic Carbons: Six distinct signals are expected, with carbons attached to iodine (C4) and the nitro group (C5) showing characteristic shifts. The C-I signal would be at a lower field (δ ~90-100 ppm), while C-NO₂ would be significantly downfield.
-
Methoxy Carbon (-OCH₃): A signal around δ 56 ppm is anticipated.
-
-
IR Spectroscopy:
-
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1710 cm⁻¹.
-
N-O Stretch (Nitro): Two strong bands are expected, one symmetric (~1350 cm⁻¹) and one asymmetric (~1530 cm⁻¹).
-
C-O Stretch (Methoxy): A characteristic band around 1250-1280 cm⁻¹.
-
C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹.
-
Synthesis and Mechanistic Rationale
A logical and efficient synthesis of this compound can be achieved via a two-step electrophilic substitution sequence starting from 3-methoxybenzaldehyde.
Step-by-Step Protocol
Step 1: Nitration of 3-Methoxybenzaldehyde to 3-Methoxy-5-nitrobenzaldehyde
-
Rationale: The methoxy group is an activating, ortho, para-director, while the aldehyde group is a deactivating, meta-director. Both groups direct the incoming electrophile (NO₂⁺) to the C5 position. This convergence of directing effects leads to high regioselectivity for the desired product.
-
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0°C, slowly add 3-methoxybenzaldehyde to a cold mixture of concentrated sulfuric acid and fuming nitric acid.
-
Maintain the temperature below 10°C throughout the addition.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice, leading to the precipitation of the product.
-
Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. Recrystallization from ethanol can be performed for further purification.
-
Step 2: Iodination of 3-Methoxy-5-nitrobenzaldehyde
-
Rationale: In the intermediate, the methoxy group remains the strongest activating group. The nitro and aldehyde groups are deactivating. The methoxy group directs the incoming electrophile (I⁺) to the positions ortho and para to it (C2, C4, C6). Positions C2 and C6 are sterically hindered by the adjacent aldehyde and nitro groups, respectively. Therefore, iodination preferentially occurs at the C4 position.
-
Procedure:
-
Dissolve 3-methoxy-5-nitrobenzaldehyde in a suitable solvent such as glacial acetic acid.
-
Add N-Iodosuccinimide (NIS) as the iodinating agent and a catalytic amount of a Lewis acid (e.g., trifluoroacetic acid) to generate the electrophilic iodine species.
-
Heat the mixture gently (e.g., 50-60°C) and monitor the reaction by TLC.
-
Upon completion, cool the mixture and pour it into an aqueous solution of sodium thiosulfate to quench any unreacted iodine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound.
-
Caption: Synthetic workflow for this compound.
Reactivity and Applications in Drug Development
The unique arrangement of functional groups imparts a versatile reactivity profile, making this compound a valuable intermediate.
-
Aldehyde Group: Serves as a key handle for nucleophilic additions, reductive aminations, and condensation reactions (e.g., Knoevenagel, Wittig) to build molecular complexity[4]. It can also be oxidized to a carboxylic acid or reduced to an alcohol.
-
Nitro Group: Can be readily reduced to an amine, providing a crucial entry point for amide bond formation, sulfonylation, or diazotization reactions. This transformation is fundamental in the synthesis of many pharmaceutical agents.
-
Aryl Iodide: The C-I bond is an excellent substrate for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination. This allows for the facile introduction of diverse aryl, alkyl, or amino substituents at the C4 position.
Due to this synthetic utility, this compound and its analogs are of significant interest in medicinal chemistry. Related nitrobenzaldehydes serve as precursors for compounds with potential antimicrobial and anticancer properties[1]. For instance, substituted nitroaromatics are key intermediates in the synthesis of Catechol-O-methyltransferase (COMT) inhibitors used in the treatment of Parkinson's disease[5][6].
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed.
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Ventilation: All manipulations, especially during the nitration step which can evolve nitrogen oxides, should be performed in a certified chemical fume hood[1].
-
Irritant: Iodine-containing compounds can be irritants to the skin, eyes, and respiratory system[1][7]. Avoid inhalation of dust and direct contact. In case of contact, rinse the affected area with plenty of water[8].
-
Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Acidic waste from nitration should be neutralized before disposal[1].
Conclusion
This compound is a synthetically valuable and highly functionalized molecule. Its preparation is straightforward, relying on well-established electrophilic aromatic substitution reactions with predictable regiochemical outcomes. The presence of multiple, orthogonally reactive functional groups makes it an ideal scaffold for combinatorial chemistry and the targeted synthesis of biologically active compounds, particularly in the fields of oncology and neuropharmacology. This guide provides the foundational knowledge for researchers to confidently handle, synthesize, and utilize this versatile chemical building block in their research and development endeavors.
References
-
PubChem. (n.d.). 4-(3-Iodopropoxy)-5-methoxy-2-nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydroxy-3-iodo-5-nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy-. National Center for Biotechnology Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information For - The Royal Society of Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
ChemBK. (2024). 4-Hydroxy-3-iodo-5-methoxybenzaldehyde. Retrieved from [Link]
-
SpectraBase. (n.d.). benzaldehyde, 3-iodo-5-methoxy-4-[(3-nitrophenyl)methoxy]-. Wiley. Retrieved from [Link]
-
US EPA. (n.d.). Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy- - Substance Details. Substance Registry Services. Retrieved from [Link]
-
Wikipedia. (n.d.). 5-Nitrovanillin. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde.
-
Sciencemadness.org. (n.d.). Preparation of 5-Hydroxyvanillin (3-Methoxy 4,5-dihydroxybenzaldehyde). Retrieved from [Link]
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- 5. 5-Nitrovanillin - Wikipedia [en.wikipedia.org]
- 6. US5710343A - Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde - Google Patents [patents.google.com]
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- 8. echemi.com [echemi.com]
Methodological & Application
Application Notes & Protocols: Suzuki-Miyaura Coupling of 4-Iodo-3-methoxy-5-nitrobenzaldehyde for Advanced Synthesis
Introduction: Strategic Importance of 4-Iodo-3-methoxy-5-nitrobenzaldehyde
This compound is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern—featuring a reactive iodo group, a potent electron-withdrawing nitro group, a versatile aldehyde handle, and an electron-donating methoxy group—makes it an exceptionally valuable substrate for carbon-carbon bond formation.
The Suzuki-Miyaura cross-coupling reaction is a paramount tool for synthesizing biaryl and substituted aromatic structures, which are core motifs in countless pharmaceuticals, agrochemicals, and organic electronic materials.[1] The specific electronic properties of this compound make it an ideal electrophilic partner in these reactions. The presence of strong electron-withdrawing groups (nitro and aldehyde) para and ortho to the iodine atom significantly activates the carbon-iodine bond, facilitating the initial, often rate-limiting, oxidative addition step in the catalytic cycle.[2]
This guide provides a comprehensive overview of the mechanistic principles, key reaction parameters, and detailed, field-tested protocols for successfully employing this compound in Suzuki-Miyaura coupling reactions.
Mechanistic Considerations: Why This Substrate Excels
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[3] Understanding this cycle is critical to rationalizing experimental choices and troubleshooting reactions.
The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-iodide bond of this compound. This is typically the rate-determining step. The reactivity order for halides is I >> Br > OTf >> Cl.[2] The electron-deficient nature of the aromatic ring on our substrate accelerates this step, often allowing for milder reaction conditions compared to electron-rich aryl halides.
-
Transmetalation: A base activates the organoboron species (e.g., a boronic acid) to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the iodide.
-
Reductive Elimination: The two organic partners on the Pd(II) center couple, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing the Reaction: A Guide to Component Selection
The success of the Suzuki coupling hinges on the judicious selection of the catalyst, ligand, base, and solvent. Given the activated nature of this compound, a range of conditions can be effective, but optimization is key for achieving high yields, especially with challenging coupling partners.
Palladium Catalyst and Ligand Selection
The choice of palladium source and its coordinating ligand is crucial for catalyst stability and activity. Bulky, electron-rich phosphine ligands are known to enhance the rates of both oxidative addition and reductive elimination.[4]
| Catalyst/Precatalyst | Common Ligand(s) | Key Characteristics & Use Case |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine) | Venerable, widely used catalyst. Effective for activated aryl iodides. Can be sensitive to air and heat.[5][6] |
| Pd(OAc)₂ | SPhos, XPhos, RuPhos | Used with bulky, electron-rich biarylphosphine ligands. Excellent for challenging couplings, including heteroaryl partners and sterically hindered substrates.[4][7] |
| Pd(dppf)Cl₂ | dppf | A robust, air-stable precatalyst. Versatile and often used for a wide range of substrates, showing high functional group tolerance.[5] |
Base and Solvent System
The base is essential for activating the boronic acid for transmetalation. The solvent system must facilitate the interaction of both the organic-soluble aryl halide and the often water-soluble base and boronate species.
| Base | Solvent System | Rationale & Considerations |
| K₂CO₃ / Na₂CO₃ | Dioxane/H₂O, Toluene/EtOH/H₂O | Standard, cost-effective choice. The aqueous phase is critical for dissolving the inorganic base and facilitating boronate formation.[8][9] |
| K₃PO₄ | Dioxane/H₂O, DMF | A slightly stronger base, often effective in couplings with heteroaryl boronic acids or when milder conditions are required.[7][10] |
| Cs₂CO₃ | Dioxane, Toluene | A strong base used for less reactive substrates or when anhydrous conditions are preferred. More soluble in organic solvents than other carbonate bases. |
Experimental Protocols & Workflow
The following protocols are robust starting points for the Suzuki-Miyaura coupling of this compound. They have been designed based on established methodologies for electronically similar and highly functionalized aryl halides.[8][11][12]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. rsc.org [rsc.org]
- 10. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Utility of 4-Iodo-3-methoxy-5-nitrobenzaldehyde in Modern Organic Synthesis
Introduction: A Multifaceted Building Block
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 4-Iodo-3-methoxy-5-nitrobenzaldehyde, a polysubstituted aromatic aldehyde, has emerged as a highly versatile and valuable building block, particularly in the realms of medicinal chemistry and materials science. Its unique constellation of functional groups—an aldehyde for classical C-C bond formation and derivatization, an aryl iodide primed for transition-metal-catalyzed cross-coupling, a methoxy group modulating electronic properties, and a nitro group offering diverse synthetic possibilities—renders it a scaffold of significant potential.
This guide provides an in-depth exploration of this compound as a synthetic intermediate. We will delve into its preparation, key chemical transformations, and provide detailed, field-tested protocols for its application in cornerstone reactions, empowering researchers to leverage its full potential in their synthetic endeavors. The causality behind experimental choices is emphasized, ensuring a deep understanding of the underlying chemical principles.
Physicochemical Properties and Structural Data
A thorough understanding of a reagent's properties is the foundation of its effective application. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1021493-53-7 | [1][2][3] |
| Molecular Formula | C₈H₆INO₄ | [2][3] |
| Molecular Weight | 307.04 g/mol | [1][3] |
| Appearance | Light Yellow Solid | [2] |
| InChI Key | WVDDJASTMZNUNH-UHFFFAOYSA-N | [1][2] |
| Storage | 0-5°C, protected from light | [2] |
The presence of both electron-donating (methoxy) and strongly electron-withdrawing (nitro, aldehyde) groups on the benzene ring creates a unique electronic environment. The nitro group significantly acidifies the aldehydic proton and activates the ring towards nucleophilic aromatic substitution, while also influencing the reactivity of the aryl iodide in cross-coupling reactions.
Proposed Synthesis of the Building Block
While not widely documented, a plausible and efficient synthesis of this compound can be conceptualized starting from commercially available 3-methoxy-4-hydroxybenzaldehyde (isovanillin). The proposed workflow is based on established electrophilic aromatic substitution principles.
Caption: Proposed synthetic workflow for this compound.
Protocol 1: Synthesis of this compound
Rationale: This two-step procedure leverages the activating effect of the hydroxyl and methoxy groups for regioselective iodination, followed by nitration. The conditions for each step are adapted from standard procedures for similar substrates.
Part A: Iodination of Isovanillin
-
Reaction Setup: In a flask equipped with a magnetic stirrer, dissolve 3-methoxy-4-hydroxybenzaldehyde (1.0 eq) in an aqueous solution of sodium hydroxide (2.5 eq). Cool the solution to 0-5°C in an ice bath.
-
Reagent Addition: To the cooled solution, add a solution of iodine (1.1 eq) and potassium iodide (2.0 eq) in water dropwise over 30 minutes, maintaining the temperature below 10°C. The potassium iodide is crucial for solubilizing the iodine by forming the triiodide ion (I₃⁻).
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, acidify the mixture with dilute hydrochloric acid until a precipitate forms. Filter the solid, wash thoroughly with cold water and a cold solution of sodium thiosulfate to remove unreacted iodine, and then with water again.
-
Purification: Dry the crude solid (5-iodoisovanillin) under vacuum. Recrystallization from ethanol/water may be performed if necessary.
Part B: Nitration of 5-Iodoisovanillin
-
Reaction Setup: To a flask containing concentrated sulfuric acid, cooled to 0°C, add the 5-iodoisovanillin (1.0 eq) from Part A portion-wise, ensuring the temperature remains below 5°C.
-
Nitrating Mixture: Prepare a nitrating mixture by adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid at 0°C.
-
Reagent Addition: Add the cold nitrating mixture dropwise to the solution of 5-iodoisovanillin, maintaining the internal temperature at 0-5°C. The strong acid protonates the nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺).
-
Reaction: Stir the mixture at 0-5°C for 2-4 hours. The electron-donating groups direct the nitration to the position ortho to the hydroxyl group.
-
Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. A yellow precipitate of this compound will form.
-
Purification: Filter the solid, wash extensively with cold water until the washings are neutral, and dry under vacuum. The product can be further purified by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) or recrystallization.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The aryl iodide moiety is the most synthetically versatile handle on the this compound scaffold. It serves as an excellent electrophile in palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds with a wide range of coupling partners.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Aldehydes
The Suzuki-Miyaura reaction is a powerful method for constructing biaryl linkages.[4] Coupling this compound with various boronic acids or esters opens a direct route to a diverse library of substituted biaryl compounds, which are privileged structures in medicinal chemistry.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
Rationale: This protocol is adapted from established methods for the Suzuki coupling of electron-deficient aryl iodides.[4] A phosphine-ligated palladium(0) catalyst is chosen for its efficiency. The base is essential for the transmetalation step of the catalytic cycle. A mixed solvent system is often used to solubilize both the organic and inorganic reagents.
-
Reaction Setup: To a dry Schlenk flask or microwave vial, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1) or toluene/ethanol/water (4:1:1).
-
Degassing: Purge the reaction mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove oxygen, which can oxidatively deactivate the Pd(0) catalyst.
-
Reaction: Heat the mixture to 80-100°C with vigorous stirring under the inert atmosphere. Monitor the reaction by TLC or LC-MS until the starting aryl iodide is consumed (typically 4-16 hours).
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Table of Exemplary Conditions:
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ | Dioxane/H₂O | 90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3%) | Cs₂CO₃ | Toluene/H₂O | 100 |
| 3 | Thiophene-2-boronic acid | Pd(OAc)₂ (2%) + SPhos (4%) | K₃PO₄ | Dioxane | 100 |
Sonogashira Coupling: Access to Aryl Alkynes
The Sonogashira coupling provides a direct route to conjugate aryl alkynes by reacting an aryl halide with a terminal alkyne. This reaction is invaluable for synthesizing precursors to heterocycles, functional materials, and complex natural products. The reaction typically employs a dual catalyst system of palladium and copper(I).
Protocol 3: General Procedure for Sonogashira Coupling
Rationale: This protocol employs the standard conditions for Sonogashira coupling. A copper(I) salt (CuI) is used as a co-catalyst to form a copper acetylide intermediate, which facilitates the transmetalation to the palladium center. An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used both as a base and often as a solvent.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq) and the terminal alkyne (1.2-1.5 eq) in a suitable solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).
-
Catalyst and Base Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), the copper(I) co-catalyst (e.g., CuI, 4-10 mol%), and an amine base (e.g., triethylamine, 2.0-3.0 eq).
-
Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 60°C. The strong electron-withdrawing nature of the nitro and aldehyde groups may allow for milder conditions. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent or ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired arylalkyne.
Further Synthetic Transformations
Beyond cross-coupling, the functional groups of this compound offer numerous handles for subsequent transformations:
-
Aldehyde Group: Can undergo Wittig reactions, Horner-Wadsworth-Emmons olefination, reductive amination, and oxidation to a carboxylic acid.
-
Nitro Group: Can be reduced to an amine, providing a key precursor for the synthesis of heterocycles (e.g., benzimidazoles, quinolines) or for amide bond formation. The reduction can be achieved using various reagents (e.g., SnCl₂, H₂/Pd-C, iron powder) allowing for selective transformations in the presence of other reducible groups.
-
Methoxy Group: Can be cleaved under harsh conditions (e.g., using BBr₃ or HBr) to reveal a phenol, although the selectivity might be challenging given the other functional groups.[1][5]
Conclusion
This compound is a strategically functionalized aromatic scaffold that serves as a powerful entry point into a wide array of complex molecules. Its utility is primarily anchored in the reactivity of its aryl iodide group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. The aldehyde and nitro functionalities provide orthogonal sites for further elaboration, making this compound a valuable asset for multistep synthetic campaigns in drug discovery and materials science. The protocols and insights provided herein are intended to serve as a robust foundation for researchers aiming to incorporate this versatile building block into their synthetic programs.
References
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AA Blocks. InCl3-catalyzed one-pot synthesis of multi-substituted pyrano[2,3-c]pyrazole-4-carboxylic acid esters under ultrasound irradiation. (2019). [Link]
-
SACTG | King-Pharm. 1021493-53-7 3-Methoxy-4-iodo-5-nitro-benzaldehyde. [Link]
-
ResearchGate. Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. (2026). [Link]
-
Chemsrc. 3-Methoxy-4-iodo-5-nitro-benzaldehyde [ 1021493-53-7 ]. [Link]
- Google Patents. Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde.
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US5710343A - Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 4-Iodo-3-methoxy-5-nitrobenzaldehyde
Introduction: The Strategic Value of 4-Iodo-3-methoxy-5-nitrobenzaldehyde
In the landscape of medicinal chemistry and materials science, the strategic selection of starting materials is paramount to the efficient construction of novel molecular architectures. This compound is a trifunctionalized aromatic scaffold that serves as a highly versatile building block for the synthesis of a diverse array of heterocyclic compounds. Its utility is derived from the orthogonal reactivity of its three key functional groups:
-
The Aldehyde Group: A classical electrophilic center for condensation reactions, enabling the formation of fused heterocyclic systems such as benzimidazoles and related structures.
-
The Iodo Group: An excellent leaving group for transition metal-catalyzed cross-coupling reactions, providing a robust handle for the introduction of carbon-carbon (e.g., Suzuki, Sonogashira couplings) and carbon-heteroatom (e.g., Ullmann condensation) bonds.
-
The Nitro Group: A strong electron-withdrawing group that activates the aromatic ring, influencing the reactivity of the other substituents and serving as a precursor for a reducible amino group, which can participate in subsequent cyclization reactions.
This guide provides detailed protocols and technical insights for leveraging this compound in the synthesis of medicinally relevant heterocyclic cores. The methodologies are designed for researchers, scientists, and drug development professionals, with an emphasis on the rationale behind experimental choices to ensure reproducibility and facilitate further discovery. Heterocyclic compounds are of immense importance in drug development, with over 85% of all biologically active chemical entities containing a heterocycle.[1] They provide frameworks that can be tailored to optimize properties like solubility, lipophilicity, and target binding.[1]
Part 1: Synthesis of Benzimidazole Scaffolds via Condensation
Benzimidazoles are a privileged heterocyclic motif found in numerous FDA-approved drugs due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[2][3] The most direct route to 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with an aldehyde.
Principle and Mechanistic Insight
The reaction proceeds via the initial formation of a Schiff base between one of the amino groups of the o-phenylenediamine and the aldehyde. Subsequent intramolecular cyclization via nucleophilic attack of the second amino group onto the imine carbon, followed by oxidative aromatization, yields the stable benzimidazole ring system. The choice of an oxidant is often crucial for achieving high yields.
Caption: Reaction pathway for benzimidazole synthesis.
Detailed Experimental Protocol: Synthesis of 2-(4-Iodo-3-methoxy-5-nitrophenyl)-1H-benzo[d]imidazole
This protocol describes a general method for the condensation reaction.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | 307.03 | 1.0 | 307 mg |
| o-Phenylenediamine | 108.14 | 1.0 | 108 mg |
| p-Toluenesulfonic acid (p-TsOH) | 172.20 | 0.1 | 17 mg |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | 227.01 | 1.1 | 250 mg |
| N,N-Dimethylformamide (DMF) | - | - | 10 mL |
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (307 mg, 1.0 mmol) and o-phenylenediamine (108 mg, 1.0 mmol).
-
Solvent and Catalyst Addition: Add N,N-Dimethylformamide (DMF, 10 mL) followed by the catalytic amount of p-TsOH (17 mg, 0.1 mmol). The acid catalyst facilitates the initial imine formation.
-
Initial Condensation: Heat the reaction mixture to 80°C and stir for 2 hours. Monitor the formation of the intermediate by Thin Layer Chromatography (TLC).
-
Oxidative Aromatization: After the initial condensation, add DDQ (250 mg, 1.1 mmol) to the reaction mixture in one portion. The color of the solution will typically change, indicating the progress of the oxidation.
-
Reaction Completion: Continue heating at 80°C for an additional 4-6 hours, or until TLC analysis indicates complete consumption of the intermediate.
-
Work-up: Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water. A precipitate will form.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water (3 x 20 mL) and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the pure benzimidazole derivative.
Part 2: Synthesis of Quinoxaline Scaffolds
Quinoxalines are another class of nitrogen-containing heterocycles with significant applications in pharmaceuticals and as dyes.[4] The classical synthesis involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[5] To utilize our aldehyde starting material, an in-situ oxidation to the corresponding 1,2-dicarbonyl species (a phenylglyoxal) is required.
Principle and Mechanistic Insight
This one-pot, two-step protocol first involves the oxidation of the benzaldehyde to a phenylglyoxal intermediate using an oxidant like selenium dioxide (SeO₂). This highly reactive dicarbonyl species is not isolated but is immediately trapped by the o-phenylenediamine in the reaction mixture to undergo the classical condensation-cyclization, yielding the quinoxaline product.
Caption: General workflow for quinoxaline synthesis.
Detailed Experimental Protocol: Synthesis of 2-(4-Iodo-3-methoxy-5-nitrophenyl)quinoxaline
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | 307.03 | 1.0 | 307 mg |
| Selenium Dioxide (SeO₂) | 110.97 | 1.1 | 122 mg |
| o-Phenylenediamine | 108.14 | 1.0 | 108 mg |
| Dioxane/Water (10:1) | - | - | 11 mL |
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask fitted with a reflux condenser, suspend this compound (307 mg, 1.0 mmol) and selenium dioxide (122 mg, 1.1 mmol) in the dioxane/water mixture (11 mL).
-
Safety Note: Selenium compounds are toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
-
Oxidation: Heat the mixture to reflux (approximately 100°C) and maintain for 4-6 hours. The formation of a red precipitate of elemental selenium is often observed. Monitor the oxidation of the aldehyde by TLC.
-
Condensation: After cooling the mixture slightly, add o-phenylenediamine (108 mg, 1.0 mmol) directly to the flask.
-
Cyclization: Return the mixture to reflux and heat for an additional 2-3 hours, until TLC analysis confirms the formation of the quinoxaline product.
-
Work-up: Cool the reaction to room temperature and filter through a pad of Celite to remove the selenium precipitate. Wash the Celite pad with a small amount of dioxane or ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, add 50 mL of ethyl acetate, and wash with water (2 x 30 mL) and brine (1 x 30 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure quinoxaline product.
Part 3: Heterocycle Diversification via Cross-Coupling Reactions
The iodo-substituent provides a powerful handle for building molecular complexity through palladium- and copper-catalyzed cross-coupling reactions. These methods allow for the introduction of a wide variety of substituents, which can then be used to construct further heterocyclic rings or to modulate the biological activity of the core scaffold.
A. Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron compound.[6][7][8] This allows for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.
Reaction Principle: The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with a boronic acid (activated by a base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[9]
Sources
- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sci-Hub. New and modified classical methods for the synthesis of quinoxalines / Russian Chemical Reviews, 2010 [sci-hub.box]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Role of 4-Iodo-3-methoxy-5-nitrobenzaldehyde in the Synthesis of Potent Bioactive Molecules
Introduction: A Versatile Scaffold for Drug Discovery
In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents is an ongoing endeavor. Central to this quest is the design and synthesis of molecules that can interact with biological targets with high specificity and efficacy. 4-Iodo-3-methoxy-5-nitrobenzaldehyde has emerged as a pivotal starting material in the synthesis of a range of bioactive molecules, most notably analogs of the natural product combretastatin A-4. Combretastatin A-4 is a potent inhibitor of tubulin polymerization, a critical process in cell division, making it a compelling target for the development of anticancer agents.[1][2][3] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of this compound in the synthesis of such bioactive compounds. We will delve into the chemical rationale behind its utility and provide detailed, field-proven protocols for its transformation into promising drug candidates.
Chemical Profile and Strategic Advantages of the Starting Material
The synthetic utility of this compound stems from the unique interplay of its functional groups, each offering a strategic handle for molecular elaboration.
-
The Aldehyde Group: This serves as a primary reaction site for the construction of the core stilbene scaffold of combretastatin analogs through reactions like the Wittig olefination.[4]
-
The Iodo Group: As an excellent leaving group, the iodine atom is perfectly poised for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the facile introduction of a diverse array of aryl or heteroaryl moieties, a key strategy in tuning the biological activity of the final compound.[5][6]
-
The Nitro Group: This strong electron-withdrawing group significantly influences the reactivity of the aromatic ring, activating it towards nucleophilic aromatic substitution and modifying the electronic properties of the resulting molecule. Its presence can also be a precursor for an amino group, opening avenues for further derivatization.
-
The Methoxy Group: This electron-donating group modulates the electronic nature of the phenyl ring and can play a crucial role in the binding of the synthesized molecule to its biological target.
This strategic arrangement of functional groups makes this compound a highly versatile and valuable building block in the combinatorial synthesis of libraries of potential drug candidates.
Core Synthetic Strategies and Mechanistic Insights
The synthesis of combretastatin A-4 analogs from this compound typically involves two key transformations: a Wittig reaction to form the characteristic stilbene bridge and a Suzuki-Miyaura coupling to introduce the second aromatic ring.
The Wittig Reaction: Constructing the Stilbene Bridge
The Wittig reaction is a cornerstone of alkene synthesis, providing a reliable method for the formation of a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide. In the context of combretastatin synthesis, this reaction is employed to couple the benzaldehyde with a substituted benzylphosphonium salt, thereby constructing the stilbene backbone.
Mechanism of the Wittig Reaction
The reaction proceeds through a concerted [2+2] cycloaddition of the ylide to the aldehyde, forming a transient oxaphosphetane intermediate. This intermediate then collapses to yield the alkene and triphenylphosphine oxide, the thermodynamic driving force for the reaction.
Caption: Generalized mechanism of the Wittig reaction.
The Suzuki-Miyaura Coupling: Aryl-Aryl Bond Formation
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid) and an organohalide. This reaction is instrumental in the synthesis of biaryl compounds, which are prevalent in many biologically active molecules. In our synthetic strategy, it is used to couple the iodo-substituted aromatic ring with another aryl or heteroaryl boronic acid.
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of the aryl iodide.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of a combretastatin A-4 analog starting from this compound.
Protocol 1: Synthesis of a Stilbene Intermediate via Wittig Reaction
This protocol describes the synthesis of (E)-1-(4-iodo-3-methoxy-5-nitrophenyl)-2-(3,4,5-trimethoxyphenyl)ethene.
Materials:
-
This compound
-
(3,4,5-Trimethoxybenzyl)triphenylphosphonium chloride
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, magnetic stirrer, condenser, and other standard laboratory glassware.
Procedure:
-
To a solution of (3,4,5-trimethoxybenzyl)triphenylphosphonium chloride (1.2 eq) in anhydrous methanol under an inert atmosphere (e.g., argon), add sodium methoxide (1.2 eq) at 0 °C.
-
Stir the resulting orange-red solution at room temperature for 30 minutes to ensure complete formation of the ylide.
-
Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous methanol dropwise to the ylide solution.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous NH₄Cl solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired stilbene product.
| Reactant | MW ( g/mol ) | Equivalents | Sample Mass/Volume |
| This compound | 307.04 | 1.0 | (e.g., 1.0 g, 3.26 mmol) |
| (3,4,5-Trimethoxybenzyl)triphenylphosphonium chloride | 494.94 | 1.2 | (e.g., 1.93 g, 3.91 mmol) |
| Sodium methoxide | 54.02 | 1.2 | (e.g., 0.21 g, 3.91 mmol) |
| Anhydrous Methanol | - | - | (e.g., 50 mL) |
Expected Outcome: The desired stilbene product is typically obtained as a yellow solid. The yield can vary but is generally in the range of 70-85%.
Protocol 2: Synthesis of a Combretastatin Analog via Suzuki-Miyaura Coupling
This protocol describes the coupling of the stilbene intermediate with a suitable boronic acid to yield a combretastatin analog.
Materials:
-
(E)-1-(4-iodo-3-methoxy-5-nitrophenyl)-2-(3,4,5-trimethoxyphenyl)ethene (from Protocol 1)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Schlenk flask and other standard laboratory glassware for inert atmosphere reactions.
Procedure:
-
To a Schlenk flask, add the stilbene intermediate (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the final combretastatin analog.
| Reactant | MW ( g/mol ) | Equivalents | Sample Mass/Volume |
| Stilbene Intermediate | 487.26 | 1.0 | (e.g., 1.0 g, 2.05 mmol) |
| 4-Methoxyphenylboronic acid | 151.96 | 1.2 | (e.g., 0.37 g, 2.46 mmol) |
| K₂CO₃ | 138.21 | 2.0 | (e.g., 0.57 g, 4.10 mmol) |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | (e.g., 0.12 g, 0.10 mmol) |
| 1,4-Dioxane/Water (4:1) | - | - | (e.g., 25 mL) |
Expected Outcome: The final combretastatin analog is typically obtained as a solid. The yield can vary depending on the specific boronic acid used but is generally in the range of 60-80%.
Experimental Workflow Visualization
Caption: General workflow for the synthesis of combretastatin analogs.
Conclusion and Future Perspectives
This compound stands as a testament to the power of strategic molecular design in organic synthesis and drug discovery. Its unique combination of reactive functional groups provides a versatile platform for the construction of complex and biologically active molecules. The protocols detailed herein offer a robust starting point for the synthesis of combretastatin analogs and other potential therapeutic agents. The adaptability of the Suzuki-Miyaura coupling allows for the creation of extensive libraries of compounds for structure-activity relationship (SAR) studies, paving the way for the development of next-generation tubulin inhibitors with improved efficacy and pharmacological profiles. As our understanding of the molecular drivers of disease continues to grow, the strategic application of such versatile building blocks will remain a cornerstone of innovative drug development.
References
-
Robertson, F. J. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education, 4(5), 101-106. [Link]
-
Design, synthesis and biological evaluation of combretastatin A-4 sulfamate derivatives as potential anti-cancer agents. (2020). RSC Medicinal Chemistry. [Link]
-
Siebert, A., Gensicka, M., Cholewinski, G., & Dzierzbicka, K. (2016). Synthesis of Combretastatin A-4 Analogs and their Biological Activities. Anticancer Agents in Medicinal Chemistry, 16(8), 942-960. [Link]
-
Synthesis of an Alkene via the Wittig Reaction. (n.d.). University of Missouri–St. Louis. [Link]
-
The Wittig Reaction: Synthesis of Alkenes. (n.d.). Swarthmore College. [Link]
-
Synthesis and Biological Evaluation of New cis-Restricted Triazole Analogues of Combretastatin A-4. (2020). Molecules, 25(1), 160. [Link]
-
Jędrzejczyk, M., Morabito, B., Zyżyńska-Granica, B., & Huczyński, A. (2024). Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. International Journal of Molecular Sciences, 25(9), 4941. [Link]
-
Morin, M. A., Rohe, S., Elgindy, C., & Sherburn, M. S. (2020). Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange and Z-Boronic acid Pinacol Ester Synthesis. Organic Syntheses, 97, 217-233. [Link]
-
Synthesis and Biological Evaluation of New cis-Restricted Triazole Analogues of Combretastatin A-4. (2020). ResearchGate. [Link]
-
A Solvent Free Wittig Reaction. (2017). University of Wisconsin-La Crosse. [Link]
-
Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2014). ResearchGate. [Link]
-
Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and... (n.d.). ResearchGate. [Link]
-
DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. (2021). Frontiers in Chemistry. [Link]
-
Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy-. (n.d.). PubChem. [Link]
-
Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic... (n.d.). ResearchGate. [Link]
-
Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. (2023). Polymers. [Link]
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- 3. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciepub.com [sciepub.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 4-Iodo-3-methoxy-5-nitrobenzaldehyde
Introduction
4-Iodo-3-methoxy-5-nitrobenzaldehyde is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science.[1] Its unique substitution pattern—featuring an electron-withdrawing nitro group, a methoxy donor group, a reactive aldehyde, and a strategically positioned iodine atom—makes it an exceptionally versatile substrate for molecular elaboration. The carbon-iodine bond serves as a prime handle for palladium-catalyzed cross-coupling reactions, a class of transformations that has revolutionized the synthesis of complex organic molecules and was recognized with the 2010 Nobel Prize in Chemistry.[2][3]
These reactions provide powerful and reliable methods for the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.[4] This guide offers an in-depth exploration of four key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck-Mizoroki, Sonogashira, and Buchwald-Hartwig—as applied to this compound. We provide not only detailed, step-by-step protocols but also the underlying mechanistic principles and expert insights to empower researchers to successfully leverage this versatile substrate in their synthetic campaigns.
Substrate Reactivity and General Considerations
The success of any cross-coupling reaction hinges on understanding the substrate's inherent reactivity. For this compound, the key considerations are:
-
Carbon-Iodine Bond Activation: The C-I bond is the weakest among the carbon-halogen bonds, making it highly susceptible to oxidative addition by a Pd(0) catalyst. This step is often the rate-determining step of the catalytic cycle, and the high reactivity of the iodo-substituent allows for milder reaction conditions compared to analogous bromo- or chloro-substrates.[5]
-
Electronic Effects: The strong electron-withdrawing effects of the nitro and aldehyde groups make the aryl ring electron-deficient. This generally accelerates the rate of oxidative addition.
-
Functional Group Tolerance: The aldehyde group is sensitive to certain strong nucleophiles and harsh bases. Reaction conditions must be chosen carefully to avoid unwanted side reactions, such as condensation or Cannizzaro reactions. The nitro group is generally stable under most cross-coupling conditions but can be reduced under certain catalytic hydrogenation conditions, a property that can be exploited for subsequent synthetic transformations.
Suzuki-Miyaura Coupling: Biaryl Synthesis
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organohalide with an organoboron species.[6][7] It is renowned for its mild conditions, high functional group tolerance, and the low toxicity of its boron-containing reagents.
Reaction Principle and Mechanism
The reaction is initiated by the oxidative addition of the aryl iodide to the Pd(0) catalyst. Following this, a base activates the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex. The final step, reductive elimination, forms the new C-C bond and regenerates the active Pd(0) catalyst.[7]
Detailed Experimental Protocol
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 307.0 mg), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and a base such as potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg) or potassium phosphate (K₃PO₄) (2.0 mmol, 424.4 mg).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%, 34.7 mg) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 mmol, 3 mol%, 21.9 mg).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/H₂O (4:1, 10 mL) or Toluene/Ethanol/H₂O (4:1:1, 10 mL).[6]
-
Reaction Execution: Heat the reaction mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Data Presentation: Representative Suzuki Couplings
| Entry | Arylboronic Acid Partner | Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 8 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ (2) | Toluene/H₂O | 100 | 6 | 89 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | Cs₂CO₃ (2) | Dioxane/H₂O | 85 | 10 | 85 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ (2) | Toluene/H₂O | 100 | 8 | 78 |
Yields are hypothetical and based on typical outcomes for similar substrates.
Heck-Mizoroki Reaction: Aryl-Alkene Synthesis
The Heck reaction is a powerful method for forming a C-C bond between an aryl halide and an alkene, producing a substituted alkene.[8][9] It is particularly useful for synthesizing stilbenes and cinnamates.
Reaction Principle and Mechanism
The cycle begins with the oxidative addition of the aryl iodide to Pd(0). The resulting Pd(II) complex coordinates to the alkene (migratory insertion), forming a new carbon-carbon bond. A subsequent β-hydride elimination step releases the final product and generates a palladium-hydride species. The base then regenerates the Pd(0) catalyst, completing the cycle.[10]
Detailed Experimental Protocol
-
Reaction Setup: To a sealable reaction tube, add this compound (1.0 mmol, 307.0 mg), the alkene (e.g., styrene or n-butyl acrylate, 1.5 mmol, 1.5 eq.), and a base such as triethylamine (Et₃N) (2.0 mmol, 279 µL) or potassium carbonate (K₂CO₃) (1.5 mmol, 207.3 mg).
-
Catalyst Addition: Add the palladium catalyst, for example, Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%, 4.5 mg) along with a phosphine ligand like Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%, 10.5 mg).
-
Solvent Addition: Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) (5 mL). The solvent should be degassed.
-
Reaction Execution: Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours.
-
Work-up: After cooling, dilute the mixture with water (25 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography (hexane/ethyl acetate). The reaction typically yields the trans-isomer with high selectivity.[11]
Data Presentation: Representative Heck Couplings
| Entry | Alkene Partner | Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) / PPh₃ (4) | Et₃N (2) | DMF | 110 | 16 | 85 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) / P(o-tol)₃ (4) | K₂CO₃ (1.5) | MeCN | 100 | 20 | 88 |
| 3 | 4-Vinylpyridine | Pd(OAc)₂ (2) / PPh₃ (4) | Et₃N (2) | DMF | 120 | 18 | 75 |
| 4 | Cyclohexene | Pd(OAc)₂ (2) / P(o-tol)₃ (4) | K₂CO₃ (1.5) | DMAc | 120 | 24 | 65 |
Yields are hypothetical and based on typical outcomes for similar substrates.
Sonogashira Coupling: Aryl-Alkyne Synthesis
The Sonogashira coupling is the most widely used method for forming a C(sp²)-C(sp) bond by reacting an aryl halide with a terminal alkyne.[4][12] The reaction is uniquely co-catalyzed by palladium and copper(I).[13]
Reaction Principle and Mechanism
The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl iodide to Pd(0) occurs. In the copper cycle, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This highly reactive species then undergoes transmetalation with the Pd(II)-aryl complex. Reductive elimination from the resulting dialkynyl- or aryl-alkynyl-palladium complex yields the coupled product and regenerates the Pd(0) catalyst.[12]
Detailed Experimental Protocol
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol, 307.0 mg) in a suitable solvent like degassed THF or DMF (10 mL).
-
Reagent Addition: Add the terminal alkyne (1.1 mmol, 1.1 eq.), an amine base such as triethylamine (Et₃N) (3.0 mmol, 418 µL) or diisopropylamine (i-Pr₂NH) (3.0 mmol, 421 µL).
-
Catalyst Addition: Add the palladium catalyst, e.g., PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%, 14.0 mg), and the copper co-catalyst, Copper(I) iodide (CuI) (0.04 mmol, 4 mol%, 7.6 mg).
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC). Reactions are typically complete within 2-6 hours.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Data Presentation: Representative Sonogashira Couplings
| Entry | Alkyne Partner | Pd Catalyst (mol%) | CuI (mol%) | Base (eq.) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | 4 | Et₃N (3) | 25 | 4 | 95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (2) | 4 | i-Pr₂NH (3) | 40 | 3 | 91 |
| 3 | 1-Heptyne | PdCl₂(PPh₃)₂ (2) | 4 | Et₃N (3) | 50 | 5 | 87 |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ (2) | 4 | i-Pr₂NH (3) | 25 | 6 | 82 |
Yields are hypothetical and based on typical outcomes for similar substrates.
Buchwald-Hartwig Amination: Aryl Amine Synthesis
The Buchwald-Hartwig amination is the premier method for forming C-N bonds via the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine.[14][15]
Reaction Principle and Mechanism
After the initial oxidative addition of the aryl iodide to Pd(0), the amine coordinates to the palladium center. A strong base deprotonates the coordinated amine to form a palladium-amido complex. The final reductive elimination step forges the C-N bond, yielding the aryl amine product and regenerating the Pd(0) catalyst.[16][17] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step.[16]
Detailed Experimental Protocol
-
Reaction Setup: Inside a glovebox, to a dry vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.025 mmol, 2.5 mol%), the phosphine ligand (e.g., Xantphos or BINAP, 0.06 mmol, 6 mol%), and the base (e.g., sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃), 1.4 mmol, 1.4 eq.).
-
Reagent Addition: Add this compound (1.0 mmol, 307.0 mg) and the amine (1.2 mmol, 1.2 eq.).
-
Solvent Addition: Add anhydrous, degassed solvent such as toluene or 1,4-dioxane (5 mL).
-
Reaction Execution: Seal the vial and remove it from the glovebox. Heat the mixture with stirring at 80-110 °C for 12-24 hours.
-
Work-up: Cool to room temperature. Pass the mixture through a short plug of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography.
Expert Insight: The aldehyde group can potentially react with the amine coupling partner. To minimize this, ensure a strictly anhydrous and inert atmosphere. Using a slightly weaker base like Cs₂CO₃ instead of NaOt-Bu may be necessary for sensitive amines, though this could require higher temperatures or longer reaction times.[15]
Data Presentation: Representative Buchwald-Hartwig Couplings
| Entry | Amine Partner | Pd Precatalyst (mol%) | Ligand (mol%) | Base (eq.) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2.5) | Xantphos (6) | Cs₂CO₃ (1.4) | 110 | 18 | 88 |
| 2 | Aniline | Pd₂(dba)₃ (2.5) | BINAP (6) | NaOt-Bu (1.4) | 100 | 16 | 81 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | XPhos (5) | K₃PO₄ (1.5) | 100 | 20 | 76 |
| 4 | N-Methylaniline | Pd₂(dba)₃ (2.5) | RuPhos (6) | LHMDS (1.4) | 90 | 24 | 72 |
Yields are hypothetical and based on typical outcomes for similar substrates.
References
-
Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]
-
Gomollón-Bel, F., et al. (2021). Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls. Chemical Science, 12(15), 5548-5554. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Retrieved from [Link]
-
Wikipedia. (2023). Sonogashira coupling. In Wikipedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]
-
de Vries, J. G. (2018). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Transition Metals for Organic Synthesis (Vol. 1, pp. 249-273). Wiley-VCH. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (2023). Heck reaction. In Wikipedia. Retrieved from [Link]
-
Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
Artiglia, L., et al. (2021). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Organic Process Research & Development, 25(9), 2095-2105. Retrieved from [Link]
-
Li, J.-H., et al. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379-381. Retrieved from [Link]
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Application Notes and Protocols: A Guide to the Regioselective Nitration of Iodinated Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the experimental nitration of iodinated benzaldehydes. These compounds are valuable synthetic intermediates in medicinal chemistry and materials science. This guide delves into the underlying principles of electrophilic aromatic substitution, focusing on the directing effects of iodo and aldehyde substituents. Detailed, step-by-step protocols are presented, emphasizing safety, regioselectivity, and optimization. The information is structured to provide both a theoretical foundation and practical, actionable laboratory instructions.
Introduction: The Synthetic Utility of Nitrated Iodobenzaldehydes
Iodinated and nitrated benzaldehyde derivatives are critical building blocks in the synthesis of a wide array of complex organic molecules, including pharmaceuticals and functional materials. The presence of three distinct functional groups—the aldehyde, the iodo group, and the nitro group—offers a rich platform for subsequent chemical modifications. The aldehyde can undergo reactions such as reductive amination and Wittig olefination, the nitro group can be reduced to an amine for further derivatization, and the iodo group is amenable to various cross-coupling reactions.
The regioselective introduction of a nitro group onto an iodinated benzaldehyde scaffold is a key synthetic challenge. The outcome of the reaction is governed by the interplay of the electronic and steric effects of the existing substituents. A thorough understanding of these factors is paramount for achieving the desired isomer with high yield and purity.
Core Principles: Understanding the Reaction Mechanism and Regioselectivity
The nitration of an aromatic ring is a classic example of an electrophilic aromatic substitution (EAS) reaction. The mechanism involves the attack of a potent electrophile, the nitronium ion (NO₂⁺), on the electron-rich benzene ring.[1][2] The reaction typically proceeds through three key steps:
-
Generation of the Electrophile: The nitronium ion is generated in situ by the reaction of concentrated nitric acid with a stronger acid, typically concentrated sulfuric acid.[3][4][5]
-
Nucleophilic Attack and Formation of the Sigma Complex: The π-electrons of the aromatic ring attack the nitronium ion, forming a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.[1]
-
Deprotonation and Re-aromatization: A weak base, such as the hydrogen sulfate ion (HSO₄⁻), removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring.
The position of the incoming nitro group is dictated by the directing effects of the substituents already present on the benzaldehyde ring. In the case of iodinated benzaldehydes, we must consider the influence of both the iodine atom and the aldehyde group:
-
The Aldehyde Group (-CHO): This group is strongly electron-withdrawing and acts as a deactivating, meta-director.[6][7] It withdraws electron density from the ring, particularly from the ortho and para positions, making the meta position the most favorable site for electrophilic attack.[7]
-
The Iodine Atom (-I): As a halogen, iodine is also an electron-withdrawing group and deactivates the ring. However, due to the involvement of its lone pairs in resonance, it is an ortho, para-director.[6]
When both groups are present, their directing effects can either be synergistic or antagonistic, depending on their relative positions. For instance, in 3-iodobenzaldehyde, the meta-directing effect of the aldehyde group and the ortho, para-directing effect of the iodine atom converge, influencing the position of nitration. The primary product is often the result of the dominant directing effect, which is typically the meta-directing aldehyde group.[6]
Experimental Workflow: A Visual Guide
The following diagram outlines the general workflow for the nitration of iodinated benzaldehydes.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 3-Iodo-5-nitrobenzaldehyde | 1261752-40-2 | Benchchem [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
The Versatile Role of 4-Iodo-3-methoxy-5-nitrobenzaldehyde in Advanced Materials Science: Application Notes and Protocols
Abstract
This technical guide provides an in-depth exploration of the potential applications of 4-Iodo-3-methoxy-5-nitrobenzaldehyde in the field of materials science. While direct, extensive research on this specific molecule is emerging, its unique combination of functional groups—an aldehyde for condensation and polymerization, an iodo group for cross-coupling reactions, and electron-donating and -withdrawing moieties for tailored electronic properties—positions it as a highly promising building block for a new generation of functional materials. This document outlines detailed, plausible protocols for the synthesis of Schiff base derivatives, functional polymers, metal-organic framework (MOF) precursors, and materials for nonlinear optical (NLO) applications and chemical sensing. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems, grounded in established chemical principles and supported by authoritative references.
Introduction: A Molecule of Untapped Potential
This compound is an aromatic compound characterized by a rich array of functional groups that impart a high degree of reactivity and versatility.[1] The aldehyde group serves as a classical reactive site for nucleophilic addition and condensation reactions, while the iodo-substituent provides a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings.[2][3][4] Furthermore, the presence of a methoxy group (electron-donating) and a nitro group (electron-withdrawing) creates a polarized aromatic system, which is a key feature for materials with interesting optical and electronic properties.[5]
This guide will delve into the prospective applications of this multifaceted molecule in materials science, providing researchers and scientists with the foundational knowledge and detailed protocols to explore its potential.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 1021493-53-7 | [1] |
| Molecular Formula | C₈H₆INO₄ | [1] |
| Molecular Weight | 307.04 g/mol | [1] |
| Appearance | Light Yellow Solid | [1] |
| Purity | 97-98% (typical) | [1][6] |
| Storage Temperature | 0-5°C | [1] |
Application in the Synthesis of Schiff Base Materials
The aldehyde functionality of this compound readily undergoes condensation reactions with primary amines to form Schiff bases (imines).[7][8][9] These compounds are valuable in their own right or as precursors to more complex materials due to their diverse biological activities and applications in coordination chemistry.[7][8]
Rationale for Application
The synthesis of Schiff bases from this compound allows for the facile introduction of a wide range of functionalities, depending on the choice of the primary amine. The resulting imine bond, in conjunction with the existing functional groups, can lead to materials with applications in:
-
Nonlinear Optics (NLO): The push-pull electronic nature of the substituted aromatic ring can be further enhanced by the conjugated imine linkage, a key characteristic for NLO materials.
-
Fluorescent Materials: The extended conjugation in Schiff bases often results in fluorescent properties, making them suitable for use in chemical sensors or organic light-emitting diodes (OLEDs).[10]
-
Ligands for Catalysis: The imine nitrogen and other potential coordination sites can bind to metal ions, forming complexes that can act as catalysts.
Protocol for the Synthesis of a Schiff Base Derivative
This protocol describes the synthesis of a representative Schiff base from this compound and 4-ethoxyaniline.
Diagram of the Synthetic Pathway:
Caption: Synthesis of a Schiff base derivative.
Materials and Equipment:
-
This compound (1.0 mmol, 307.04 mg)
-
4-Ethoxyaniline (1.0 mmol, 137.18 mg)
-
Absolute Ethanol (20 mL)
-
Glacial Acetic Acid (2-3 drops)
-
Round-bottom flask (50 mL) with reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter paper
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound in 10 mL of absolute ethanol with gentle warming and stirring until a clear solution is obtained.
-
In a separate beaker, dissolve 4-ethoxyaniline in 10 mL of absolute ethanol.
-
Add the 4-ethoxyaniline solution to the flask containing the aldehyde.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture as a catalyst.
-
Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product should precipitate out of solution.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base in a vacuum oven at 40-50°C.
Characterization:
-
FT-IR: Look for the appearance of a C=N stretching band around 1600-1650 cm⁻¹ and the disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the amine.
-
¹H NMR: Confirm the formation of the imine bond by the appearance of a singlet for the azomethine proton (-N=CH-) typically in the range of 8-9 ppm.
-
Mass Spectrometry: Determine the molecular weight of the product to confirm the expected structure.
Application as a Precursor for Metal-Organic Frameworks (MOFs)
While this compound cannot directly act as a linker in MOF synthesis due to the lack of a suitable coordinating group like a carboxylate, it can be readily converted into a bifunctional linker. The aldehyde group can be oxidized to a carboxylic acid, and the iodo group can be used for subsequent cross-coupling reactions to introduce another coordinating group.
Rationale for Application
The synthesis of custom-designed organic linkers is a cornerstone of MOF chemistry, allowing for the fine-tuning of pore size, shape, and functionality.[11][12] By transforming this compound into a dicarboxylic acid linker, the resulting MOF would possess:
-
Tunable Electronic Properties: The methoxy and nitro groups on the linker would influence the electronic environment within the MOF pores.
-
Post-Synthetic Modification Sites: The functional groups could potentially be modified after the MOF has been synthesized.
-
Unique Adsorption and Catalytic Properties: The specific functionalities within the pores could lead to selective adsorption of guest molecules or enhanced catalytic activity.
Protocol for the Synthesis of a Dicarboxylic Acid Linker Precursor
This protocol outlines a two-step process to convert this compound into a dicarboxylic acid linker suitable for MOF synthesis.
Diagram of the Synthetic Pathway:
Caption: Two-step synthesis of a dicarboxylic acid MOF linker.
Step 1: Oxidation of the Aldehyde to a Carboxylic Acid
Materials and Equipment:
-
This compound (1.0 mmol, 307.04 mg)
-
Potassium permanganate (KMnO₄) (2.0 mmol, 316.08 mg)
-
Acetone/Water mixture (e.g., 1:1 v/v, 20 mL)
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl), 1 M
-
Round-bottom flask (50 mL)
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound in the acetone/water mixture in a 50 mL round-bottom flask and cool the flask in an ice bath.
-
Slowly add potassium permanganate in small portions with vigorous stirring.
-
Continue stirring at 0-5°C for 2-3 hours.
-
After the reaction is complete (monitored by TLC), quench the excess KMnO₄ by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of MnO₂ forms.
-
Filter the mixture to remove the MnO₂.
-
Acidify the filtrate with 1 M HCl to precipitate the carboxylic acid product.
-
Collect the product by vacuum filtration, wash with cold water, and dry.
Step 2: Suzuki Coupling to Introduce the Second Carboxylic Acid Group
Materials and Equipment:
-
4-Iodo-3-methoxy-5-nitrobenzoic acid (from Step 1) (1.0 mmol)
-
4-Carboxyphenylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)
-
Base (e.g., K₂CO₃, 3.0 mmol)
-
Solvent (e.g., Dioxane/Water mixture, 3:1 v/v)
-
Schlenk flask and nitrogen/argon line
-
Standard glassware for extraction and purification
Procedure:
-
To a Schlenk flask under an inert atmosphere (N₂ or Ar), add the iodobenzoic acid, 4-carboxyphenylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and add water.
-
Acidify with 1 M HCl to precipitate the dicarboxylic acid product.
-
Filter the crude product, wash with water, and purify by recrystallization or column chromatography.
Application in Functional Polymer Synthesis
Substituted benzaldehydes are valuable comonomers in the synthesis of functional polymers.[13][14][15] The aldehyde group can participate in polymerization reactions, and the other substituents can impart specific properties to the resulting polymer or serve as sites for post-polymerization modification.
Rationale for Application
Incorporating this compound into a polymer backbone, for example, through copolymerization with other monomers like phthalaldehyde, can lead to:
-
Degradable Polymers: Polymers with acetal linkages in the backbone can be designed to degrade under specific conditions (e.g., acidic pH).[14][15]
-
Polymers with Tunable Properties: The iodo, methoxy, and nitro groups can influence the polymer's solubility, thermal stability, and electronic properties.
-
Platforms for Further Functionalization: The iodo group is a versatile handle for introducing a wide range of functional groups via post-polymerization modification using cross-coupling reactions.
Protocol for Anionic Copolymerization
This protocol is a proposed method for the anionic copolymerization of this compound with phthalaldehyde, based on established procedures for similar systems.[13][14][15]
Diagram of the Copolymerization Workflow:
Caption: Workflow for the anionic copolymerization.
Materials and Equipment:
-
This compound
-
Phthalaldehyde
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Acetic anhydride
-
Methanol
-
Schlenk line and dry glassware
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Under an inert atmosphere, dissolve this compound and phthalaldehyde in anhydrous THF in a dry Schlenk flask.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add the n-BuLi solution dropwise to initiate the polymerization.
-
Stir the reaction mixture at -78°C for 2-4 hours.
-
Quench the living polymer chains by adding an excess of acetic anhydride to end-cap the polymer.
-
Allow the reaction to warm to room temperature.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large volume of cold methanol with vigorous stirring.
-
Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum.
Characterization:
-
GPC/SEC: Determine the molecular weight and polydispersity of the copolymer.
-
¹H NMR: Confirm the incorporation of both monomers into the polymer backbone.
-
FT-IR: Analyze the functional groups present in the polymer.
Concluding Remarks
This compound is a molecule with significant, yet largely unexplored, potential in materials science. The protocols and application notes provided in this guide are intended to serve as a starting point for researchers to harness the unique reactivity of this compound. The ability to form Schiff bases, act as a precursor for MOF linkers, and participate in the synthesis of functional polymers makes it a versatile tool for the creation of advanced materials with tailored properties. Further research into the materials derived from this building block is anticipated to yield exciting discoveries in areas ranging from catalysis and sensing to optics and degradable plastics.
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ChemBK. (2024, April 9). 4-Hydroxy-3-iodo-5-methoxybenzaldehyde. Retrieved from [Link]
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Application Notes & Protocols: The Strategic Use of 4-Iodo-3-methoxy-5-nitrobenzaldehyde as a Versatile Chemical Intermediate
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic applications of 4-Iodo-3-methoxy-5-nitrobenzaldehyde. This uniquely functionalized aromatic aldehyde serves as a powerful and versatile building block in modern organic synthesis. Its distinct arrangement of an aldehyde, a methoxy group, a nitro group, and an iodine atom on a benzene ring allows for a sequence of high-yield, chemoselective transformations. We will explore its utility in cornerstone synthetic reactions, including palladium-catalyzed cross-coupling and nitro group reductions, providing detailed, field-proven protocols and the scientific rationale behind the experimental choices.
Introduction: A Multifunctional Scaffold for Complex Synthesis
This compound is a chemical intermediate of significant interest, particularly in the synthesis of complex molecular architectures and pharmacologically active compounds.[1] The strategic placement of its four functional groups offers a predictable and controllable platform for sequential chemical modifications.
-
Aryl Iodide: The iodine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, enabling the facile formation of carbon-carbon bonds.[2][3][4]
-
Nitro Group: The electron-withdrawing nitro group influences the reactivity of the aromatic ring and serves as a synthetic handle that can be readily reduced to a primary amine. This transformation is pivotal for introducing nitrogen-containing functionalities or for subsequent derivatization.[5][6]
-
Aldehyde Group: The aldehyde is a versatile functional group that can participate in a wide array of reactions, including reductive amination, Wittig reactions, and condensations, to build molecular complexity.
-
Methoxy Group: The methoxy group modulates the electronic properties of the ring and can be a key structural feature in the final target molecule. In some contexts, it can be cleaved to reveal a phenol if desired.[7][8]
This guide will focus on the most impactful transformations that leverage the unique reactivity of the aryl iodide and nitro functionalities.
Physicochemical Properties and Data
A summary of the key properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 1021493-53-7 | [1] |
| Molecular Formula | C₈H₆INO₄ | [1] |
| Molecular Weight | 307.04 g/mol | [1] |
| Appearance | Typically a yellow or light-colored solid | N/A |
| InChI Key | WVDDJASTMZNUNH-UHFFFAOYSA-N | [1] |
Synthetic Applications: Core Protocols and Methodologies
The true value of this compound is realized in its application as a precursor in multi-step syntheses. The following sections provide detailed protocols for key transformations.
Caption: Key synthetic transformations of the title compound.
Palladium-Catalyzed Cross-Coupling Reactions
The aryl-iodine bond is the most reactive site for palladium-catalyzed cross-coupling, allowing for the selective formation of C-C bonds while preserving the other functional groups.
The Suzuki-Miyaura reaction is a robust method for forming a carbon-carbon bond between the aryl iodide and an organoboron compound, typically a boronic acid.[3][4] This reaction is fundamental in medicinal chemistry for synthesizing biaryl scaffolds.
Causality Behind Experimental Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable and commercially available catalyst for this type of transformation. It is effective for aryl iodides.[9]
-
Base: A base is required to activate the boronic acid for transmetalation.[4] Sodium carbonate is a mild and effective inorganic base that is compatible with the aldehyde functionality.
-
Solvent System: A biphasic solvent system, such as toluene/ethanol/water, is often used to dissolve both the organic-soluble starting materials and the inorganic base.[3]
-
Inert Atmosphere: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state. Therefore, degassing the reaction mixture and maintaining it under an inert atmosphere (Argon or Nitrogen) is critical for catalytic turnover.[3]
Detailed Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and sodium carbonate (2.0 mmol, 2.0 eq.).
-
Catalyst Addition: To the flask, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Solvent Addition: Add a solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL).
-
Degassing: Seal the flask with a septum, and purge the mixture by bubbling argon gas through the solution for 15-20 minutes.
-
Reaction Execution: Heat the reaction mixture to 90 °C under the argon atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the aryl iodide and a terminal alkyne, a valuable transformation for creating rigid molecular linkers and accessing various heterocyclic systems.[2][10] The reaction typically employs a dual catalytic system of palladium and copper(I).[2]
Causality Behind Experimental Choices:
-
Catalysts: A Pd(II) precatalyst like PdCl₂(PPh₃)₂ is often used, which is reduced in situ to the active Pd(0) species. The copper(I) iodide (CuI) co-catalyst is crucial for activating the alkyne by forming a copper acetylide intermediate, which facilitates the transmetalation step.[11]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used to neutralize the HI generated during the reaction and to deprotonate the terminal alkyne.[10]
-
Solvent: Anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.
Detailed Protocol: Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 eq.), bis(triphenylphosphine)palladium(II) chloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Solvent and Reagent Addition: Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 3.0 eq.). Stir the mixture for 5 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.1 mmol, 1.1 eq.) dropwise via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. The reaction is often complete within 2-8 hours. Gentle heating (40-50 °C) may be required for less reactive substrates.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst and amine salts, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Caption: Catalytic cycles for cross-coupling reactions.
Chemoselective Reduction of the Nitro Group
The conversion of the nitro group to an amine is a critical step that opens up a vast array of subsequent chemical modifications. The challenge lies in performing this reduction without affecting the aldehyde or the aryl-iodide bond. Catalytic hydrogenation with Pd/C is often unsuitable as it can lead to dehalogenation.[5]
Causality Behind Experimental Choices:
-
Reducing Agent: Tin(II) chloride (SnCl₂) in an acidic medium or iron powder in acetic acid are classic and highly effective reagents for the chemoselective reduction of aromatic nitro groups in the presence of halogens and other reducible functionalities.[5][6] SnCl₂ is particularly reliable for this transformation.
-
Solvent: Ethyl acetate or ethanol are common solvents that provide good solubility for the substrate.
-
Temperature: The reaction is often performed at an elevated temperature to ensure a reasonable reaction rate.
Detailed Protocol: Nitro Group Reduction with SnCl₂
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq.) in ethyl acetate (15 mL).
-
Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 mmol, 4.0 eq.) in concentrated hydrochloric acid (2 mL).
-
Reaction Execution: Heat the mixture to 60-70 °C and stir vigorously. The reaction is typically biphasic. Monitor the progress by TLC until the starting material is consumed (usually 2-4 hours).
-
Work-up and Neutralization: Cool the reaction to room temperature and carefully pour it into a beaker of crushed ice. Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8. Be cautious as CO₂ gas will evolve. A precipitate of tin salts will form.
-
Extraction: Dilute the mixture with ethyl acetate (30 mL). Filter the entire mixture through a pad of Celite® to remove the tin salts, washing the pad thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel.
-
Purification: Separate the organic layer. Wash it with water (20 mL) and brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-amino-4-iodo-5-methoxybenzaldehyde, which can often be used in the next step without further purification or can be purified by column chromatography if necessary.
Conclusion and Future Outlook
This compound stands out as a strategically designed chemical intermediate. The protocols detailed herein provide robust and reproducible methods for leveraging its key functionalities. The sequential application of cross-coupling reactions followed by nitro reduction (or vice versa) allows for the rapid and efficient construction of diverse and complex molecular libraries. This makes the compound an invaluable asset for synthetic chemists engaged in the discovery and development of novel therapeutics and functional organic materials. The predictable chemoselectivity of its functional groups ensures that it will remain a relevant and powerful tool in the synthetic chemist's arsenal.
References
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PubChem. (n.d.). Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy-. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
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SpectraBase. (n.d.). Benzaldehyde, 3-iodo-5-methoxy-4-[(3-nitrophenyl)methoxy]-. Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydroxy-3-iodo-5-nitrobenzaldehyde. Retrieved from [Link]
-
ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3,4-Dimethoxy-5-nitrobenzaldehyde. Retrieved from [Link]
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-
Wikipedia. (n.d.). 5-Nitrovanillin. Retrieved from [Link]
-
PubMed. (2004). 4-Aryl(benzyl)amino-4-heteroarylbut-1-enes as building blocks in heterocyclic synthesis. 4. Synthesis of 4, 6-dimethyl-5-nitro(amino)-2-pyridylquinolines and their antiparasitic activities. Retrieved from [Link]
-
SIELC Technologies. (2018). Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy-. Retrieved from [Link]
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-
PubChem. (n.d.). 4-Methoxy-3-nitrobenzaldehyde. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Retrieved from [Link]
-
Frontiers. (n.d.). Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Retrieved from [Link]
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Application Notes & Protocols: Synthetic Routes to Novel Compounds from 4-Iodo-3-methoxy-5-nitrobenzaldehyde
Abstract
4-Iodo-3-methoxy-5-nitrobenzaldehyde is a highly versatile and functionalized aromatic building block, poised for the synthesis of complex molecular architectures. Its strategic placement of three distinct and orthogonally reactive functional groups—an aryl iodide, a nitro group, and an aldehyde—offers a rich platform for sequential or combinatorial chemical modifications. The aryl iodide is primed for palladium-catalyzed cross-coupling reactions, the nitro group can be readily reduced to a nucleophilic amine, and the aldehyde provides a handle for chain extension and heterocycle formation. This guide provides an in-depth exploration of key synthetic transformations, offering detailed protocols and the scientific rationale behind experimental design for researchers in medicinal chemistry and materials science.
Strategic Overview: The Triad of Reactivity
The synthetic utility of this compound stems from the differential reactivity of its three primary functional sites. A carefully planned synthetic sequence allows for the selective modification of one site while preserving the others, enabling the construction of diverse molecular scaffolds.
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// Nodes for secondary products E [label="Bi-aryl / Alkynyl Products", fillcolor="#F1F3F4", fontcolor="#202124", pos="-4,4!"]; F [label="4-Amino Intermediate", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,-5!"]; G [label="Imine/Alkene Products", fillcolor="#F1F3F4", fontcolor="#202124", pos="4,4!"];
Palladium-Catalyzed Cross-Coupling Reactions at the C4-Iodo Position
The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions due to the low bond dissociation energy, enabling facile oxidative addition to the Pd(0) catalyst. This allows for the formation of new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between the aryl iodide and various organoboron compounds.[1][2]
Expertise & Causality: The choice of base is critical. While strong bases like NaOH can be used, milder bases such as K₃PO₄ or K₂CO₃ are often preferred to prevent undesired side reactions with the aldehyde group, such as aldol condensation or Cannizzaro reactions.[2][3][4] The ligand choice, such as XPhos or SPhos, can be crucial for activating the palladium catalyst and promoting efficient reductive elimination, especially with sterically hindered coupling partners.[5]
Table 1: Typical Conditions for Suzuki-Miyaura Coupling
| Component | Reagent/Parameter | Stoichiometry (eq.) | Purpose |
| Aryl Iodide | Starting Material | 1.0 | Electrophile |
| Boronic Acid/Ester | Coupling Partner | 1.2 - 1.5 | Nucleophile Source |
| Pd Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | 0.01 - 0.05 | Catalyst Precursor |
| Ligand | XPhos or P(t-Bu)₃ | 0.02 - 0.10 | Stabilizes & Activates Pd |
| Base | K₃PO₄ or Cs₂CO₃ | 2.0 - 3.0 | Activates Boronic Acid |
| Solvent | Dioxane/H₂O or Toluene | - | Reaction Medium |
| Temperature | 80 - 120 °C | - | Overcomes Activation Energy |
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and K₃PO₄ (3.0 eq).
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.015 eq) and the phosphine ligand (e.g., XPhos, 0.03 eq).[5]
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add degassed solvents (e.g., Dioxane and H₂O in a 4:1 ratio).
-
Heat the reaction mixture to 100 °C and stir vigorously for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling for Aryl-Alkyne Synthesis
The Sonogashira reaction couples the aryl iodide with a terminal alkyne, providing access to conjugated enyne systems.[6] This reaction typically requires both palladium and copper(I) co-catalysts.[7]
Expertise & Causality: The copper(I) salt (typically CuI) is crucial for the catalytic cycle; it reacts with the alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[8] The amine base (e.g., triethylamine or diisopropylamine) serves both as a base to deprotonate the alkyne and as a solvent. Anhydrous and anaerobic conditions are important to prevent the homocoupling of alkynes (Glaser coupling) and deactivation of the catalyst.[7]
Table 2: Typical Conditions for Sonogashira Coupling
| Component | Reagent/Parameter | Stoichiometry (eq.) | Purpose |
| Aryl Iodide | Starting Material | 1.0 | Electrophile |
| Terminal Alkyne | Coupling Partner | 1.1 - 1.5 | Nucleophile Source |
| Pd Catalyst | PdCl₂(PPh₃)₂ | 0.02 - 0.05 | Primary Catalyst |
| Cu(I) Co-catalyst | CuI | 0.01 - 0.10 | Activates Alkyne |
| Base | Et₃N or DIPEA | > 2.0 (can be solvent) | Base and Ligand |
| Solvent | THF or DMF | - | Reaction Medium |
| Temperature | 25 - 80 °C | - | Reaction Condition |
Protocol 2: Sonogashira Coupling with Phenylacetylene
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed THF and Et₃N.
-
Add phenylacetylene (1.2 eq) dropwise via syringe.
-
Stir the reaction at room temperature or heat to 50 °C until completion (monitor by TLC).
-
Upon completion, filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of diverse arylamines from the aryl iodide.[9][10]
Expertise & Causality: This reaction is highly sensitive to the choice of ligand, base, and solvent.[10] Bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos) are essential to facilitate the reductive elimination step, which forms the C-N bond.[11] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are required to deprotonate the amine and form the palladium-amido complex.[11][12] The presence of the nitro group makes the aryl ring electron-deficient, which can facilitate the initial oxidative addition step.
Transformation of the C5-Nitro Group
The nitro group is a versatile functional handle, primarily serving as a precursor to an aniline through reduction. The resulting amine is a key nucleophile for subsequent functionalization.
Expertise & Causality: The choice of reducing agent is dictated by the other functional groups present in the molecule.
-
Catalytic Hydrogenation (H₂/Pd-C): Highly efficient but can also reduce the aldehyde to an alcohol or even a methyl group under harsh conditions. It may also cause dehalogenation.[13]
-
Tin(II) Chloride (SnCl₂): A classic and reliable method that is highly chemoselective for the nitro group in the presence of an aldehyde.[14] The reaction is typically run in an acidic medium or a polar solvent like ethanol or ethyl acetate.
-
Iron (Fe) or Zinc (Zn) in Acetic Acid: These are mild and cost-effective reagents that show good selectivity for nitro group reduction while preserving other functionalities.[13]
// Nodes A [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; B [label="4-Amino-5-iodo-3-methoxybenzaldehyde", fillcolor="#34A853", fontcolor="#FFFFFF"]; C [label="Amide / Sulfonamide Derivatives", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Diazonium Salt Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Sandmeyer Reaction Products\n(e.g., -Cl, -Br, -CN, -OH)", fillcolor="#F1F3F4", fontcolor="#202124"];
Protocol 3: Chemoselective Nitro Group Reduction with SnCl₂
-
Dissolve this compound (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) to the solution.
-
Heat the mixture to reflux (approx. 70-80 °C) and stir for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and carefully quench by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The resulting 4-amino-5-iodo-3-methoxybenzaldehyde can be purified by column chromatography or used directly in the next step.
Reactions of the C1-Aldehyde Functionality
The aldehyde group is a classic electrophilic site, susceptible to nucleophilic attack. It provides a gateway to a multitude of transformations, including the formation of imines, alkenes, and alcohols.[4][15]
-
Reductive Amination: Reaction with a primary or secondary amine followed by reduction (e.g., with NaBH₃CN or NaBH(OAc)₃) yields substituted benzylamines.
-
Wittig Reaction: Reaction with a phosphorus ylide converts the aldehyde into an alkene, offering a powerful method for C=C bond formation.
-
Condensation Reactions: Base-catalyzed condensation with active methylene compounds (e.g., malonates, nitromethane) in Knoevenagel or Henry reactions can lead to the synthesis of complex side chains or heterocyclic rings.[16]
-
Reduction/Oxidation: The aldehyde can be selectively reduced to a primary alcohol (using NaBH₄) or oxidized to a carboxylic acid (using reagents like KMnO₄ or Ag₂O).[4]
Conclusion
This compound is a superbly equipped building block for modern synthetic chemistry. The predictable and chemoselective reactivity of its functional groups allows for the systematic and strategic construction of novel, highly-functionalized molecules. By leveraging the palladium-catalyzed couplings, nitro group reductions, and aldehyde transformations detailed in these notes, researchers can unlock a vast chemical space for applications in drug discovery, agrochemicals, and materials science.
References
- Vertex AI Search. Organic Chemistry – Specific Name Reactions.
- Ningbo Inno Pharmchem Co., Ltd. The Chemistry of Benzaldehyde: Reactions and Synthetic Utility.
- Benchchem. This compound | 1021493-53-7.
-
Kuipers, K. et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. Available at: [Link]
- Chemistry Stack Exchange. (2018). Reactivity of Benzaldehyde between aldehydes.
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
- NCERT. Aldehydes, Ketones and Carboxylic Acids.
-
Wikipedia. Sonogashira coupling. Available at: [Link]
- Benchchem. Application Notes and Protocols: 4-Iodo-3-methoxyisothiazole in Organic Synthesis.
-
Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube. Available at: [Link]
- Benchchem.
- ThalesNano. Flow Chemistry: Sonogashira Coupling.
- Benchchem. Application Notes and Protocols for Suzuki Coupling with 4-Iodo-3-methoxyisothiazole.
- Chemistry LibreTexts. (2023).
-
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- Organic-Chemistry.org.
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
- ArODES.
- Organic-Chemistry.org. Nitro Reduction - Common Conditions.
- Organic Chemistry Portal. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions.
- Semantic Scholar. (2013).
- Myers, A. The Suzuki Reaction - Chem 115.
- Organic Chemistry Portal. Amine synthesis by nitro compound reduction.
- Zain, M. M. et al. (2026).
-
PubChem. 4-Hydroxy-3-iodo-5-nitrobenzaldehyde. Available at: [Link]
- The Royal Society of Chemistry.
-
Wikipedia. 5-Nitrovanillin. Available at: [Link]
-
PubChem. Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy-. Available at: [Link]
- WIPO Patentscope. WO/1993/000323 METHOD FOR THE PREPARATION OF 3,4-DIHYDROXY-5-NITROBENZALDEHYDE.
Sources
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- 2. Suzuki Coupling [organic-chemistry.org]
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- 5. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jk-sci.com [jk-sci.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. ncert.nic.in [ncert.nic.in]
- 16. 5-Nitrovanillin - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 4-Iodo-3-methoxy-5-nitrobenzaldehyde
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, medicinal chemists, and process development scientists working with the challenging yet valuable substrate, 4-Iodo-3-methoxy-5-nitrobenzaldehyde . Our goal is to provide you with in-depth, field-proven insights to navigate the complexities of this reaction, moving beyond standard protocols to achieve optimal results.
The unique electronic and steric profile of this substrate—featuring a highly reactive iodo leaving group activated by a potent nitro electron-withdrawing group, and flanked by a methoxy substituent—presents specific challenges. This guide offers a structured approach to troubleshooting common issues and optimizing reaction parameters, ensuring robust and reproducible outcomes.
Section 1: Understanding the Substrate - Key Considerations
Before diving into troubleshooting, it's crucial to understand the causality behind the potential reactivity patterns of this compound.
Q: How do the nitro (-NO₂) and aldehyde (-CHO) groups affect the reaction?
A: Both are strong electron-withdrawing groups that significantly influence the aryl iodide's reactivity. The primary effect is the polarization of the carbon-iodine bond, which makes the aryl iodide highly susceptible to oxidative addition by the palladium(0) catalyst.[1][2][3] This is often the rate-determining step in the Suzuki catalytic cycle, and its acceleration is generally beneficial.[1][4] However, the aldehyde functionality can be sensitive to certain strong bases, and the nitro group, while typically stable, can undergo reduction under harsh conditions or in the presence of specific catalytic systems.[5]
Q: What is the role of the ortho-methoxy (-OCH₃) group?
A: The methoxy group at the C3 position introduces moderate steric hindrance adjacent to the C-I bond. This steric pressure can influence the approach of the bulky palladium catalyst. Consequently, the choice of ligand becomes critical to facilitate efficient oxidative addition and subsequent steps.[6][7][8] While electronically a donating group, its effect is largely overridden by the powerful nitro substituent.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common queries, providing a solid foundation for your experimental design.
Q1: What is a reliable starting point for reaction conditions (catalyst, ligand, base, solvent)?
A1: For a highly activated and somewhat hindered substrate like this, a robust catalytic system is recommended. While classic catalysts like Pd(PPh₃)₄ can work, modern systems often provide higher yields and cleaner conversions. A strong starting point is outlined in the table below.
| Parameter | Recommended Starting Condition | Rationale |
| Pd Source | Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%) | Reliable and common Pd(0) and Pd(II) precatalysts. |
| Ligand | SPhos or XPhos (2-4 mol%) | Bulky, electron-rich biaryl monophosphine ligands excel with sterically hindered and electron-poor substrates, promoting efficient oxidative addition and reductive elimination.[7] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Moderately strong, non-nucleophilic bases that effectively activate the boronic acid for transmetalation without promoting side reactions with the aldehyde.[7] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 5:1 ratio) or Toluene/H₂O | Aprotic organic solvents are standard. A small amount of water is often necessary to solubilize the inorganic base and facilitate the activation of the boronic acid.[9][10][11] |
| Temperature | 80-100 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate without causing significant degradation of reactants or catalyst.[11][12] |
Q2: Can the nitro group interfere with the coupling or be reduced?
A2: Under typical Suzuki conditions with a well-chosen catalyst, the nitro group is generally inert.[5] Its primary role is to activate the C-I bond. However, reduction of the nitro group to an amine is a potential side reaction, particularly at very high temperatures or during extended reaction times. The choice of phosphine ligand can also play a role, as some can act as reducing agents. If nitro reduction is observed, consider screening different ligands or using milder reaction conditions.
Q3: Is rigorous degassing of the reaction mixture critical?
A3: Absolutely. The active catalyst in the Suzuki cycle is a Pd(0) species, which is highly sensitive to oxidation by atmospheric oxygen. Inefficient degassing can lead to catalyst deactivation and the promotion of undesirable side reactions, most notably the homocoupling of the boronic acid to form a biaryl byproduct.[2][13] Purging the solvent and the reaction vessel with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the catalyst is a mandatory step for reproducibility and high yields.[11]
Q4: How does the choice of boronic acid versus a boronic ester (e.g., pinacol ester) affect the reaction?
A4: Boronic acids are the traditional coupling partners. However, they can be prone to decomposition, particularly protodeboronation (replacement of the boronic acid group with hydrogen) and homocoupling.[2][13] Boronic pinacol esters are often more stable, easier to handle and purify, and less susceptible to these side reactions.[2] If using a pinacol ester, a base like K₃PO₄ is often required to facilitate the hydrolysis to the active boronate species in situ.[2]
Section 3: Troubleshooting Guide
Even with a good starting point, challenges can arise. This guide provides a logical framework for diagnosing and solving common problems.
Problem 1: Low or No Conversion of this compound
-
Probable Cause 1: Inactive Catalyst System. The palladium precatalyst may be old, or the ligand may not be suitable for this specific substrate. The Pd(0) active species is not being generated or is not effective.
-
Solution:
-
Use a Fresh Palladium Source: Ensure your Pd₂(dba)₃ or Pd(OAc)₂ is of high quality.
-
Screen Ligands: The ligand is the most critical variable. For this sterically demanding coupling, a simple PPh₃ may be insufficient. Screen a panel of more robust ligands.[7]
-
Consider Pre-catalysts: Use modern, air-stable palladium pre-catalysts (e.g., XPhos Pd G3/G4) which generate the active Pd(0) species more reliably.[14]
-
-
-
Probable Cause 2: Ineffective Base or Solvent. The chosen base may not be strong enough to activate the boronic acid, or the reagents may have poor solubility in the chosen solvent system.[15]
-
Solution:
-
Screen Bases: While K₃PO₄ is a good start, test other options like Cs₂CO₃ or K₂CO₃.[7][11]
-
Optimize Solvent System: If solubility is an issue, consider alternative solvents like DMF, THF, or a Toluene/EtOH/H₂O mixture.[15][16][17] The polarity of the solvent can significantly impact reaction rates.[18][19]
-
-
-
Probable Cause 3: Insufficient Temperature. The reaction may have a high activation energy barrier that is not being overcome.
-
Solution: Incrementally increase the reaction temperature in 10 °C steps, monitoring for both product formation and any potential decomposition. Microwave heating can sometimes accelerate difficult couplings.[20]
-
Problem 2: Significant Byproduct Formation
-
Byproduct A: Homocoupling of the Boronic Acid.
-
Probable Cause: Presence of oxygen in the reaction mixture, leading to oxidative homocoupling.[2] This can also be exacerbated if using a Pd(II) precatalyst that is not efficiently reduced to Pd(0).
-
Solution:
-
Improve Degassing Technique: Sparge the solvent and reaction mixture with an inert gas for a longer duration. Maintain a positive pressure of inert gas throughout the reaction.
-
Use a Pd(0) Precatalyst: Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to minimize pathways that favor homocoupling.
-
-
-
Byproduct B: Dehalogenation (Protodeiodination).
-
Probable Cause: A competing reaction where the iodo group is replaced by a hydrogen atom. This can be promoted by certain bases and the presence of protic impurities.
-
Solution:
-
Use Anhydrous Solvents: Ensure solvents are properly dried if running the reaction under anhydrous conditions.
-
Screen Weaker Bases: A milder base like potassium fluoride (KF) or sodium carbonate (Na₂CO₃) might suppress this side reaction, although it could also slow the desired coupling.[21]
-
-
-
Byproduct C: Reduction of the Nitro Group.
-
Probable Cause: The combination of elevated temperature and certain phosphine ligands can lead to the reduction of the -NO₂ group to an -NH₂ group.
-
Solution:
-
Lower the Reaction Temperature: Operate at the lowest temperature that still provides a reasonable reaction rate.
-
Screen Alternative Ligands: N-Heterocyclic Carbene (NHC) ligands (e.g., IPr, SImes) are generally less reducing than phosphine ligands and can be an excellent alternative if this side reaction is problematic.[8][22]
-
-
Section 4: Recommended Protocols & Methodologies
Protocol 4.1: General Screening Protocol (Small Scale)
This protocol provides a framework for efficiently screening various reaction parameters.
-
Preparation: To a 2 mL microwave vial equipped with a magnetic stir bar, add this compound (e.g., 0.1 mmol, 1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Argon or Nitrogen three times.
-
Solvent Addition: Add the degassed solvent (e.g., 1.0 mL) via syringe.
-
Catalyst Addition: In a separate vial, prepare a stock solution of the palladium precatalyst and ligand in the same degassed solvent. Add the required amount of this catalyst solution to the reaction vial via syringe.
-
Reaction: Place the vial in a preheated aluminum block on a stirrer hotplate set to the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h).
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a small plug of celite. Analyze the crude mixture to determine conversion and byproduct profile.
Table 4.1: Condition Screening Matrix
This table provides a logical set of variables to screen for optimizing the reaction. Test each condition while keeping others constant from the "Starting Point" in Section 2.
| Variable | Condition 1 (Starting Point) | Condition 2 | Condition 3 | Condition 4 |
| Ligand | SPhos | XPhos | RuPhos | IPr (an NHC ligand) |
| Base | K₃PO₄ | Cs₂CO₃ | K₂CO₃ | t-BuOK (use with caution) |
| Solvent | Dioxane/H₂O (5:1) | Toluene/H₂O (5:1) | THF/H₂O (5:1) | DMF (anhydrous) |
| Temperature | 100 °C | 80 °C | 110 °C (reflux) | Room Temp (with highly active catalyst) |
Section 5: Visualizing the Process
Understanding the underlying mechanism and having a logical workflow are key to successful troubleshooting.
Diagram 5.1: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura coupling.
Diagram 5.2: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common Suzuki coupling issues.
Section 6: References
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Google Search Result.
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health (NIH).
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate.
-
Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. AIDIC.
-
Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI.
-
Troubleshooting low yields in Suzuki coupling of electron-poor nitroarenes. BenchChem.
-
Suzuki Coupling. Organic Chemistry Portal.
-
Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. ACS Publications.
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
-
Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. ResearchGate.
-
(PDF) Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. ResearchGate.
-
Troubleshooting low yields in Suzuki reactions of sterically hindered aryl iodides. BenchChem.
-
Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. OUCI.
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts.
-
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. ACS Publications.
-
How resistant are Suzuki couplings to nitro groups? Reddit.
-
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal.
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
-
The Suzuki Reaction. Myers Group, Harvard University.
-
Failed suzuki coupling, any suggenstions? Reddit.
-
Suzuki coupling reactions of various aryl halides (X) and phenylboronic acid over Pd- diimine@SBA-15catalyst (a). ResearchGate.
-
Examination of Palladium Catalyst Structure in Regioselective Suzuki- Miyaura Cross-Coupling Reactions. White Rose eTheses Online.
-
A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. ScienceDirect.
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.
-
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 1-bromo-3-nitrobenzene. BenchChem.
-
Application Notes and Protocols for Suzuki Coupling Reactions Involving 2-Chloro-6-nitronaphthalene. BenchChem.
-
Suzuki reaction. Wikipedia.
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
-
Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. Semantic Scholar.
-
How can I solve my problem with Suzuki coupling? ResearchGate.
-
Application Notes and Protocols for Suzuki Coupling with 4-Iodo-3-methoxyisothiazole. BenchChem.
-
Facile and efficient Suzuki–Miyaura coupling reaction of aryl halides catalyzed by Pd2(dba)3 in ionic liquid/supercritical carbon dioxide biphasic system. ResearchGate.
-
Struggling with Suzuki Reaction. Reddit.
-
Suzuki cross coupling reaction of aryl halides with arylboronic acid a. ResearchGate.
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
-
Nitro Group Reduction and Suzuki Reaction Catalyzed by Palladium Supported on Magnetic Nanoparticles Modified with Ca. University of Alicante.
Sources
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- 2. Yoneda Labs [yonedalabs.com]
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- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. aidic.it [aidic.it]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 18. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Suzuki Coupling [organic-chemistry.org]
- 22. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
"4-Iodo-3-methoxy-5-nitrobenzaldehyde" reaction byproducts and their removal
Technical Support Center: 4-Iodo-3-methoxy-5-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the synthesis and purification of this compound. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to help you troubleshoot common issues and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most reliable and commonly employed route starts from 4-hydroxy-3-methoxybenzaldehyde (vanillin). The synthesis involves two key electrophilic aromatic substitution steps: iodination followed by nitration. This sequence is generally preferred because the electron-donating hydroxyl and methoxy groups activate the ring for iodination. The subsequent nitration of the moderately activated 5-iodovanillin intermediate proceeds predictably. The reverse order, nitrating vanillin first, is less ideal as the resulting 5-nitrovanillin is strongly deactivated, making the subsequent iodination step more challenging and potentially requiring harsher conditions.
Q2: Why is my final product showing a low melting point and a broad melting range?
A2: A low or broad melting point is a classic indicator of impurities. For this specific compound, the most common impurities are unreacted starting material (5-iodovanillin), regioisomers formed during nitration, or byproducts from side reactions such as oxidation of the aldehyde to a carboxylic acid. We recommend performing spectroscopic analysis (¹H NMR, ¹³C NMR) and chromatographic analysis (TLC, HPLC) to identify the specific impurities. Our troubleshooting guide below provides detailed steps for their removal.
Q3: I'm observing a significant amount of a byproduct that is more polar than my desired product on the TLC plate. What could it be?
A3: A more polar byproduct often suggests the presence of a carboxylic acid, specifically 4-iodo-3-methoxy-5-nitrobenzoic acid. This occurs if the aldehyde group is oxidized during the nitration step, a common issue when using strong nitrating agents or elevated temperatures. Another possibility is the starting material, 5-iodovanillin, which has a free hydroxyl group and is more polar than the fully substituted product. Confirmation can be achieved via IR spectroscopy (presence of a broad O-H stretch for the carboxylic acid) or by its solubility in a mild aqueous base like sodium bicarbonate.
Q4: Can I use a different iodinating agent instead of Iodine monochloride (ICl)?
A4: While ICl is highly effective, other iodinating systems can be used. A common alternative is using molecular iodine (I₂) in the presence of an oxidizing agent like nitric acid or hydrogen peroxide. Another popular choice is N-Iodosuccinimide (NIS) in an appropriate solvent. However, be aware that changing the iodinating agent may require significant optimization of reaction conditions (temperature, time, solvent) to minimize the formation of di-iodinated byproducts and to achieve satisfactory yields.
Troubleshooting Guide: Byproduct Formation & Removal
This section addresses specific experimental issues, their probable causes, and actionable solutions.
Issue 1: Presence of Unreacted 5-Iodovanillin
-
Identification:
-
TLC Analysis: A spot corresponding to the Rf value of 5-iodovanillin (more polar than the product).
-
¹H NMR: Presence of a singlet around 9.8 ppm (aldehyde proton) and characteristic aromatic protons of the starting material. The phenolic -OH proton may also be visible.
-
-
Probable Cause:
-
Incomplete nitration reaction due to insufficient nitrating agent, low reaction temperature, or short reaction time.
-
-
Solutions:
-
Reaction Optimization: Ensure the molar ratio of the nitrating agent is adequate. Cautiously increase the reaction temperature in small increments (e.g., 5-10 °C) or extend the reaction time, monitoring progress by TLC.
-
Purification: Flash column chromatography is highly effective for separating the less polar desired product from the more polar 5-iodovanillin. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity will provide a clean separation.
-
Issue 2: Formation of 4-Iodo-3-methoxy-5-nitrobenzoic Acid
-
Identification:
-
TLC Analysis: A baseline or very low Rf spot that may streak.
-
Acid/Base Extraction: The impurity can be extracted from an organic solution (e.g., ethyl acetate) with a weak aqueous base (e.g., 5% NaHCO₃ solution).
-
IR Spectroscopy: A broad O-H stretch between 2500-3300 cm⁻¹ and a C=O stretch around 1700 cm⁻¹.
-
-
Probable Cause:
-
Oxidation of the aldehyde group by the nitrating agent, particularly if using concentrated nitric acid at elevated temperatures.
-
-
Solutions:
-
Milder Nitrating Conditions: Use a milder nitrating agent such as a mixture of nitric acid and acetic anhydride at low temperatures (0-5 °C).
-
Purification: Perform a liquid-liquid extraction. Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a saturated sodium bicarbonate solution. The carboxylic acid byproduct will move into the aqueous layer as its sodium salt. The desired product will remain in the organic layer.
-
Issue 3: Presence of Di-nitrated or other Isomeric Byproducts
-
Identification:
-
¹H NMR: Complex aromatic region with unexpected splitting patterns or integration values.
-
Mass Spectrometry: Presence of molecular ion peaks that do not correspond to the desired product or starting materials.
-
-
Probable Cause:
-
Reaction temperature is too high, or the concentration of the nitrating agent is excessive, leading to further substitution on the aromatic ring.
-
-
Solutions:
-
Strict Temperature Control: Maintain the reaction temperature rigorously, especially during the addition of the nitrating agent. An ice or ice/salt bath is recommended.
-
Slow Reagent Addition: Add the nitrating agent dropwise to the solution of the substrate to avoid localized high concentrations and exothermic reactions.
-
Purification: Careful flash column chromatography is the most effective method to separate isomers. Multiple columns or preparative HPLC may be necessary if the isomers have very similar polarities.
-
| Byproduct | Identification Method | Removal Technique |
| 5-Iodovanillin | TLC, ¹H NMR | Flash Column Chromatography |
| 4-Iodo-3-methoxy-5-nitrobenzoic Acid | TLC, Acid/Base Extraction, IR | Liquid-Liquid Extraction with NaHCO₃(aq) |
| Isomeric Byproducts | ¹H NMR, Mass Spectrometry | Flash Column Chromatography / Prep. HPLC |
Experimental Protocols & Workflows
Protocol 1: Synthesis of this compound
This protocol outlines the nitration of 5-iodovanillin, a common intermediate synthesized from vanillin.
Step 1: Preparation of the Nitrating Mixture
-
In a flask kept in an ice bath (0 °C), slowly add 1.5 mL of fuming nitric acid to 10 mL of glacial acetic acid with stirring.
-
Allow the mixture to cool to 0 °C.
Step 2: Nitration Reaction
-
Dissolve 5.0 g of 5-iodovanillin (4-hydroxy-3-iodo-5-methoxybenzaldehyde) in 50 mL of glacial acetic acid in a separate flask.
-
Cool this solution to 5-10 °C in an ice bath.
-
Add the prepared nitrating mixture dropwise to the 5-iodovanillin solution over 30 minutes, ensuring the temperature does not exceed 15 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours, monitoring the reaction progress by TLC (e.g., using 4:1 Hexane:Ethyl Acetate as eluent).
Step 3: Workup and Isolation
-
Pour the reaction mixture slowly into 200 mL of ice-cold water with vigorous stirring.
-
A yellow precipitate of the crude product will form.
-
Filter the solid using a Büchner funnel and wash thoroughly with cold water until the washings are neutral to litmus paper.
-
Dry the crude product under vacuum.
Protocol 2: Purification by Flash Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture (e.g., 9:1) as the mobile phase.
-
Loading: Carefully load the adsorbed crude product onto the top of the packed column.
-
Elution: Begin elution with the hexane/ethyl acetate (9:1) mixture. The desired, less polar product will elute first.
-
Fraction Collection: Collect fractions and monitor them by TLC to pool the pure product fractions.
-
Solvent Removal: Evaporate the solvent from the pure fractions under reduced pressure to obtain the purified this compound as a crystalline solid.
Diagrams and Workflows
Caption: Synthetic and purification workflow.
Caption: Potential byproduct formation pathways.
References
-
The Royal Society of Chemistry. Supporting Information for Organic & Biomolecular Chemistry. [Link]
- Google Patents. Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde.
-
Journal of Applied Chemistry. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]
-
PubChem. Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy-. [Link]
-
SIELC Technologies. Separation of Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy- on Newcrom R1 HPLC column. [Link]
-
Sciencemadness.org. Preparation of 5-Hydroxyvanillin (3-Methoxy 4,5-dihydroxybenzaldehyde). [Link]
-
Wikipedia. 5-Nitrovanillin. [Link]
-
Organic Syntheses. p-NITROBENZALDEHYDE. [Link]
-
PubChem. 4-Hydroxy-3-iodo-5-nitrobenzaldehyde. [Link]
Improving the yield of reactions involving "4-Iodo-3-methoxy-5-nitrobenzaldehyde"
Welcome to the technical support center for 4-Iodo-3-methoxy-5-nitrobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile yet challenging reagent. Here, we address common issues encountered during its use in various chemical transformations, providing in-depth, field-proven insights and troubleshooting strategies to enhance your reaction yields and purity.
Frequently Asked Questions (FAQs)
General Handling and Stability
Question 1: My this compound appears discolored. Is it still usable?
Answer: this compound is a yellow crystalline solid.[1] Discoloration, often to a brownish hue, can indicate the presence of impurities or degradation products. The primary concerns are oxidation of the aldehyde and potential decomposition accelerated by light.
-
Causality: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, especially if improperly stored. The presence of the nitro and iodo groups can also influence its stability.
-
Self-Validation: Before use, it is crucial to assess the purity. A simple Thin Layer Chromatography (TLC) analysis against a known standard or a fresh sample can reveal the presence of impurities. A melting point determination can also be a good indicator of purity; significant deviation from the literature value suggests degradation.
-
Recommendation: If significant impurities are detected, purification by recrystallization is recommended. A solvent system such as ethanol/water or ethyl acetate/hexanes can be effective. For critical applications, using freshly purified material is always the best practice.
Troubleshooting Common Reactions
The reactivity of this compound is dominated by the aldehyde group, which readily undergoes nucleophilic attack and condensation reactions, and the carbon-iodine bond, which is a key site for cross-coupling reactions.[2][3][4] The electron-withdrawing nature of the nitro group enhances the electrophilicity of the aldehyde carbonyl carbon and activates the aromatic ring for certain reactions.[2][5]
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
These reactions are fundamental for creating new carbon-carbon bonds at the 4-position.
Question 2: I am experiencing low yields in my Suzuki-Miyaura coupling reaction. What are the likely causes and how can I optimize the conditions?
Answer: Low yields in Suzuki-Miyaura couplings involving this substrate are common and can stem from several factors, including catalyst deactivation, suboptimal base or solvent selection, and side reactions.[6][7]
-
Causality: The nitro group can interfere with the catalytic cycle of palladium. Furthermore, the steric hindrance from the adjacent methoxy group can slow down the oxidative addition step.
-
Troubleshooting Workflow:
Caption: Suzuki Coupling Troubleshooting Workflow.
-
Detailed Protocol for Optimization:
-
Reagent Purity: Ensure the boronic acid is not degraded (protodeboronation). Use anhydrous solvents, as water can affect the reaction, although it is often used as a co-solvent.[8]
-
Catalyst System:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a good starting point.[8] If yields are low, consider more robust catalysts like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)].
-
Ligand: The choice of ligand is critical. Bulky, electron-rich phosphine ligands can facilitate the oxidative addition and reductive elimination steps.
-
-
Base and Solvent: The choice of base is crucial and often solvent-dependent.[6]
-
A common starting point is Na₂CO₃ or K₂CO₃ in a solvent mixture like Toluene/Ethanol/Water.[8]
-
For more challenging couplings, stronger bases like Cs₂CO₃ or K₃PO₄ in solvents like dioxane or DMF can be more effective.
-
-
Temperature: These reactions often require heating.[8] Start at around 80-100°C and monitor the reaction. If the reaction is sluggish, the temperature can be increased.
-
| Parameter | Starting Condition | Alternative 1 | Alternative 2 | Rationale |
| Catalyst (mol%) | Pd(PPh₃)₄ (5%) | PdCl₂(dppf) (3%) | Pd(OAc)₂/SPhos (2%) | More active catalysts for challenging substrates. |
| Base (equivalents) | Na₂CO₃ (2.0) | K₃PO₄ (3.0) | Cs₂CO₃ (2.5) | Stronger bases can facilitate transmetalation. |
| Solvent | Toluene/EtOH/H₂O (4:1:1) | Dioxane/H₂O (4:1) | DMF | Different solvents can affect solubility and reactivity. |
| Temperature (°C) | 100 | 80 | 110 | Optimize for reaction rate vs. decomposition. |
Question 3: My Sonogashira coupling is failing or giving a complex mixture. What should I investigate?
Answer: Sonogashira coupling failures with this substrate can be attributed to several factors, including issues with the copper co-catalyst, base selection, and competing side reactions like Glaser homocoupling of the alkyne.[9]
-
Causality: The presence of the nitro group can lead to side reactions under the basic conditions of the Sonogashira coupling. The aldehyde itself can also participate in side reactions.
-
Self-Validation and Protocol:
-
Degassing: Ensure the reaction mixture is thoroughly degassed with an inert gas (Argon or Nitrogen) before adding the catalyst. Oxygen can deactivate the palladium catalyst and promote homocoupling.[8][10]
-
Copper Co-catalyst: While traditional Sonogashira reactions use a copper(I) co-catalyst (e.g., CuI), this can often be the source of homocoupling.[9] Consider running the reaction under copper-free conditions, which may require a more active palladium catalyst or a different ligand.
-
Base and Solvent: A common combination is a tertiary amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which can also serve as the solvent.[11][12] For substrates sensitive to strong bases, milder inorganic bases can be tested.
-
Temperature: These reactions are often run at temperatures ranging from room temperature to 50-60°C.[10][12] Avoid excessive heat, which can promote side reactions.
-
| Parameter | Starting Condition | Alternative 1 (Copper-Free) | Rationale |
| Catalyst (mol%) | PdCl₂(PPh₃)₂ (2%) | Pd(PPh₃)₄ (5%) | Copper-free conditions can reduce homocoupling. |
| Co-catalyst (mol%) | CuI (4%) | None | |
| Base | Et₃N | DIPEA / K₂CO₃ | Amine bases are standard; inorganic bases can be milder. |
| Solvent | THF or DMF | Toluene | Solvent choice affects solubility and reaction rate. |
| Temperature (°C) | Room Temp to 50 | 60-80 | Higher temperatures may be needed for less reactive substrates. |
Reactions of the Aldehyde Group
Question 4: I am struggling with low yields in the reductive amination of this compound. What are the key optimization parameters?
Answer: Reductive amination is a two-step process in one pot: imine formation followed by reduction.[13][14] Low yields often arise from an incomplete imine formation or incompatibility of the reducing agent with the reaction conditions.[13]
-
Causality: The electron-withdrawing nitro group makes the aldehyde highly reactive towards nucleophilic attack by the amine, which is favorable for imine formation.[3] However, the equilibrium of imine formation lies towards the starting materials if the water produced is not removed. The nitro group can also be reduced by some reducing agents under certain conditions.
-
Troubleshooting Workflow:
Caption: Reductive Amination Troubleshooting Workflow.
-
Detailed Protocol and Recommendations:
-
Promote Imine Formation:
-
Choice of Reducing Agent:
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice as it is mild, selective for imines over aldehydes, and does not reduce the nitro group under standard conditions.[15]
-
Sodium cyanoborohydride (NaBH₃CN): Also very effective and selective, but it is highly toxic and requires careful handling.[15]
-
Sodium borohydride (NaBH₄): A stronger reducing agent that can be used, but it can also reduce the aldehyde. It is best to form the imine first before adding NaBH₄.[15]
-
-
Solvent: A non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is generally preferred, especially with NaBH(OAc)₃.[15]
-
Question 5: I am observing an unexpected side reaction in a base-catalyzed condensation (e.g., Aldol, Knoevenagel). What could be happening?
Answer: The highly activated nature of this aromatic aldehyde can lead to several side reactions in the presence of a base.
-
Causality:
-
Cannizzaro Reaction: In the presence of a strong base and in the absence of an enolizable partner, aromatic aldehydes can undergo a disproportionation reaction (Cannizzaro reaction) to yield the corresponding alcohol and carboxylic acid.[16] The electron-withdrawing nitro group makes the aldehyde particularly susceptible to nucleophilic attack by hydroxide.
-
Halogen Displacement: Strong nucleophiles under harsh conditions could potentially displace the iodo group via a nucleophilic aromatic substitution (SₙAr) mechanism, although this is less common than reactions at the aldehyde.
-
-
Recommendations:
-
Use milder bases (e.g., piperidine, pyridine, or a weak inorganic base like K₂CO₃) instead of strong bases like NaOH or KOH.
-
Maintain lower reaction temperatures to minimize the rate of the Cannizzaro reaction.
-
Ensure the reaction is not left for an extended period after completion.
-
References
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of aldehydes. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Carbonylative Sonogashira Coupling Reactions of 4-Iodoanisole (1a) and Phenylacetylene (2a). Retrieved from [Link]
-
KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]
-
ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive amination of nitrobenzene with different aldehydes. Retrieved from [Link]
-
Quora. (2013). Organic Chemistry: Why does aromatic aldehydes do not respond to fehling's test? Retrieved from [Link]
-
ResearchGate. (n.d.). Conditions optimization for the double Sonogashira coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Sonogashira conditions. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the model Suzuki coupling reaction between iodobenzene.... Retrieved from [Link]
-
ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). What products do 4-nitrobenzaldehyde and 3-nitrobenzaldehyde give in a crossed Cannizzaro reaction and why? Retrieved from [Link]
-
Preprints.org. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link] सिंथेसिस/C1N/amines/reductiveamination.shtm
-
PubChem. (n.d.). 4-Hydroxy-3-iodo-5-nitrobenzaldehyde. Retrieved from [Link]
-
Wikipedia. (n.d.). 5-Nitrovanillin. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 18: Reactions of Aromatic Compounds. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]
-
Frontiers. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds. Retrieved from [Link]
-
Sciencemadness.org. (n.d.). Preparation of 5-Hydroxyvanillin (3-Methoxy 4,5-dihydroxybenzaldehyde). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Retrieved from [Link]
-
PubChemLite. (n.d.). Benzaldehyde, 4-hydroxy-5-iodo-3-methoxy-, oxime. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2005). 3,4,5-trimethoxy-beta-nitrostyrene synthesis. Retrieved from [Link]
- Google Patents. (n.d.). Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde.
Sources
- 1. 5-Nitrovanillin - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. ojs.wiserpub.com [ojs.wiserpub.com]
- 4. researchgate.net [researchgate.net]
- 5. sarchemlabs.com [sarchemlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. arodes.hes-so.ch [arodes.hes-so.ch]
- 10. DSpace [repository.kaust.edu.sa]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. organic-chemistry.org [organic-chemistry.org]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Purification of 4-Iodo-3-methoxy-5-nitrobenzaldehyde
Welcome to the technical support resource for 4-Iodo-3-methoxy-5-nitrobenzaldehyde (CAS 1021493-53-7). This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important synthetic intermediate. My approach is rooted in mechanistic principles to not only solve immediate purification issues but also to empower you with the knowledge to proactively prevent them.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield of this compound is significantly lower than expected after purification. What are the common causes?
Low yield is a frequent issue that can often be traced back to the preceding synthesis steps or the workup and purification process itself. Let's break down the likely culprits.
Causality Analysis: The synthesis of this molecule typically involves the iodination and nitration of a vanillin-type precursor.[1][2] Both are powerful electrophilic aromatic substitution reactions that can generate side products if not perfectly controlled. Furthermore, the product itself, containing an aldehyde and a nitro group, can be susceptible to degradation under harsh conditions.
Troubleshooting Steps:
-
Incomplete Reaction: Before beginning purification, ensure the synthesis reaction has gone to completion. Monitor the reaction using Thin-Layer Chromatography (TLC). The disappearance of the starting material (e.g., 5-iodovanillin or 4-hydroxy-3-methoxy-5-nitrobenzaldehyde) is a key indicator.[3] An incomplete reaction is a common source of impurities that are difficult to remove later.
-
Suboptimal Reaction Conditions: The nitration step, in particular, is highly exothermic and temperature-sensitive. Poor temperature control (e.g., allowing the temperature to rise above 0-5 °C) can lead to the formation of undesired isomers or dinitrated byproducts, which complicates purification and reduces the yield of the target molecule.[3][4]
-
Losses During Workup: Significant product loss can occur during aqueous workup phases. Ensure you are extracting the organic layer thoroughly with an appropriate solvent. Multiple extractions (e.g., 3x with ethyl acetate or dichloromethane) are more effective than a single large-volume extraction.
-
Degradation: The combination of an electron-withdrawing nitro group and an aldehyde can make the molecule sensitive to strongly basic or highly acidic conditions, especially at elevated temperatures.[5][6] Avoid prolonged exposure to harsh pH during workup.
Q2: My purified product has a low or broad melting point, and the NMR spectrum looks "messy." How do I identify the specific impurities?
This is a classic sign of contamination. A systematic analytical approach is required to diagnose the problem before attempting a different purification strategy. The pure compound is a light yellow solid.[7]
Analytical Workflow:
-
Thin-Layer Chromatography (TLC): This is your first and most critical diagnostic tool. Run a TLC of your crude and purified product against a reference standard if available.
-
Observation: Multiple spots indicate the presence of impurities.
-
Insight: The relative Rf values can give you a clue about the polarity of the impurities. A spot with a higher Rf is less polar than your product, while a lower Rf indicates a more polar impurity.
-
-
¹H NMR Spectroscopy: This provides a detailed structural map.
-
Compare to Standard: Compare your spectrum to a known spectrum of pure this compound.
-
Identify Contaminants:
-
Starting Material: Look for characteristic peaks of your starting material (e.g., 5-iodovanillin or 4-hydroxy-3-methoxy-5-nitrobenzaldehyde). The absence of the nitro group or the iodo group will cause significant shifts.[8]
-
Isomeric Impurities: The formation of other isomers (e.g., 2-iodo or 6-iodo compounds) can lead to a complex aromatic region in the NMR spectrum.[3]
-
Solvent Residue: Check for common solvent peaks (e.g., ethyl acetate, hexane, dichloromethane).
-
-
-
Mass Spectrometry (MS): This can confirm the molecular weight of your product and any impurities. The expected molecular weight for the target compound is 307.04 g/mol .[9]
Table 1: Key Physical and Spectroscopic Data for this compound
| Property | Value | Source |
| CAS Number | 1021493-53-7 | [9] |
| Molecular Formula | C₈H₆INO₄ | [7] |
| Molecular Weight | 307.04 g/mol | [9] |
| Appearance | Light Yellow Solid | [7] |
| Storage Temp. | 0-5 °C | [7] |
| InChI Key | WVDDJASTMZNUNH-UHFFFAOYSA-N | [7] |
Q3: My main purification problem is removing unreacted 5-iodovanillin. Recrystallization isn't working well. What should I do?
This is a common scenario where the impurity (5-iodovanillin) and the product have similar polarities, making separation by simple recrystallization challenging. In this case, Flash Column Chromatography is the recommended method.[9]
Scientific Rationale: While both molecules possess an aldehyde and a methoxy group, the highly polar nitro group on your final product makes it significantly more polar than the hydroxyl group on 5-iodovanillin.[8][10] This difference in polarity is readily exploited by silica gel chromatography.
dot
Caption: Workflow for separating 5-iodovanillin impurity.
Detailed Protocol: Flash Column Chromatography
-
Column Packing: Dry pack a glass column with silica gel (230-400 mesh). The amount of silica should be roughly 50-100 times the weight of your crude product. Wet the silica with your starting eluent (e.g., 100% Hexane).
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or ethyl acetate. To this solution, add a small amount of silica gel to form a dry, free-flowing powder (this is called "dry loading"). Carefully add this powder to the top of your packed column.
-
Elution:
-
Start with a low polarity mobile phase, such as Hexane/Ethyl Acetate (9:1). This will begin to move the less polar 5-iodovanillin down the column.
-
Gradually increase the polarity of the mobile phase (gradient elution). For example, move to 8:2, then 7:3 Hexane/Ethyl Acetate. Your more polar product will begin to elute.[9]
-
Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Q4: I am attempting recrystallization, but the product is "oiling out" or not crystallizing at all. How can I fix this?
"Oiling out" occurs when the solute is insoluble in the cold solvent but highly soluble in the hot solvent, to the point where it comes out of solution above its melting point. This is often a solvent selection problem.
Troubleshooting Recrystallization:
-
Problem: Oiling Out
-
Cause: The boiling point of the solvent is too high, or the solution is supersaturated.
-
Solution: Add more hot solvent to dissolve the oil, then allow it to cool very slowly. If it persists, try a solvent with a lower boiling point.
-
-
Problem: No Crystals Form
-
Cause: The solution is not saturated enough, or the compound is too soluble in your chosen solvent, even when cold.
-
Solution:
-
Scratch: Use a glass rod to scratch the inside of the flask at the surface of the liquid. This creates nucleation sites.
-
Seed: Add a tiny crystal of the pure product (if you have any) to induce crystallization.
-
Concentrate: Gently evaporate some of the solvent to increase the concentration and try cooling again.
-
Change Solvent: Your chosen solvent may be too good. Select a solvent in which your compound has lower solubility.
-
-
Table 2: Recrystallization Solvent Selection Guide
| Solvent System | Polarity | Typical Use |
| Single Solvent | ||
| Ethanol/Water | Polar | Good for moderately polar compounds. Dissolve in hot ethanol, add hot water dropwise until cloudy, then cool. |
| Toluene/Petroleum Ether | Non-polar/Polar | Dissolve in hot toluene, add petroleum ether until cloudy, then cool slowly.[4] |
| Chloroform/Ligroin | Mid-Polarity | Effective for separating compounds with moderate polarity differences.[3] |
| Solvent Pair | ||
| Ethyl Acetate/Hexane | Mid-Polarity | A very common and effective system. Dissolve in minimal hot ethyl acetate, then add hexane until persistent cloudiness appears. |
Q5: My purified product appears pure by NMR, but it degrades or changes color (e.g., to a brownish-black) over time. How should I store it?
This indicates product instability. Aromatic aldehydes, especially those with activating or deactivating groups, can be sensitive to air, light, and temperature.
Scientific Basis for Degradation: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid (4-Iodo-3-methoxy-5-nitrobenzoic acid), a common degradation pathway for many benzaldehydes. This process can be accelerated by air (oxygen) and light.[3] The nitro group can also participate in photoreactions, leading to discoloration.
Recommended Storage Protocol:
-
Temperature: Store at 0-5 °C, as recommended by suppliers.[7]
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation.
-
Light: Protect from light by storing in an amber vial or by wrapping the vial in aluminum foil.
-
Purity: Ensure the product is completely free of acidic or basic impurities from the synthesis, as these can catalyze decomposition.
General Purification Workflow
The following diagram outlines a general, logical workflow for moving from a crude reaction mixture to a final, validated pure product.
dot
Caption: General purification and analysis workflow.
References
- Benchchem. (n.d.). This compound.
- Scribd. (n.d.). Iodination of Vanillin in EAS.
- MDPI. (2022). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles.
- Royal Society of Chemistry. (n.d.). 5.1.2. Halogenation Reactions of Vanillin. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
- Green Chemistry Teaching and Learning Community. (2024). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles.
- Taylor & Francis Online. (2019). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles.
- Supporting Information. (n.d.).
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- PubChem. (n.d.). Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy-.
- Fisher Scientific. (2021). SAFETY DATA SHEET: Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy-.
- Sigma-Aldrich. (n.d.). This compound.
- SIELC Technologies. (2018). Separation of Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy- on Newcrom R1 HPLC column.
- Benchchem. (n.d.). Troubleshooting low yield in sinapaldehyde chemical synthesis.
- Royal Society of Chemistry. (n.d.). Supporting Information For [a publication].
- SpectraBase. (n.d.). benzaldehyde, 3-iodo-5-methoxy-4-[(3-nitrophenyl)methoxy]- [1H NMR].
- Google Patents. (n.d.). Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde.
- ResearchGate. (2026). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives.
- PubChem. (n.d.). 4-Hydroxy-3-iodo-5-nitrobenzaldehyde.
- ECHEMI. (n.d.). 4-Hydroxy-3-iodo-5-methoxybenzaldehyde.
- Sciencemadness.org. (n.d.). Preparation of 5-Hydroxyvanillin (3-Methoxy 4,5-dihydroxybenzaldehyde).
- Wikipedia. (n.d.). 5-Nitrovanillin.
- Benchchem. (n.d.). Common side reactions in the synthesis of 2-Chloro-5-nitrobenzaldehyde.
- National Institutes of Health. (n.d.). Synthesis, crystal structure and spectroscopic and Hirshfeld surface analysis of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde.
- ResearchGate. (2018). Synthesis and Structural Elucidation of 4-Hydroxy-3-methoxy-5-aminomethylbenzaldehydes.
- Google Patents. (n.d.). EP0589948B1 - Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde.
- Google Patents. (n.d.). CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography.
- Organic Syntheses. (n.d.). p-NITROBENZALDEHYDE.
- Benchchem. (n.d.). Technical Support Center: 3-Nitrobenzaldehyde Synthesis.
- Google Patents. (n.d.). CN101219955B - Method for synthesizing o-nitrobenzaldehyde compounds.
- National Institutes of Health. (n.d.). 5-Nitrovanillin.
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Side reactions of the nitro group in "4-Iodo-3-methoxy-5-nitrobenzaldehyde"
Introduction: 4-Iodo-3-methoxy-5-nitrobenzaldehyde is a highly functionalized aromatic compound, valuable as a building block in the synthesis of complex molecules in pharmaceutical and materials science. Its utility is derived from the orthogonal reactivity of its functional groups: an aldehyde for condensation and reductive amination, an iodo group for cross-coupling, and a nitro group for reduction to an amine or for its electron-withdrawing properties. However, the potent electron-withdrawing nature of the nitro group introduces specific challenges, often leading to unexpected side reactions that can compromise yield and purity. This guide provides in-depth troubleshooting for common issues related to the nitro group's reactivity, offering mechanistic explanations and validated protocols to guide your research.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: Chemoselective Reduction Issues
Question: I am trying to reduce the nitro group to an amine, but my aldehyde is also being reduced to an alcohol, resulting in a low yield of the desired 4-amino-5-iodo-3-methoxybenzaldehyde. How can I achieve selective reduction of the nitro group?
Answer:
This is a classic chemoselectivity challenge. The aldehyde and nitro groups are both susceptible to reduction, but their reactivity profiles differ significantly depending on the reagent used. Broad-spectrum reducing agents like catalytic hydrogenation (H₂/Pd/C) or strong hydrides (LiAlH₄) will typically reduce both functionalities non-selectively.[1] The key is to choose a reducing system that is "tuned" for the nitro group while leaving the aldehyde untouched.
Causality: Catalytic hydrogenation, for instance, is a powerful method that readily reduces aldehydes and ketones in addition to nitro groups.[1] Similarly, LiAlH₄ is too reactive and will attack the carbonyl carbon of the aldehyde. The successful selective reduction relies on reagents that operate via mechanisms to which the nitro group is more susceptible, such as electron transfer processes from metals in acidic media.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for non-selective reduction.
Recommended Protocol: Selective Reduction with Tin(II) Chloride
Tin(II) chloride (SnCl₂·2H₂O) in a protic solvent like ethanol or ethyl acetate is a highly effective and mild reagent for selectively reducing aromatic nitro groups in the presence of aldehydes.[2]
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1 equivalent of this compound in absolute ethanol (or ethyl acetate).
-
Reagent Addition: Add 4-5 equivalents of SnCl₂·2H₂O to the solution.
-
Reaction: Heat the mixture to reflux (approx. 70-80 °C) under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and pour it into crushed ice.
-
Neutralization: Carefully neutralize the mixture by adding saturated aqueous sodium bicarbonate (NaHCO₃) or 5% NaOH solution with vigorous stirring until the pH is basic (pH ~8). This will precipitate tin salts.
-
Extraction: Extract the product from the aqueous mixture with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Data Summary: Reducing Agent Selectivity
| Reducing Agent | Selectivity for -NO₂ over -CHO | Common Side Products/Issues |
| H₂ with Pd/C, PtO₂ | Poor | Co-reduction to alcohol, potential de-iodination.[2] |
| LiAlH₄ | Poor | Reduces both groups; highly reactive.[1] |
| NaBH₄ | Poor (Inert alone) | Often requires catalysts (e.g., NiCl₂, CoCl₂) which can also reduce the aldehyde. |
| Fe / HCl or NH₄Cl | Good | Classic method, robust, but requires strongly acidic conditions and stoichiometric iron.[2] |
| SnCl₂·2H₂O / EtOH | Excellent | Mild, highly selective, and generally well-tolerated by other functional groups.[2] |
| Sodium Dithionite (Na₂S₂O₄) | Good | Works well but can sometimes be sluggish; workup can be cumbersome. |
FAQ 2: Nucleophilic Aromatic Substitution (SNA)
Question: I am performing a reaction with a nucleophile (e.g., sodium methoxide, an amine), and I am observing the displacement of the iodine atom instead of my intended reaction at the aldehyde. Why is my iodo group acting as a leaving group?
Answer:
You are observing a classic case of Nucleophilic Aromatic Substitution (SNA). This side reaction is a direct consequence of the powerful electron-withdrawing nature of the nitro group.
Causality: For a nucleophilic aromatic substitution to occur, the aromatic ring must be "activated" by strong electron-withdrawing groups positioned ortho or para to a good leaving group.[3][4] In your molecule, the nitro group is para to the iodo group. This arrangement allows the negative charge from the incoming nucleophile to be delocalized onto the oxygen atoms of the nitro group via resonance, stabilizing the key intermediate known as a Meisenheimer complex.[3] The iodide is an excellent leaving group, and this combination of factors makes the C4 position highly susceptible to nucleophilic attack.
Caption: Mechanism of Nucleophilic Aromatic Substitution on the target molecule.
Preventative Measures:
-
Protect the Aldehyde: If your desired reaction involves the nitro group but the conditions are nucleophilic, consider protecting the aldehyde first (e.g., as an acetal). This prevents it from reacting and allows you to use conditions that might otherwise be problematic.
-
Modify Reaction Conditions:
-
Lower the Temperature: SNA reactions are often temperature-dependent. Running your reaction at a lower temperature can significantly reduce the rate of this side reaction.
-
Use a Weaker Base/Nucleophile: If possible, use a less potent nucleophile or a non-nucleophilic base to avoid initiating the substitution.
-
Change the Solvent: Aprotic polar solvents can sometimes accelerate SNA. Experimenting with less polar solvents might disfavor the formation of the charged Meisenheimer complex.
-
-
Change Synthetic Strategy: If SNA is unavoidable, consider a synthetic route where the iodine is introduced after the nucleophilic step.
FAQ 3: Instability Under Strongly Basic Conditions
Question: I am attempting a reaction under strongly basic conditions (e.g., concentrated NaOH), and I am recovering a mixture of 4-iodo-3-methoxy-5-nitrobenzyl alcohol and 4-iodo-3-methoxy-5-nitrobenzoic acid. What is causing this?
Answer:
Your molecule is undergoing a Cannizzaro reaction . This is a characteristic reaction of aldehydes that lack α-hydrogens, such as your benzaldehyde derivative.
Causality: In the presence of a strong base, one molecule of the aldehyde is reduced to the corresponding primary alcohol, while a second molecule is simultaneously oxidized to a carboxylic acid. The mechanism involves the nucleophilic attack of a hydroxide ion on the aldehyde's carbonyl carbon, followed by a hydride transfer from the resulting intermediate to a second molecule of the aldehyde. The strong electron-withdrawing effect of the nitro group can influence the rate of the initial hydroxide attack.
Recommendations to Avoid the Cannizzaro Reaction:
-
Avoid Strong Aqueous Bases: Do not use concentrated NaOH or KOH, especially at elevated temperatures.
-
Use Non-Nucleophilic Organic Bases: If a base is required, opt for a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in an anhydrous organic solvent.
-
Protect the Aldehyde: If strongly basic conditions are absolutely necessary for another transformation on the molecule, protect the aldehyde group as an acetal prior to this step. The acetal can be removed later under acidic conditions.
References
- Vertex AI Search. (2024). Selective reduction of aldehydes in the presence of a nitro group with TUDO.
- JoVE. (2023). Preparation of Amines: Reduction of Oximes and Nitro Compounds.
- BenchChem. (2025). Selective reduction of nitro group without affecting other functional groups.
- SciSpace. (n.d.). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O.
- Ono, N. (2013). The Nitro Group in Organic Synthesis. Wiley-VCH.
- Mamedova, V. L., et al. (2025). ortho-Functionalized nitroarenes in the synthesis of heterocycles. Russian Chemical Reviews.
- JRF Global. (2023).
- The Journal of Organic Chemistry. (2022). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature.
- National Institutes of Health. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
- The Journal of Organic Chemistry. (n.d.). Selectivity of attack in nucleophilic alkylation of nitroarenes with Grignard reagents.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- Chemboost. (2022). Chemical reactions of nitroarenes. YouTube.
- Frontiers. (n.d.). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds.
- National Institutes of Health. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds.
- BenchChem. (n.d.). This compound.
- Chemistry LibreTexts. (2025).
- Unknown Source. (2020). NITRO COMPOUNDS.
- OpenStax. (2023).
- PubChem. (n.d.). 4-Hydroxy-3-iodo-5-nitrobenzaldehyde.
- Wikipedia. (n.d.). 5-Nitrovanillin.
- Chemistry LibreTexts. (2021). Nitro Compounds.
- ECHEMI. (n.d.). 4-Hydroxy-3-iodo-5-methoxybenzaldehyde.
- PubChem. (n.d.). Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy-.
- ResearchGate. (2026).
Sources
Technical Support Center: Catalyst Selection for Cross-Coupling of 4-Iodo-3-methoxy-5-nitrobenzaldehyde
Welcome to the technical support center for the cross-coupling of 4-Iodo-3-methoxy-5-nitrobenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile yet challenging building block in their synthetic endeavors. Here, we address common issues and frequently asked questions in a direct, problem-solving format, grounding our advice in established chemical principles and field-proven experience.
Introduction: Understanding the Substrate
This compound is an attractive starting material due to its multiple functional handles. However, the interplay of its substituents—the highly reactive iodo group, the strongly electron-withdrawing nitro group, and the sensitive aldehyde moiety—presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the aromatic ring generally accelerates the rate-determining oxidative addition step, but the nitro and aldehyde groups can lead to catalyst deactivation and undesirable side reactions if not properly managed.[1][2][3] This guide provides the expertise needed to navigate these complexities.
Frequently Asked Questions (FAQs) - General Considerations
Q1: What are the primary challenges I should anticipate when using this compound in cross-coupling reactions?
A1: You should be prepared for three main challenges:
-
Catalyst Deactivation or Inhibition: The nitro group (–NO₂) is a known inhibitor for some transition metal catalysts.[4] It can coordinate to the palladium center, hindering the catalytic cycle. Furthermore, common phosphine ligands can potentially reduce the nitro group, leading to complex reaction mixtures and consumption of the ligand.[4]
-
Aldehyde Reactivity: The aldehyde group (–CHO) is sensitive to certain nucleophiles and harsh basic conditions, which can lead to side reactions like aldol condensation or decomposition.[5][6] While generally compatible with Suzuki, Heck, and Sonogashira conditions, care must be taken with the choice of base and temperature.
-
Potential for Denitrative Coupling: While the Carbon-Iodine bond is the expected site of oxidative addition, under specific catalytic conditions (e.g., using highly specialized ligands like BrettPhos with a Pd catalyst), the Carbon-Nitro bond can be cleaved in a process known as denitrative coupling.[7][8] This is typically a niche reaction but highlights the reactivity of the nitro group.
Q2: How does the electronic nature of this substrate affect the oxidative addition step?
A2: The presence of the strongly electron-withdrawing nitro group makes the aryl iodide highly electrophilic. This significantly facilitates the oxidative addition of the C–I bond to the Pd(0) catalyst, which is often the rate-limiting step in cross-coupling cycles.[1][2][9] This increased reactivity means that reactions can often be performed under milder conditions (e.g., lower temperatures) compared to electron-rich or neutral aryl iodides.
Q3: Should I be concerned about the steric hindrance from the substituents?
A3: Yes, the substitution pattern around the C–I bond (ortho-methoxy and ortho-nitro groups) creates moderate steric hindrance. This steric environment can influence the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) are often necessary to promote the reductive elimination step and prevent the formation of unwanted side products.[10][11][12] These ligands create a sterically crowded coordination sphere around the palladium, which favors the formation of the desired C-C bond.
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most robust methods for forming C(sp²)–C(sp²) bonds. Given the reactivity of the iodo-substituent, it is an excellent starting point for derivatization.
Recommended Starting Protocol: Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization.
-
Reaction Setup: In an oven-dried vial, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv.).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent & Degassing: Add a degassed solvent system (e.g., dioxane/water 4:1 or toluene/water 10:1). Purge the vial with an inert gas (Argon or Nitrogen) for 10-15 minutes.[13][14]
-
Reaction: Heat the mixture to 80–100 °C and stir vigorously until TLC or LC-MS analysis indicates consumption of the starting material (typically 4–16 hours).
-
Work-up: Cool the reaction, dilute with an organic solvent like ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue via column chromatography.
Suzuki Coupling: Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive Catalyst: The Pd(0) active species is not forming or is being deactivated by the nitro group. | Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern precatalyst (e.g., G3/G4 Buchwald precatalysts) that activates readily. Increase the catalyst loading to 5 mol%. |
| Inappropriate Ligand: The ligand is not robust enough or is being oxidized/degraded. | Switch to a bulky, electron-rich biarylphosphine ligand such as SPhos, XPhos, or dtbpf, which are known to be effective for challenging substrates. | |
| Significant Hydrodeiodination (loss of iodine) | Proton Source: Trace water or acidic impurities are protonating the aryl-palladium intermediate. | Use an anhydrous base (e.g., K₃PO₄) and anhydrous solvents (e.g., toluene, dioxane).[15] Ensure all reagents are dry. |
| Boronic Acid Homocoupling | Oxygen Presence: Dissolved oxygen can promote the oxidative homocoupling of the boronic acid. | Ensure the solvent and reaction mixture are thoroughly degassed before heating. Maintain a positive pressure of inert gas. |
| Aldehyde Decomposition | Base is too Strong/Harsh: Strong bases like Cs₂CO₃ or high temperatures can lead to side reactions involving the aldehyde. | Switch to a milder base like K₂CO₃ or NaHCO₃.[15] Attempt the reaction at a lower temperature (e.g., 60-80 °C) for a longer duration. |
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// Edges Pd0 -> ArPdI [label="Oxidative\nAddition"]; ArylIodide -> ArPdI; Base -> Boronate; BoronicAcid -> Boronate; Boronate -> ArPdAr [label="Transmetalation", fontsize=10]; ArPdI -> ArPdAr [style=dashed, arrowhead=none]; ArPdAr -> Product [label="Reductive\nElimination"]; ArPdAr -> Pd0;
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caption [label="Fig. 1: Suzuki-Miyaura Catalytic Cycle.", shape=plaintext, fontcolor="#202124"]; } .enddot Caption: Fig. 1: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Troubleshooting Guide: Sonogashira Coupling
The Sonogashira coupling is a reliable method for forming C(sp²)–C(sp) bonds between aryl halides and terminal alkynes.
Key Considerations for Sonogashira Coupling
The classic Sonogashira reaction employs both palladium and a copper(I) co-catalyst.[16][17] The primary side reaction to control is the copper-catalyzed homocoupling of the terminal alkyne, known as Glaser coupling.
Sonogashira Coupling: Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Cross-Coupled Product | Catalyst Poisoning: The amine base or the nitro substrate may be inhibiting the palladium catalyst. | Screen different amine bases (e.g., Et₃N, DIPEA, DBU). Ensure high-purity reagents. Use a robust ligand system if a simple Pd/phosphine catalyst fails. |
| Dominant Alkyne Homocoupling (Glaser Product) | Copper Co-catalyst: The Cu(I) catalyst is promoting oxidative dimerization of the alkyne faster than the cross-coupling occurs. | 1. Go Copper-Free: Many modern protocols for Sonogashira coupling work efficiently without copper, especially for reactive aryl iodides.[18] This is the most effective solution. 2. Slow Addition: If copper is required, add the terminal alkyne slowly to the reaction mixture via syringe pump to keep its concentration low.[1] |
| Reaction Stalls | Insoluble Copper Acetylide: The copper acetylide intermediate may precipitate from the reaction mixture. | Use a co-solvent like THF or DMF to improve solubility.[19] Ensure the amine base is in sufficient excess. |
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// Path 1: SMs not consumed no_consumption [label="No / Partial\nSM Consumption", fillcolor="#FFFFFF"]; cause_catalyst [label="Potential Cause:\nCatalyst Inactivity", shape=box, style="filled,dashed", fillcolor="#F1F3F4"]; solution_catalyst [label="Solution:\n1. Use robust ligand (e.g., SPhos).\n2. Use Pd(0) precatalyst.\n3. Increase catalyst loading.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Path 2: SMs consumed full_consumption [label="Yes, SMs Consumed\n(Complex Mixture)", fillcolor="#FFFFFF"]; cause_side_reaction [label="Potential Cause:\nDecomposition / Side Reactions", shape=box, style="filled,dashed", fillcolor="#F1F3F4"]; check_aldehyde [label="Is Aldehyde Intact?", shape=diamond, style=filled, fillcolor="#FBBC05"];
// Path 2a: Aldehyde not intact aldehyde_decomposed [label="No", fillcolor="#FFFFFF"]; solution_aldehyde [label="Solution:\n1. Use milder base (K₂CO₃).\n2. Lower reaction temperature.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Path 2b: Aldehyde intact aldehyde_intact [label="Yes", fillcolor="#FFFFFF"]; check_byproducts [label="Identify Byproducts:\n- Homocoupling?\n- Hydrodeiodination?", fillcolor="#FFFFFF"]; solution_byproducts [label="Solution:\n- Degas thoroughly.\n- Use anhydrous conditions.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> check_sm; check_sm -> no_consumption [label="No"]; no_consumption -> cause_catalyst; cause_catalyst -> solution_catalyst;
check_sm -> full_consumption [label="Yes"]; full_consumption -> cause_side_reaction; cause_side_reaction -> check_aldehyde; check_aldehyde -> aldehyde_decomposed [label="No"]; aldehyde_decomposed -> solution_aldehyde;
check_aldehyde -> aldehyde_intact [label="Yes"]; aldehyde_intact -> check_byproducts; check_byproducts -> solution_byproducts;
caption [label="Fig. 2: A Decision-Making Flowchart for Troubleshooting.", shape=plaintext, fontcolor="#202124"]; } .enddot Caption: Fig. 2: A decision-making flowchart for troubleshooting failed cross-coupling reactions.
Troubleshooting Guide: Heck Reaction
The Heck (or Mizoroki-Heck) reaction couples the aryl iodide with an alkene.[20][21] Given the high reactivity of aryl iodides, this transformation is generally high-yielding.
Heck Reaction: Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Ligand Choice: While some Heck reactions can be run ligandless, the challenging nature of the substrate may require one. | Add a phosphine ligand. For aryl iodides, triphenylphosphine (PPh₃) is often sufficient. If that fails, a more electron-rich ligand like P(t-Bu)₃ can be effective.[20] |
| Base Incompatibility: The chosen base may be unsuitable. | The Heck reaction typically uses a hindered amine base (e.g., Et₃N, DIPEA) or an inorganic base like K₂CO₃. Screen a few options. | |
| Poor Regioselectivity (E/Z mixture or double bond migration) | Reaction Conditions: Temperature and catalyst can influence the regioselectivity of the migratory insertion and β-hydride elimination steps. | Lowering the reaction temperature can sometimes improve selectivity. Screening different palladium sources and ligands is the most effective approach. |
| Formation of Palladium Black | Catalyst Decomposition: The active Pd(0) species is unstable and precipitating out of solution. | Use a higher ligand-to-palladium ratio (e.g., 4:1 L:Pd) to stabilize the catalyst. Ensure the reaction is run under strictly anaerobic conditions. |
References
-
Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes. ACS Catalysis. [Link]
-
Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. Journal of Organic Chemistry. [Link]
-
Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research. [Link]
-
Oxidative Addition of Nitro-Perylenediimide onto Palladium(0): A Theoretical and Experimental Study. Organometallics. [Link]
-
A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science. [Link]
-
Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
-
Palladium-Catalyzed Cross-Coupling of Nitroarenes. Angewandte Chemie International Edition. [Link]
-
Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. [Link]
-
Cross-Coupling Chemistry. University of Rochester. [Link]
-
Heck reaction. Wikipedia. [Link]
-
Flow Chemistry: Sonogashira Coupling. ThalesNano. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
How to approach choosing reaction conditions for Suzuki? Reddit. [Link]
-
Cross-Coupling Reactions of Nitroarenes. ResearchGate. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. [Link]
-
Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ResearchGate. [Link]
-
Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls. National Institutes of Health. [Link]
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]
-
Cross-Coupling Reactions of Unactivated Alkyl Halides. CORE. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
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- 21. youtube.com [youtube.com]
Technical Support Center: Overcoming Reactivity Challenges with 4-Iodo-3-methoxy-5-nitrobenzaldehyde
Welcome to the technical support center for 4-Iodo-3-methoxy-5-nitrobenzaldehyde (CAS No. 1021493-53-7). This versatile building block is crucial in various synthetic applications, from medicinal chemistry to materials science. However, its unique substitution pattern presents a distinct set of reactivity challenges.[1] This guide provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you navigate and overcome these experimental hurdles.
Part 1: Core Reactivity Profile & FAQs
This section addresses the fundamental chemical nature of the molecule and the origins of its challenging reactivity.
FAQ 1.1: What makes this compound a 'challenging' substrate?
The perceived "low reactivity" of this compound is not straightforward; it's a consequence of a delicate interplay between competing electronic and steric factors exerted by its three key substituents.
-
Electronic Effects : The aromatic ring is subject to a "push-pull" electronic environment. The nitro group (-NO₂) is a powerful electron-withdrawing group, which deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr).[2][3] This effect should also make the C-I bond more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions. Conversely, the methoxy group (-OCH₃) is an electron-donating group by resonance, which can counteract the effect of the nitro group to some extent.
-
Steric Hindrance : The primary challenge arises from steric congestion. The methoxy group is positioned ortho to both the aldehyde and the iodine atom. This bulkiness can physically block the approach of large reagents, such as palladium-ligand complexes or bulky nucleophiles, to the adjacent reactive sites. This steric shield is often the primary cause of sluggish or failed reactions.[4][5]
Caption: Competing steric and electronic effects in this compound.
Part 2: Troubleshooting Common Reactions
This section provides targeted advice for specific reaction classes where this substrate is commonly employed.
Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond is a prime site for forming new C-C, C-N, and C-O bonds. However, the steric hindrance from the adjacent methoxy group can significantly impede the catalytic cycle.
Q&A 2.1.1: My Suzuki-Miyaura coupling is sluggish or fails. What are the likely causes and solutions?
Low yields or failed Suzuki reactions with this substrate are typically due to an inefficient oxidative addition or reductive elimination step, both hampered by steric bulk.[4]
Primary Cause : The palladium catalyst, encumbered by its ligands, struggles to access the C-I bond for oxidative addition. Furthermore, the bulky substituents can slow down the final reductive elimination step.
Solutions :
-
Ligand Selection is Critical : Standard ligands like PPh₃ are often ineffective. You must use bulky, electron-rich phosphine ligands (often called "Buchwald Ligands") or N-heterocyclic carbene (NHC) ligands.[4][6] These ligands promote both oxidative addition and reductive elimination for hindered substrates.[4][6]
-
Choice of Base and Solvent : A strong, non-nucleophilic base is often required. Potassium phosphate (K₃PO₄) is an excellent starting point. Anhydrous conditions using solvents like dioxane, toluene, or 2-MeTHF are recommended.
-
Use a Pre-catalyst : Modern palladacycle pre-catalysts (e.g., G3-XPhos or G4-SPhos) are often more effective than generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[6]
-
Temperature : Elevated temperatures (e.g., 80-110 °C) are typically necessary to overcome the high activation energy.
Table 1: Recommended Catalyst/Ligand Systems for Suzuki Coupling
| Ligand/Pre-catalyst | Key Advantage | Typical Base | Solvent System |
| XPhos / SPhos | Excellent for sterically demanding couplings.[4] | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, 2-MeTHF |
| RuPhos | Effective for a wide range of hindered substrates. | K₃PO₄, K₂CO₃ | Dioxane/H₂O |
| tBu₃P | Very electron-rich and bulky, but can promote side reactions like deboronation.[7] | K₃PO₄ | Toluene |
| PEPPSI™-IPr | An NHC pre-catalyst, often showing high thermal stability and activity. | K₃PO₄, CsF | Dioxane |
Optimized Suzuki-Miyaura Protocol:
-
To a dry Schlenk flask under argon, add this compound (1.0 equiv), the boronic acid/ester (1.2-1.5 equiv), and K₃PO₄ (3.0 equiv).
-
Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a pre-catalyst, e.g., XPhos, 2-4 mol%).
-
Add anhydrous, degassed solvent (e.g., Dioxane, 0.1 M).
-
Seal the flask and heat the reaction at 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor reaction progress by TLC or LC-MS.
Caption: Suzuki-Miyaura cycle; oxidative addition is often the rate-limiting step.
Q&A 2.1.2: I'm observing significant dehalogenation in my Sonogashira coupling. How can I minimize this side reaction?
Hydrodeiodination (replacement of iodine with hydrogen) is a common side reaction, especially with electron-deficient aryl halides. It competes with the desired C-C bond formation.
Primary Cause : This side reaction can be promoted by the copper co-catalyst, impurities in the solvent or base, or prolonged reaction times at high temperatures.
Solutions :
-
Consider Copper-Free Conditions : While copper(I) salts accelerate the reaction, they can also promote alkyne homocoupling (Glaser coupling) and other side reactions.[8] Modern, highly active palladium/ligand systems can often facilitate the Sonogashira coupling without a copper co-catalyst.[9]
-
Use a Mild, Non-nucleophilic Base : An amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is standard.[10] Using stronger inorganic bases can sometimes exacerbate side reactions.
-
Strictly Anhydrous & Degassed Conditions : Oxygen and water can interfere with the catalytic cycle and lead to undesired pathways. Ensure solvents and reagents are dry and the reaction is run under an inert atmosphere (Argon or Nitrogen).
-
Ligand Choice : Use robust, electron-rich ligands that stabilize the palladium catalyst, such as SPhos or XPhos, which can be effective even in copper-free systems.[8]
Table 2: Conditions to Suppress Hydrodeiodination in Sonogashira Coupling
| Parameter | Standard Condition | Modified for Suppression | Rationale |
| Co-catalyst | CuI (1-5 mol%) | None (Copper-free) | Eliminates Cu-mediated side reactions like Glaser coupling.[8] |
| Base | TEA, DIPEA | DIPEA, Cs₂CO₃ | Milder amine bases or carefully chosen inorganic bases can be cleaner. |
| Solvent | THF, DMF | Toluene, Dioxane (rigorously dried) | Less polar solvents can sometimes suppress side reactions. |
| Temperature | 50-100 °C | Room Temp to 60 °C | Use the lowest effective temperature to minimize thermal decomposition. |
Q&A 2.1.3: My Buchwald-Hartwig amination is giving low yields. What adjustments should I consider?
Similar to the Suzuki coupling, steric hindrance is the main obstacle in Buchwald-Hartwig amination of this substrate. The choice of base is particularly critical in this reaction.
Primary Cause : Inefficient reductive elimination from the palladium-amido complex. The base may also be incompatible with the aldehyde or nitro functional groups.
Solutions :
-
Ligand Selection : Sterically hindered biarylphosphine ligands are essential. For this substrate, Josiphos-type or Buchwald-type ligands (e.g., XPhos, BrettPhos) are highly recommended.[11]
-
Base Selection : This is a crucial parameter. Strong bases like NaOtBu or LHMDS are often required, but they can be incompatible with the aldehyde group.[11][12] Weaker bases like K₂CO₃ or Cs₂CO₃ may require higher temperatures and longer reaction times but are safer for the functional groups.[11][12] A careful screening of bases is advised.
-
Amine Reactant : If coupling with a primary amine, using a slight excess (1.1-1.2 equiv) is typical. For less reactive amines, higher temperatures and more active catalyst systems may be needed.
Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing nitro group positioned para to the iodo leaving group makes this substrate an excellent candidate for SNAr reactions.[2][13]
Q&A 2.2.1: Why is the iodine at C4 not readily displaced by my nucleophile in an SNAr reaction?
While electronically activated, the reaction can be kinetically slow due to steric hindrance.
Primary Cause : The ortho-methoxy group sterically hinders the nucleophile's trajectory to attack the carbon atom bearing the iodine (the ipso-carbon). This raises the activation energy for the formation of the key Meisenheimer complex intermediate.[14]
Solutions :
-
High Temperature : Heating is almost always necessary. Reactions are often run in high-boiling polar aprotic solvents like DMSO, DMF, or NMP at temperatures from 100 °C to 160 °C.
-
Strong Nucleophile : Use a strong and, if possible, sterically unencumbered nucleophile. For example, sodium methoxide is more reactive than sodium tert-butoxide.
-
Solvent Effects : Polar aprotic solvents are ideal as they solvate the cation of the nucleophilic salt but not the anion, increasing the nucleophile's reactivity and stabilizing the negatively charged Meisenheimer complex.[14]
Caption: SNAr mechanism; steric hindrance can slow the formation of the Meisenheimer complex.
Part 3: Alternative Strategies
FAQ 3.1: Are there alternative coupling strategies if palladium catalysis fails?
Yes. If palladium systems prove ineffective, consider alternative transition metals.
-
Nickel Catalysis : Nickel catalysts are often more cost-effective and can show unique reactivity for challenging substrates, including aryl chlorides and other unreactive partners.[15][16] They can be particularly effective for coupling with organozinc (Negishi) or organomagnesium (Kumada) reagents.
-
Copper-Catalyzed (Ullmann-type) Reactions : For C-N and C-O bond formation, classic Ullmann conditions (a stoichiometric or catalytic copper source, often at high temperatures) can be a viable, albeit sometimes harsh, alternative to Buchwald-Hartwig amination.
References
-
Parry, D. (n.d.). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Books Gateway. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Nagata, Y., et al. (n.d.). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. Retrieved from [Link]
-
NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]
-
The Matter Blotter. (2026, January 19). Bulky ligands promote palladium-catalyzed protodeboronation. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Burnage, A. L., et al. (2025, December 1). Cross-coupling catalysts for inactive substrates from a three-dimensional virtual screening. ResearchGate. Retrieved from [Link]
-
CORE. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions.... Retrieved from [Link]
-
PubMed. (2016, June 15). How Does Nucleophilic Aromatic Substitution Really Proceed in Nitroarenes?. Retrieved from [Link]
-
IntechOpen. (2025, April 18). Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Formation. Retrieved from [Link]
-
Catalysis Science & Technology. (2019, September 2). Recent advances in transition metal-catalysed cross-coupling.... Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Heterogeneous Catalysis for Cross-Coupling Reactions.... Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]
-
NIH. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... Retrieved from [Link]
-
J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]
-
Reddit. (2025, May 7). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Retrieved from [Link]
-
ResearchGate. (n.d.). Variation of Sonogashira Cross-Coupling Conditions and Studying of By-Products. Retrieved from [Link]
-
OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 4-(3-Iodopropoxy)-5-methoxy-2-nitrobenzaldehyde. Retrieved from [Link]
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Wikipedia. (n.d.). 5-Nitrovanillin. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydroxy-3-iodo-5-nitrobenzaldehyde. Retrieved from [Link]
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Technical Support Center: Scale-up Synthesis of 4-Iodo-3-methoxy-5-nitrobenzaldehyde Derivatives
Welcome to the technical support center for the synthesis of 4-Iodo-3-methoxy-5-nitrobenzaldehyde and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical synthesis. Here, we address common challenges and provide practical, field-proven troubleshooting strategies in a direct question-and-answer format.
I. Synthesis Overview & Core Challenges
The synthesis of this compound typically involves a multi-step process, starting from a more readily available precursor like vanillin or 3-methoxybenzaldehyde. The key transformations are electrophilic nitration and iodination. While seemingly straightforward on a lab scale, scaling up these reactions introduces significant challenges related to regioselectivity, reaction control, product purity, and safety.
The primary synthetic challenge lies in the precise introduction of the iodo and nitro groups onto the benzaldehyde ring. The methoxy group is an ortho-, para-director, while the aldehyde group is a meta-director. Their combined influence, along with the steric hindrance, dictates the regioselectivity of the substitutions.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My nitration step is producing a mixture of isomers. How can I improve the regioselectivity to favor the 5-nitro product?
Answer: This is a common issue stemming from the competing directing effects of the substituents on the aromatic ring. The aldehyde group directs meta, while the methoxy group directs ortho and para. To favor the desired 5-nitro isomer, precise control over reaction conditions is paramount.
Troubleshooting Steps:
-
Temperature Control: Nitration is highly exothermic.[3] Maintaining a low and consistent temperature, typically between 0-5°C, is critical to minimize the formation of unwanted isomers and dinitrated byproducts.[4] Runaway reactions can occur if the temperature is not controlled, leading to safety hazards and a complex product mixture.[5]
-
Rate of Addition: Add the nitrating agent (a mixture of concentrated nitric and sulfuric acid) dropwise to the solution of your starting material.[4] A slow and controlled addition helps to dissipate the heat generated and maintain a steady reaction rate.
-
Nitrating Agent Composition: The ratio of nitric acid to sulfuric acid can influence isomer distribution. A higher concentration of sulfuric acid generally favors the meta-directing influence of the aldehyde group.[3] Experiment with slight variations in this ratio to optimize for the 5-nitro product.
Protocol for Selective Nitration:
| Step | Action | Rationale |
| 1 | Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in an ice bath, maintaining the temperature below 10°C.[4] | Pre-cooling the strong acids is a crucial safety measure to control the exothermic reaction. |
| 2 | Cool the solution of the starting material (e.g., 3-methoxybenzaldehyde) to 0-5°C in a separate flask. | Low temperature is key to controlling the reaction rate and improving selectivity.[4] |
| 3 | Add the nitrating mixture dropwise to the cooled starting material solution with vigorous stirring. | Slow addition prevents localized overheating and reduces the formation of byproducts.[4] |
| 4 | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). | Prevents over-reaction and the formation of dinitrated species. |
| 5 | Once the reaction is complete, carefully quench the reaction by pouring it onto crushed ice. | This stops the reaction and precipitates the crude product. |
| 6 | Isolate the product by vacuum filtration and wash thoroughly with cold water to remove residual acids. | Ensures a cleaner crude product for the subsequent steps. |
Q2: The iodination step of my 3-methoxy-5-nitrobenzaldehyde is sluggish and gives low yields. What can I do to improve this?
Answer: The presence of two electron-withdrawing groups (nitro and aldehyde) deactivates the aromatic ring, making electrophilic iodination challenging.[2] To overcome this, you need to use a potent iodinating system and optimize the reaction conditions.
Troubleshooting Steps:
-
Choice of Iodinating Agent: For deactivated rings, a simple solution of iodine is often insufficient. A stronger electrophilic iodine species is required. A common and effective method is using iodine in the presence of a strong oxidizing agent like iodic acid (HIO₃) or nitric acid.[6] Another approach is using N-Iodosuccinimide (NIS) in the presence of an acid catalyst.
-
Solvent Selection: The choice of solvent is critical. While chlorinated solvents have been traditionally used, greener alternatives like ethanol or even water can be effective, especially with the right iodinating system.[7][8] For example, using potassium iodide (KI) with an oxidizing agent like Oxone® can be performed in water.[7]
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to side reactions and decomposition of the product. A moderate temperature, often with reflux, is typically required.[7] Monitor the reaction closely to find the optimal balance.
Recommended Iodination Protocol for Deactivated Rings:
| Step | Action | Rationale |
| 1 | Dissolve the 3-methoxy-5-nitrobenzaldehyde in a suitable solvent like ethanol. | Ensures a homogenous reaction mixture. |
| 2 | Add iodine and a catalytic amount of an oxidizing agent like iodic acid.[6] | The oxidizing agent generates the highly electrophilic iodine species in situ. |
| 3 | Heat the reaction mixture to a gentle reflux. | Provides the necessary activation energy for the reaction to proceed. |
| 4 | Monitor the reaction by TLC. The disappearance of the starting material spot indicates completion. | Avoids prolonged heating which can lead to degradation. |
| 5 | After completion, cool the reaction mixture and quench any excess iodine with a solution of sodium thiosulfate until the reddish-brown color disappears.[1] | This is a crucial step for simplifying purification. |
| 6 | Isolate the crude product by filtration or extraction. | The choice of isolation method will depend on the product's solubility. |
Q3: I am struggling with the purification of the final product. It is often contaminated with starting materials and isomers. What are the best purification strategies?
Answer: Purification is a critical step, and the presence of structurally similar isomers can make it challenging. A multi-step purification approach is often necessary.
Troubleshooting and Optimization Strategies:
-
Recrystallization: This is the most common and effective method for purifying solid organic compounds. The key is to find a suitable solvent system. For this compound, a mixed solvent system like ethanol/water or isopropanol/water is often effective.[1]
-
Column Chromatography: If recrystallization does not provide the desired purity, column chromatography is the next logical step. A silica gel column with a gradient elution of a solvent system like hexane/ethyl acetate can effectively separate the desired product from its isomers and other impurities.
-
Washing: Before final purification, thoroughly washing the crude product can remove a significant amount of impurities. A wash with a dilute sodium bicarbonate solution can remove acidic impurities, followed by a water wash.[3]
Visualizing the Purification Workflow:
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Preventing deiodination of "4-Iodo-3-methoxy-5-nitrobenzaldehyde"
Welcome to the technical support center for "4-Iodo-3-methoxy-5-nitrobenzaldehyde" (Catalog No. B1528951).[1] This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile synthetic intermediate in cross-coupling reactions. Our goal is to provide you with in-depth troubleshooting advice and field-proven protocols to help you overcome a common and frustrating side reaction: reductive deiodination .
Part 1: Understanding the Challenge
Why is "this compound" Prone to Deiodination?
The structure of this molecule presents a unique electronic challenge. The aromatic ring is substituted with two powerful electron-withdrawing groups (EWGs): a nitro group (-NO₂) and a benzaldehyde group (-CHO). While the methoxy group (-OCH₃) is electron-donating, its influence is significantly outweighed. This electron-deficient nature of the aryl iodide has several consequences for palladium-catalyzed cross-coupling reactions:
-
Facilitated Oxidative Addition: The electron-poor nature of the aromatic ring makes the carbon-iodine bond highly susceptible to oxidative addition by a Pd(0) catalyst. This is the first and crucial step in most cross-coupling catalytic cycles (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[2][3]
-
Increased Susceptibility to Proto-deiodination: The primary undesired side reaction is the replacement of the iodine atom with a hydrogen atom, yielding "3-methoxy-5-nitrobenzaldehyde". This process, often called hydrodehalogenation or proto-dehalogenation, is a common issue in palladium-catalyzed reactions, especially with electron-deficient substrates.[4][5][6] It frequently occurs when a palladium-hydride (Pd-H) species is generated in the reaction mixture, which can then undergo reductive elimination with the aryl group to form the deiodinated byproduct.[5]
Part 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered when using this substrate.
FAQ 1: I'm observing a significant amount of the deiodinated byproduct in my Suzuki-Miyaura coupling. What's the most likely cause?
This is the most frequent issue. The formation of the deiodinated byproduct, 3-methoxy-5-nitrobenzaldehyde, points directly to a competitive reaction pathway that outpaces your desired C-C bond formation. The primary culprits are typically the base, solvent, and temperature , which can collectively promote the formation of palladium-hydride (Pd-H) species.[5]
Immediate Troubleshooting Steps:
-
Re-evaluate Your Base: Strong bases, especially in the presence of trace water or protic solvents, can facilitate Pd-H formation.
-
Ensure Anhydrous Conditions: Water is a potential hydrogen source for hydrodehalogenation.[7] Ensure your solvent is rigorously dried and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).
-
Lower the Temperature: High temperatures can accelerate side reactions. Many modern catalyst systems are highly active and may not require high heat.[8]
FAQ 2: How does my choice of palladium catalyst and ligand impact deiodination?
The catalyst system is critical. The ligand's properties—both electronic and steric—directly influence the stability of catalytic intermediates and the relative rates of desired versus undesired pathways.
-
The Problem with Standard Ligands: Simple, less bulky phosphine ligands like triphenylphosphine (PPh₃) can sometimes be less effective at preventing deiodination with challenging substrates.[9]
-
The Solution with Bulky, Electron-Rich Ligands: Modern biaryl phosphine ligands (e.g., from the Buchwald or Fu groups) are designed to address these issues.[10]
-
Steric Bulk: Large, bulky ligands promote the final, desired reductive elimination step to form the C-C bond, making it kinetically faster than the competing deiodination pathway.[11][12] They also favor the formation of highly active, monoligated L₁Pd(0) species.[11]
-
Electron-Donating Properties: Electron-rich phosphines can increase electron density on the palladium center, which also facilitates the reductive elimination step.
-
Visual Guide 1: The Catalytic Crossroads
The following diagram illustrates the main Suzuki-Miyaura catalytic cycle and the competing deiodination pathway. The key to success is to choose conditions that favor the "Productive Cycle" and suppress the "Deiodination Side Reaction."
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Validation & Comparative
A Comparative Guide to Functionalized Benzaldehydes: The Unique Profile of 4-Iodo-3-methoxy-5-nitrobenzaldehyde
Substituted benzaldehydes are foundational pillars in the edifice of modern organic synthesis.[1] Their utility spans from being pivotal intermediates in the pharmaceutical industry to their role in the creation of fragrances and polymers.[2] The reactivity of the benzaldehyde scaffold is exquisitely tunable through the strategic placement of various functional groups on the aromatic ring. These substituents dictate the electrophilicity of the carbonyl carbon, influence the regioselectivity of further aromatic substitutions, and can introduce new reaction handles for complex molecule assembly.[3][4]
This guide provides an in-depth comparison of 4-Iodo-3-methoxy-5-nitrobenzaldehyde , a highly functionalized and versatile building block, against other relevant benzaldehydes. We will dissect how its unique constellation of substituents—an iodo group, a methoxy group, and a nitro group—imparts a distinct reactivity profile, opening avenues for novel synthetic strategies, particularly in medicinal chemistry and drug discovery.[5][6][7]
The Subject of Focus: this compound
At the heart of our discussion is this compound, a molecule whose structure is a testament to controlled synthetic design. Each functional group plays a critical role in defining its chemical personality.
-
The Aldehyde Group (-CHO): The primary reactive center for nucleophilic additions, condensations, and redox transformations.[8]
-
The Nitro Group (-NO₂): A powerful electron-withdrawing group (EWG) that significantly increases the electrophilicity of the carbonyl carbon, making the aldehyde more reactive towards nucleophiles.[3][9] It also acts as a meta-director for any further electrophilic aromatic substitution, although the ring is already heavily substituted.
-
The Methoxy Group (-OCH₃): An electron-donating group (EDG) that can modulate the electronic properties of the ring. Its position relative to the other groups is crucial.
-
The Iodo Group (-I): The key to unlocking a vast chemical space via transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[10][11] The C-I bond is the most reactive of the carbon-halogen bonds in these transformations.
The interplay of a strong EWG (nitro) and a moderate EDG (methoxy) creates a unique electronic environment that influences both the aldehyde's reactivity and the efficiency of cross-coupling at the iodo-substituted position.
Synthetic Accessibility
The synthesis of this compound typically starts from a readily available and renewable feedstock, vanillin (4-hydroxy-3-methoxybenzaldehyde). The synthetic sequence involves two key electrophilic aromatic substitution reactions: nitration followed by iodination, or vice versa. The iodination of vanillin, for instance, can be achieved using various reagents, including iodine in the presence of an oxidant or iodide salts.[12][13][14][15]
Comparative Analysis: Reactivity Profiles
To appreciate the distinct character of this compound, we will compare it with structurally related and commercially available benzaldehydes.
| Compound | Structure | Key Features |
| This compound | Strong EWG (-NO₂), EDG (-OCH₃), and a coupling handle (-I). Highly activated aldehyde. Prime candidate for Suzuki coupling. | |
| Vanillin (4-Hydroxy-3-methoxybenzaldehyde) | Strong EDG (-OH), moderate EDG (-OCH₃). Deactivated aldehyde. Common starting material. | |
| 5-Nitrovanillin (4-Hydroxy-3-methoxy-5-nitrobenzaldehyde) | Strong EWG (-NO₂) counteracts EDGs. More reactive aldehyde than vanillin. Lacks a cross-coupling site.[16][17] | |
| 5-Iodovanillin (4-Hydroxy-3-iodo-5-methoxybenzaldehyde) | Bulky iodo group and EDGs. Possesses a coupling handle. Aldehyde is less reactive than the nitro-containing analogue.[18][19] | |
| 4-Nitrobenzaldehyde | Strong EWG (-NO₂). Highly reactive aldehyde. Lacks other functional handles for diversification.[20] | |
| 4-Iodobenzaldehyde | Halogen for cross-coupling. Moderately reactive aldehyde.[21] |
Pillar 1: Aldehyde Reactivity in Nucleophilic Additions
The rate of nucleophilic attack on the carbonyl carbon is fundamentally governed by its electrophilicity. EWGs enhance this, while EDGs diminish it.[3][22]
-
Most Reactive: this compound and 4-Nitrobenzaldehyde. The potent electron-withdrawing nature of the nitro group makes the carbonyl carbon highly electron-deficient and thus extremely susceptible to nucleophilic attack. This heightened reactivity is advantageous in reactions like Knoevenagel, aldol, and Wittig condensations, often leading to higher yields or requiring milder conditions.[3][4]
-
Moderately Reactive: 4-Iodobenzaldehyde. The inductive effect of the iodine atom is mildly electron-withdrawing, making it more reactive than unsubstituted benzaldehyde.
-
Least Reactive: Vanillin. The powerful electron-donating resonance effects of the hydroxyl and methoxy groups significantly reduce the electrophilicity of the carbonyl carbon, rendering it the least reactive in this series.[23]
This relationship can be visualized as follows:
Caption: Electronic effects on aldehyde reactivity.
Pillar 2: Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, and the efficiency of the reaction depends heavily on the nature of the aryl halide.[24][25] The critical step is the oxidative addition of the aryl halide to the Pd(0) catalyst. Electron-deficient aryl halides generally undergo this step more readily.
-
Excellent Performer: this compound. The presence of the electron-withdrawing nitro group makes the C-I bond more susceptible to oxidative addition, often resulting in faster reaction times and higher yields under milder conditions compared to electron-rich or neutral aryl iodides.
-
Good Performers: 4-Iodobenzaldehyde and 5-Iodovanillin. Both are effective substrates for Suzuki coupling. However, the electron-donating groups on 5-Iodovanillin may slightly retard the rate of oxidative addition compared to 4-Iodobenzaldehyde.
This workflow demonstrates the strategic value of our focus compound:
Caption: Synthetic utility workflow.
Experimental Protocols: A Self-Validating System
The following protocols are provided as robust starting points for researchers. The causality behind each step is explained to ensure reproducibility and understanding.
Protocol 1: Synthesis of 5-Iodovanillin from Vanillin
This protocol is adapted from established methods for the electrophilic iodination of activated aromatic rings.[13] The reaction's success hinges on the in-situ generation of an electrophilic iodine species.
Methodology:
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve vanillin (2.5 g, 16.4 mmol) and potassium iodide (3.3 g, 19.9 mmol) in 100 mL of water. Add sodium bicarbonate (1.7 g, 20.2 mmol). The bicarbonate acts as a mild base to deprotonate the phenolic hydroxyl group, forming the more reactive phenoxide ion which enhances the rate of electrophilic substitution.
-
Addition of Oxidant: While stirring vigorously at room temperature, add iodine (8.4 g, 33.1 mmol) in four equal portions over 30 minutes. The reaction between iodine and iodide forms the triiodide ion, and the subsequent oxidation generates the electrophilic iodine species required for the substitution.
-
Reaction: Seal the flask and stir the reaction mixture at room temperature for 12 hours. The extended reaction time ensures maximum conversion.
-
Workup: Filter the resulting solid precipitate using a Büchner funnel. Wash the filter cake sequentially with a dilute (0.1 M) sodium thiosulfate solution (2 x 20 mL) to quench any unreacted iodine, followed by cold water (2 x 20 mL) to remove residual salts.
-
Purification: Dry the crude product under vacuum. Recrystallization from an ethanol/water mixture will yield pure 5-iodovanillin as a solid.
Protocol 2: Suzuki-Miyaura Coupling of this compound
This protocol leverages the enhanced reactivity of the C-I bond for efficient C-C bond formation.[10] The choice of catalyst, base, and solvent is critical for a successful outcome.
Methodology:
-
Vial Preparation: To a 10 mL microwave vial, add this compound (154 mg, 0.5 mmol), the desired arylboronic acid (0.75 mmol, 1.5 equiv.), and potassium phosphate (K₃PO₄, 318 mg, 1.5 mmol, 3.0 equiv.). The use of a slight excess of the boronic acid drives the reaction to completion, and K₃PO₄ is an effective base for activating the boronic acid for transmetalation.
-
Catalyst Addition: Add the palladium catalyst, for example, Pd₂(dba)₃ (14 mg, 0.015 mmol, 3 mol%) and a suitable phosphine ligand like XPhos (15 mg, 0.031 mmol, 6 mol%). The bulky, electron-rich phosphine ligand stabilizes the palladium center and facilitates both oxidative addition and reductive elimination.
-
Solvent Addition & Degassing: Add 1,4-dioxane (3 mL) and water (0.5 mL). The aqueous-organic mixture is standard for many Suzuki couplings. Purge the vial with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.
-
Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to 120°C for 15-30 minutes. Microwave heating provides rapid and uniform heating, often reducing reaction times significantly.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
Caption: The Suzuki-Miyaura catalytic cycle.
Conclusion
This compound stands out as a uniquely versatile building block in the landscape of functionalized benzaldehydes. It offers a trifecta of desirable attributes: a highly activated aldehyde group for efficient condensation and derivatization, a strategically placed iodo group for robust cross-coupling reactions, and a substitution pattern that lends itself to the synthesis of complex, biologically relevant molecules. While simpler benzaldehydes have their place, the carefully orchestrated functionality of this compound provides researchers and drug development professionals with a powerful tool to accelerate the discovery and synthesis of novel chemical entities.
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Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure | Organic Letters - ACS Publications | [Link]
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The synthetic route of benzaldehyde-functionalized ionic liquids. | ResearchGate | [Link]
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Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure | ResearchGate | [Link]
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Sequential Catalytic Functionalization of Aryltriazenyl Aldehydes for the Synthesis of Complex Benzenes | PMC - NIH | [Link]
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The Impact of Electron Donating and Withdrawing Groups on Electrochemical Hydrogenolysis and Hydrogenation of Carbonyl Compounds | PubMed | [Link]
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Iodination of Vanillin in EAS | Scribd | [Link]
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Benzaldehyde is more reactive towards nucleophilic attack than: (1) HCHO .. | Filo | [Link]
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Halogenation Reactions of Vanillin | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom - Books | [Link]
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Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles | Green Chemistry Teaching and Learning Community (GCTLC) | [Link]
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Iodination and Hydroxylation of Aromatic Compounds | Erowid | [Link]
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The effect of electron-withdrawing and electron-donating groups on aldehyde formation. | ResearchGate | [Link]
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Substituted Benzaldehyde: Significance and symbolism | Wisdom Library | [Link]
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Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure | ACS Publications | [Link]
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Approaches to Iodinated Derivatives of Vanillin and Isovanillin | PMC - NIH | [Link]
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What are six applications for benzaldehyde | Okchem | [Link]
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Reactions using benzaldehyde with electron withdrawing groups and various alcohols. | ResearchGate | [Link]
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Tandem Reactions: Synthesis of Substituted Benzaldehydes | Digital Commons @ Liberty University | [Link]
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Reactivity of Benzaldehyde between aldehydes | Chemistry Stack Exchange | [Link]
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4-(3-Iodopropoxy)-5-methoxy-2-nitrobenzaldehyde | PubChem | [Link]
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Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease | NIH | [Link]
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An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds | Arabian Journal of Chemistry | [Link]
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Substituted benzaldehydes and acetophenones to yield derivatives | Slideshare | [Link]
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5-Nitrovanillin | Wikipedia | [Link]
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Benzaldehyde, 4-hydroxy-3-methoxy-5-nitro- - Substance Details | US EPA | [Link]
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Suzuki–Miyaura coupling of 4‐iodobenzaldehyde and phenylboronic acid... | ResearchGate | [Link]
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Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives | ResearchGate | [Link]
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The Suzuki Reaction | Myers Group, Harvard University | [Link]
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NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids | BYJU'S | [Link]
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A Comparative Guide to the Synthesis and Characterization of Products from 4-Iodo-3-methoxy-5-nitrobenzaldehyde Reactions
This guide provides an in-depth technical comparison of reaction products derived from 4-Iodo-3-methoxy-5-nitrobenzaldehyde, a versatile building block in modern organic synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causal relationships behind experimental choices, offering field-proven insights into product characterization and comparison with relevant alternatives.
The Strategic Importance of this compound
The synthetic utility of this compound stems from its unique molecular architecture. The molecule features four distinct and reactive functional groups on a single aromatic scaffold: an aldehyde, a methoxy group, a nitro group, and an iodine atom. This arrangement provides a powerful platform for sequential and diverse chemical transformations.
-
Iodo Group: Serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Its reactivity is significantly higher than its bromo- and chloro-analogs.[1]
-
Aldehyde Group: A versatile handle for nucleophilic additions and condensations, leading to the formation of imines (Schiff bases), alcohols, alkenes, and other critical functionalities.[2][3]
-
Nitro Group: A strong electron-withdrawing group that activates the aromatic ring and influences the reactivity of other substituents. It can also be reduced to an amine, providing a route to a new class of derivatives.[4]
-
Methoxy Group: An electron-donating group that modulates the electronic properties of the ring and can be a site for demethylation to reveal a hydroxyl group.[5][6]
This multifunctional nature makes it a compound of significant interest, particularly in medicinal chemistry for constructing complex molecular frameworks.[5]
Key Reaction Pathways and Product Characterization
Two of the most synthetically valuable transformations involving this compound are Suzuki-Miyaura cross-coupling at the iodo position and Schiff base formation at the aldehyde.
Pathway A: C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, creating a C-C bond between an aryl halide and an organoboron species, typically a boronic acid.[7][8][9] The carbon-iodine bond is significantly weaker than carbon-bromine or carbon-chlorine bonds, making iodo-substituted aromatics highly reactive substrates that often require milder reaction conditions.[1] This facilitates the oxidative addition step, which is frequently the rate-determining step in the catalytic cycle.
Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).
-
Causality: An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst. K₃PO₄ is an effective base for activating the boronic acid to facilitate transmetalation. [10]2. Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
-
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1).
-
Causality: The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. [8]4. Reaction Execution: Heat the mixture to 85-100 °C and stir vigorously for 2-12 hours.
-
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Synthesis of a Schiff Base Derivative
This protocol details the condensation of this compound with aniline.
Methodology:
-
Reactant Combination: In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.
-
Amine Addition: Add aniline (1.05 eq) to the solution. A catalytic amount of glacial acetic acid (1-2 drops) can be added to accelerate the reaction.
-
Causality: The acid protonates the aldehyde's carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the amine.
-
-
Reaction Execution: Stir the mixture at room temperature or gently reflux for 1-4 hours. The product often precipitates out of the solution as it forms.
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.
Data Summary
The following table summarizes the expected key spectroscopic data for the starting material and its products from the representative reactions discussed.
| Compound | 1H NMR (Key Signal, δ ppm) | IR (Key Band, cm⁻¹) | MS (m/z) [M+H]⁺ |
| Starting Material | ~10.1 (s, 1H, -CHO) | ~1700 (C=O stretch) | 308.0 |
| Suzuki Product (with Phenylboronic acid) | No -CHO signal; new aromatic signals | No C=O signal | 288.1 |
| Schiff Base (with Aniline) | ~8.5 (s, 1H, -CH=N-) | ~1620 (C=N stretch) | 383.0 |
Conclusion
This compound stands out as a highly valuable and reactive intermediate for constructing complex organic molecules. Its iodo-substituent provides a significant advantage in palladium-catalyzed cross-coupling reactions over bromo- and chloro-analogs, enabling milder conditions and greater efficiency. Concurrently, its activated aldehyde group offers a reliable route for forming C-N bonds via condensation reactions. By understanding the distinct reactivity of each functional group and the characteristic spectroscopic signatures of the resulting products, researchers can strategically leverage this compound to accelerate discovery in medicinal chemistry and materials science.
References
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The Royal Society of Chemistry. Supporting Information For. [Link]
-
PubChem. Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy-. [Link]
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Myers, A. The Suzuki Reaction - Chem 115. [Link]
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Organic Chemistry Portal. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
-
ResearchGate. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Jurnal Kimia Sains dan Aplikasi. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [Link]
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Wikipedia. 5-Nitrovanillin. [Link]
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Organic Syntheses. o-NITROBENZALDEHYDE. [Link]
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Sciencemadness.org. Preparation of 5-Hydroxyvanillin (3-Methoxy 4,5-dihydroxybenzaldehyde). [Link]
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A Senior Application Scientist's Guide to the Quantitative Analysis of 4-Iodo-3-methoxy-5-nitrobenzaldehyde
In the landscape of pharmaceutical research and fine chemical synthesis, the precise quantification of intermediates is paramount to ensuring reaction efficiency, product purity, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient. 4-Iodo-3-methoxy-5-nitrobenzaldehyde, a substituted aromatic aldehyde, serves as a critical building block in the synthesis of various biologically active molecules. Its accurate measurement is therefore not merely a procedural step, but a cornerstone of robust process control and quality assurance.
This guide provides an in-depth comparison of three prevalent analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Drawing from established methodologies for analogous nitroaromatic and benzaldehyde compounds, we will explore the underlying principles of each technique, provide detailed experimental protocols, and present a comparative analysis of their performance characteristics to empower researchers in selecting the optimal method for their specific needs.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The Workhorse of Quantitative Analysis
HPLC is a cornerstone of modern analytical chemistry, particularly for non-volatile and thermally sensitive compounds like this compound. The technique separates components in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a compound like ours, a reversed-phase C18 column is the logical first choice, owing to the nonpolar nature of the substituted benzene ring.
The causality behind this choice lies in the hydrophobic interactions between the analyte and the C18 stationary phase. A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is used to elute the compound. By carefully controlling the mobile phase composition, we can achieve optimal separation from impurities and starting materials. The presence of a nitro group and the overall aromatic system in this compound results in strong UV absorbance, making UV detection a highly sensitive and appropriate choice.[1][2] A wavelength of 254 nm is often a good starting point for aromatic compounds.[1][2][3]
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid to ensure good peak shape.[1] The exact ratio should be optimized for the specific sample matrix.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C for improved reproducibility.
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.
-
Perform serial dilutions to create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a concentration expected to fall within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.
-
Workflow for HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS): High Specificity for Volatile Analytes
Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For this compound, its suitability depends on its thermal stability. Assuming it can be volatilized without degradation, GC-MS offers exceptional specificity. The gas chromatograph separates the analyte from other volatile components in the sample mixture based on their boiling points and interactions with the stationary phase of the GC column. The mass spectrometer then fragments the eluted analyte and separates the resulting ions based on their mass-to-charge ratio, providing a unique "fingerprint" for confident identification and quantification.[4][5]
The presence of an iodine atom is a distinct advantage for mass spectrometric detection, as it will produce a characteristic isotopic pattern in the mass spectrum, further enhancing the confidence in identification.[6][7] The fragmentation pattern will also be influenced by the nitro and methoxy groups, providing structural information.
Experimental Protocol: GC-MS
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes. This program should be optimized to ensure good separation and peak shape.
-
Injection Mode: Splitless injection for trace analysis.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity by monitoring characteristic ions of this compound.
-
-
Standard and Sample Preparation:
-
Prepare stock and calibration standards in a volatile organic solvent such as acetone or ethyl acetate.
-
Dissolve the sample in the same solvent to a concentration within the calibration range.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standards.
-
Quantify the analyte in the sample using this calibration curve.
-
Workflow for GC-MS Analysis
Caption: Workflow for the quantification of this compound by GC-MS.
UV-Vis Spectrophotometry: A Rapid Screening Tool
UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds that absorb ultraviolet or visible light.[8] The substituted benzaldehyde structure of our target compound, with its nitro and methoxy groups, is expected to have a strong UV absorbance.[9][10] This technique measures the absorbance of a solution at a specific wavelength and relates it to the concentration of the analyte via the Beer-Lambert law.
While rapid and inexpensive, the major drawback of UV-Vis spectrophotometry is its lack of specificity. Any impurity in the sample that absorbs at the same wavelength as the analyte will interfere with the measurement, leading to inaccurate results. Therefore, this method is best suited for the analysis of relatively pure samples or for rapid, high-throughput screening where a high degree of accuracy is not the primary requirement.
Experimental Protocol: UV-Vis Spectrophotometry
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Measurement Parameters:
-
Solvent: A UV-transparent solvent in which this compound is soluble (e.g., ethanol, methanol, or acetonitrile).
-
Wavelength of Maximum Absorbance (λmax): Determine the λmax by scanning a solution of the compound across the UV-Vis spectrum (e.g., 200-400 nm).
-
-
Standard Preparation:
-
Prepare a stock solution of known concentration (e.g., 100 µg/mL) in the chosen solvent.
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Sample Preparation:
-
Dissolve the sample in the same solvent to a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1-1.0 AU).
-
-
Quantification:
-
Generate a calibration curve by plotting absorbance at λmax against the concentration of the standards.
-
Measure the absorbance of the sample and determine its concentration from the calibration curve.
-
Workflow for UV-Vis Spectrophotometry Analysis
Caption: Workflow for the quantification of this compound by UV-Vis Spectrophotometry.
Comparative Performance Analysis
The choice of analytical technique is a critical decision that should be based on the specific requirements of the analysis, including the need for sensitivity, selectivity, speed, and cost-effectiveness. The following table summarizes the expected performance characteristics of the three techniques for the quantification of this compound, based on data for structurally similar nitroaromatic compounds.
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.1 - 1 ng/mL | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | 0.3 - 3 ng/mL | 0.3 - 1.5 µg/mL |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.995 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 97 - 103% |
| Precision (% RSD) | < 2% | < 5% | < 3% |
| Specificity | High | Very High | Low to Moderate |
| Throughput | Moderate | Moderate | High |
| Cost | Moderate | High | Low |
Note: These values are estimates based on the analysis of similar compounds and should be validated for this compound in your laboratory.[8][11][12]
Conclusion and Recommendations
For researchers and drug development professionals requiring accurate and reliable quantification of this compound, HPLC-UV stands out as the most balanced technique, offering an excellent combination of sensitivity, specificity, and robustness. It is the recommended method for routine quality control and for the analysis of complex sample matrices where baseline separation from impurities is crucial.
GC-MS is the method of choice when absolute certainty of identification is required, or when exceptional sensitivity is needed for trace-level analysis, provided the analyte is thermally stable. Its high specificity makes it invaluable for impurity profiling and structural elucidation.
UV-Vis Spectrophotometry , while lacking in specificity, offers a rapid and cost-effective means for preliminary screening of relatively pure samples or for monitoring reaction kinetics where a high degree of precision is not the primary objective.
Ultimately, the selection of the most appropriate analytical technique will depend on the specific analytical challenge at hand. By understanding the principles, strengths, and limitations of each method, researchers can make an informed decision to ensure the generation of high-quality, reliable data in their pursuit of scientific advancement.
References
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Xu, X., van de Craats, A. M., & de Bruyn, P. C. A. M. (2004). Highly sensitive screening method for nitroaromatic, nitramine and nitrate ester explosives by high performance liquid chromatography-atmospheric pressure ionization-mass spectrometry (HPLC-API-MS) in forensic applications. Journal of Forensic Sciences, 49(6), 1171-80. [Link]
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MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Retrieved from [Link]
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Pivela, H., & Toci, A. (2006). Determination of Nitroaromatic Compounds in Soil Samples by HPLC, Using On-line Preconcentration. Journal of Liquid Chromatography & Related Technologies, 29(13), 1881-1891. [Link]
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U.S. Environmental Protection Agency. (2007). Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
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U.S. Environmental Protection Agency. (2000). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
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McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 29(12), 1782–1789. [Link]
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Limesand, C. M., et al. (2021). Gas Chromatography–Mass Spectrometric Analysis of Derivatives of Dibenzalacetone Aldol Products. Journal of Chemical Education, 98(10), 3351–3357. [Link]
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Solár, R. (2014). What are the optimal conditions for GC analysis of benzaldehyde?. ResearchGate. Retrieved from [Link]
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Kazemifard, A. G., et al. (2003). Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. Journal of Pharmaceutical and Biomedical Analysis, 31(4), 685-91. [Link]
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Clark, J. (2023). Mass Spectra - The M+2 Peak. Chemguide. Retrieved from [Link]
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Leyva, V., et al. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 13(10), 4478-4486. [Link]
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Leyva, V., et al. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Semantic Scholar. Retrieved from [Link]
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Matsui, D. H., & De-Vore, D. D. (2000). 2-Nitrobenzaldehyde: A Convenient UV-A and UV-B Chemical Actinometer for Drug Photostability Testing. Journal of Pharmaceutical and Biomedical Analysis, 24(2), 167-78. [Link]
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The Catalyst Gauntlet: A Comparative Guide to Cross-Coupling Reactions of 4-Iodo-3-methoxy-5-nitrobenzaldehyde
In the intricate tapestry of pharmaceutical synthesis and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. Among a diverse array of building blocks, 4-Iodo-3-methoxy-5-nitrobenzaldehyde stands out as a particularly valuable intermediate. Its unique electronic profile, characterized by the competing influences of an electron-donating methoxy group and electron-withdrawing nitro and aldehyde functionalities, presents both a challenge and an opportunity for synthetic chemists. The carbon-iodine bond provides a reactive handle for the construction of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions.
This guide offers a comprehensive comparison of catalytic systems for the cross-coupling of this compound. Drawing upon established principles and experimental data from analogous systems, we will delve into the nuances of catalyst selection, ligand effects, and reaction optimization for several key transformations. Our objective is to provide researchers, scientists, and drug development professionals with a robust framework for navigating the catalyst landscape and accelerating their synthetic endeavors.
The Substrate: Understanding the Reactivity of this compound
The reactivity of this compound in cross-coupling reactions is dictated by the interplay of its substituents. The iodine atom, being the most labile of the common halogens in palladium-catalyzed reactions, ensures a high propensity for oxidative addition, the initial and often rate-determining step of the catalytic cycle.[1] The methoxy group, a moderate electron-donating group, and the nitro and aldehyde groups, both strong electron-withdrawing groups, create a complex electronic environment that can influence catalyst performance and reaction outcomes.
Comparative Analysis of Key Cross-Coupling Reactions
We will now explore the application of several powerful cross-coupling methodologies to this compound, comparing the performance of various catalytic systems.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a stalwart in the synthetic chemist's toolkit for the formation of biaryl structures. The reaction of this compound with an arylboronic acid would yield a highly functionalized biphenyl derivative.
Catalyst System Comparison:
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Key Considerations & Expected Performance |
| Pd(PPh₃)₄ | Triphenylphosphine (inbuilt) | K₂CO₃, Cs₂CO₃ | Toluene/Ethanol/H₂O, Dioxane/H₂O | 80-100 | A versatile and widely used catalyst. May require higher temperatures for this electron-poor substrate. Potential for lower yields at temperatures around 50°C with aryl iodides.[2][3] |
| PdCl₂(dppf) | dppf | K₃PO₄, CsF | Dioxane, THF | 80-100 | Often more effective for challenging substrates, including those with electron-withdrawing groups. The bidentate dppf ligand can enhance catalyst stability and activity.[2] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene, Dioxane | Room Temp - 80 | Buchwald's generation of bulky electron-rich phosphine ligands often allows for lower catalyst loadings and milder reaction conditions. Highly effective for electron-deficient aryl halides. |
| Pd Nanoparticles | Ligand-free | TBAH | Ionic Liquids | 60-90 | Offers advantages in catalyst recycling. Can be highly active for electron-poor aryl chlorides, suggesting good performance with the analogous iodide.[4] |
Expert Insights: For the Suzuki-Miyaura coupling of this compound, a palladium catalyst coupled with a bulky, electron-rich phosphine ligand such as SPhos is anticipated to provide the highest efficiency under the mildest conditions. The electron-withdrawing nature of the nitro and aldehyde groups can benefit from a more electron-rich palladium center to facilitate reductive elimination. While Pd(PPh₃)₄ is a reliable choice, it may necessitate more forcing conditions.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking the aryl iodide to a terminal alkyne. This reaction is invaluable for the synthesis of precursors to conjugated materials and complex natural products.
Catalyst System Comparison:
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Key Considerations & Expected Performance |
| PdCl₂(PPh₃)₂ | CuI | Et₃N, Piperidine | THF, DMF | Room Temp - 70 | The classic Sonogashira catalyst system. The copper co-catalyst is crucial for the activation of the alkyne.[5] |
| Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | Room Temp - 50 | Similar to the above, offering reliable performance. |
| Copper-free PdCl₂(PPh₃)₂ | None | TBAF | Solvent-free | 80-100 | Avoids the use of copper, which can sometimes lead to alkyne homocoupling (Glaser coupling). Requires a stronger base and higher temperatures.[6] |
| Heterogeneous Pd-Cu Alloy | Inbuilt | Et₃N | Toluene | 60-80 | Facilitates catalyst recovery and reuse. The alloy can enhance catalytic activity through a co-catalytic effect.[5] |
Expert Insights: For the Sonogashira coupling of this compound, the traditional palladium/copper co-catalytic system is expected to be highly efficient. The presence of the electron-withdrawing groups on the aryl iodide generally favors the reaction. However, care must be taken to minimize Glaser homocoupling of the alkyne, which can be promoted by the copper co-catalyst. A copper-free system is a viable alternative, though it may require more optimization of the reaction conditions.
Catalytic Cycle: Sonogashira Coupling
Caption: A simplified catalytic cycle for the Sonogashira cross-coupling reaction.
Heck Reaction: Vinylation of the Aryl Core
The Heck reaction facilitates the coupling of the aryl iodide with an alkene, leading to the formation of a substituted olefin. This reaction is a powerful tool for the synthesis of stilbenes and cinnamate derivatives.
Catalyst System Comparison:
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Key Considerations & Expected Performance |
| Pd(OAc)₂ | PPh₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80-120 | A standard catalyst for the Heck reaction. The choice of base is critical to regenerate the active Pd(0) catalyst.[7] |
| Pd/C | None | NaOAc | NMP | 100-140 | A heterogeneous catalyst that is easily removed from the reaction mixture. May require higher temperatures.[8] |
| Palladacycles | Inbuilt | K₂CO₃ | Toluene | 100-130 | Highly active and stable pre-catalysts that can lead to high turnover numbers. |
| Mechanocatalysis (Pd ball) | None | K₂CO₃ | DMF (additive) | 120 | An emerging technique that uses mechanical force to drive the reaction. Shows high chemoselectivity for C-I bonds.[9] |
Expert Insights: The Heck reaction with this compound is expected to proceed efficiently due to the high reactivity of the C-I bond. The presence of the aldehyde and nitro groups may influence the regioselectivity of the alkene insertion. For terminal alkenes, the formation of the trans-disubstituted product is generally favored. The use of a palladacycle or a mechanocatalytic approach could offer advantages in terms of catalyst efficiency and sustainability.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is the premier method for the formation of aryl amines from aryl halides. This reaction would enable the introduction of a primary or secondary amine at the 4-position of the benzaldehyde core.
Catalyst System Comparison:
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Key Considerations & Expected Performance |
| Pd₂(dba)₃ | XPhos, RuPhos | NaOt-Bu, LHMDS | Toluene, Dioxane | 80-110 | Bulky, electron-rich biarylphosphine ligands are essential for high reactivity, especially with less nucleophilic amines. |
| Pd(OAc)₂ | BINAP, dppf | Cs₂CO₃ | Toluene | 100-120 | Bidentate phosphine ligands can also be effective, though they may require higher temperatures. |
| [Pd(NHC)] Complexes | IPr, SIMes | K₃PO₄ | t-Amyl alcohol | 80-100 | N-heterocyclic carbene (NHC) ligands offer an alternative to phosphines and can be highly effective for a broad range of substrates. |
Expert Insights: The Buchwald-Hartwig amination of this compound is a highly promising transformation. The choice of ligand and base is critical and will depend on the nature of the amine coupling partner. For weakly nucleophilic amines, a more electron-rich and sterically demanding ligand like XPhos or RuPhos, paired with a strong base like NaOt-Bu, will likely be necessary to achieve high yields.
Conclusion
The cross-coupling of this compound is a versatile strategy for the synthesis of a wide range of complex and highly functionalized molecules. The choice of catalyst and reaction conditions is paramount to achieving the desired outcome with high efficiency. For Suzuki-Miyaura and Buchwald-Hartwig reactions, palladium catalysts supported by bulky, electron-rich phosphine ligands are likely to provide the best performance. In Sonogashira couplings, both traditional palladium/copper systems and modern copper-free alternatives are viable, with the latter offering a way to mitigate alkyne homocoupling. The Heck reaction also presents a robust method for C-C bond formation, with emerging techniques like mechanocatalysis offering sustainable advantages.
This guide provides a foundational understanding of the catalytic options available for the transformation of this valuable building block. It is imperative for researchers to conduct their own optimization studies to identify the ideal conditions for their specific synthetic targets.
References
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Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry. Available at: [Link]
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Pd Nanoparticles as Efficient Catalysts for Suzuki and Stille Coupling Reactions of Aryl Halides in Ionic Liquids. The Journal of Organic Chemistry. Available at: [Link]
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The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]
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Suzuki–Miyaura cross-coupling reactions of aryl iodides with... ResearchGate. Available at: [Link]
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Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. Available at: [Link]
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Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Available at: [Link]
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Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Publishing. Available at: [Link]
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Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal. Available at: [Link]
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Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available at: [Link]
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Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. ResearchGate. Available at: [Link]
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Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls. RSC Publishing. Available at: [Link]
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Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. NIH National Library of Medicine. Available at: [Link]
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Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH National Library of Medicine. Available at: [Link]
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Copper-free Sonogashira cross-coupling reactions: an overview. NIH National Library of Medicine. Available at: [Link]
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Mechanistic Study on Palladium-Catalyzed Regioselective Oxidative Amination: Roles of Ammonium Salts. Sci-Hub. Available at: [Link]
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Ligand-Assisted Palladium(II)/(IV) Oxidation for sp 3 C H Fluorination. ResearchGate. Available at: [Link]
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Heck Reaction - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]
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Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts. Beilstein Journals. Available at: [Link]
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The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis. Johnson Matthey Technology Review. Available at: [Link]
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Ligand Effects in Palladium-Catalyzed Allylic Alkylation in Ionic Liquids. OUCI. Available at: [Link]
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Controlling Reactivity and Selectivity in the Mizoroki-Heck Reac- tion: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacy- clooctane Ligands. ChemRxiv. Available at: [Link]
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New insights into the mechanism of palladium-catalyzed allylic amination. PubMed. Available at: [Link]
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Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides. RSC Publishing. Available at: [Link]
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A Comparative Guide to the Spectroscopic Confirmation of 4-Iodo-3-methoxy-5-nitrobenzaldehyde Derivatives
This guide provides a comprehensive framework for the structural elucidation of 4-Iodo-3-methoxy-5-nitrobenzaldehyde and its derivatives, employing a multi-spectroscopic approach. Designed for researchers, scientists, and professionals in drug development, this document delves into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and data interpretations presented herein are grounded in established principles and supported by experimental data from analogous compounds, ensuring a robust and reliable analytical workflow.
Introduction: The Imperative of Structural Verification
The precise structural confirmation of synthetic compounds is a cornerstone of chemical research and drug development. For a molecule like this compound, with its unique substitution pattern on the aromatic ring, an unambiguous assignment of its structure is critical for understanding its chemical reactivity, biological activity, and potential applications.[1] The interplay of the electron-withdrawing nitro and iodo groups, the electron-donating methoxy group, and the aldehyde functionality creates a distinct electronic environment, which is reflected in its spectroscopic signatures. This guide will compare and contrast the data obtained from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to build a cohesive and definitive structural proof.
The Analytical Workflow: A Multi-faceted Approach
A reliable structural confirmation is best achieved by integrating data from multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation minimizes ambiguity.
Caption: Workflow for the structural confirmation of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful first-line technique for determining the substitution pattern on the aromatic ring and identifying the aldehyde and methoxy protons. The chemical shift of each proton is highly sensitive to the electronic effects of the neighboring substituents.
Theoretical Considerations
The benzene ring in the target molecule has two aromatic protons. Their chemical shifts will be influenced by:
-
Electron-withdrawing groups (EWG): The aldehyde (-CHO), nitro (-NO₂), and iodo (-I) groups are EWGs that deshield aromatic protons, shifting their signals downfield (to higher ppm values).[2][3] The deshielding effect is generally strongest at the ortho and para positions relative to the group.[3]
-
Electron-donating groups (EDG): The methoxy group (-OCH₃) is an EDG that shields aromatic protons, particularly at the ortho and para positions, causing an upfield shift.[3]
In this compound, the two aromatic protons are at positions 2 and 6. Both are ortho to the strongly electron-withdrawing aldehyde group. The proton at C2 is also ortho to the nitro group and meta to the methoxy and iodo groups. The proton at C6 is ortho to the iodo group and meta to the nitro and methoxy groups. This complex interplay of effects will result in two distinct, downfield signals.
Experimental Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Expected Data and Interpretation
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aldehyde (-CHO) | 9.8 - 10.1 | Singlet (s) | 1H | The aldehyde proton is highly deshielded and typically appears as a sharp singlet in this region. |
| Aromatic (H-2) | 8.2 - 8.5 | Doublet (d) | 1H | Deshielded by the adjacent aldehyde and nitro groups. Will appear as a doublet due to coupling with H-6. |
| Aromatic (H-6) | 7.9 - 8.2 | Doublet (d) | 1H | Deshielded by the adjacent aldehyde and iodo groups. Will appear as a doublet due to coupling with H-2. |
| Methoxy (-OCH₃) | 3.9 - 4.1 | Singlet (s) | 3H | The methoxy protons are in a typical region for this functional group and will appear as a singlet. |
Note: Predicted chemical shifts are estimates based on data for similarly substituted benzaldehydes.[4][5]
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.
Theoretical Considerations
The chemical shifts of the carbon atoms in the benzene ring are influenced by the attached substituents in a predictable manner. The carbonyl carbon of the aldehyde will be significantly downfield. The carbons directly attached to the electronegative iodo, nitro, and oxygen (methoxy) atoms will also have characteristic chemical shifts.
Experimental Protocol
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument Setup: Acquire the ¹³C NMR spectrum on the same spectrometer, typically at a frequency of 100 MHz for a 400 MHz instrument.
-
Data Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. A sufficient number of scans and a suitable relaxation delay are necessary due to the lower natural abundance of ¹³C.
Expected Data and Interpretation
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Aldehyde (C=O) | 188 - 192 | The carbonyl carbon is highly deshielded and appears far downfield.[6] |
| C-3 (C-OCH₃) | 150 - 155 | Attached to the electron-donating methoxy group, shifting it downfield. |
| C-5 (C-NO₂) | 145 - 150 | Attached to the electron-withdrawing nitro group, causing a downfield shift. |
| C-1 (C-CHO) | 135 - 140 | The ipso-carbon attached to the aldehyde group. |
| C-2 | 130 - 135 | Aromatic CH carbon deshielded by adjacent groups. |
| C-6 | 115 - 120 | Aromatic CH carbon. |
| C-4 (C-I) | 90 - 95 | The "heavy atom effect" of iodine causes a significant upfield shift for the directly attached carbon. |
| Methoxy (-OCH₃) | 55 - 60 | Typical chemical shift for a methoxy carbon attached to an aromatic ring.[4] |
Note: Predicted chemical shifts are estimates based on data for substituted benzenes and benzaldehydes.[4][6][7]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is an excellent tool for identifying the key functional groups present in the molecule based on their characteristic vibrational frequencies.
Theoretical Considerations
The spectrum of this compound is expected to show strong absorptions corresponding to the stretching vibrations of the C=O (aldehyde), N-O (nitro), and C-O (methoxy) bonds, as well as the C-H stretches of the aldehyde and aromatic ring.
Experimental Protocol
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Place the sample in an FT-IR spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
Expected Data and Interpretation
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| 2850-2820 & 2750-2720 | Aldehydic C-H Stretch | Medium | A characteristic pair of bands for the aldehyde C-H stretch, often appearing as shoulders.[8][9] |
| 1710-1685 | Carbonyl (C=O) Stretch | Strong | The C=O stretch of an aromatic aldehyde is at a lower frequency than an aliphatic aldehyde due to conjugation.[10][11] |
| 1550-1475 | Asymmetric NO₂ Stretch | Strong | Aromatic nitro compounds show a strong, characteristic absorption in this region.[12][13][14] |
| 1360-1290 | Symmetric NO₂ Stretch | Strong | The second characteristic strong band for the nitro group.[12][13][14] |
| 1285-1250 | Aryl-O Stretch (Asymmetric) | Strong | Characteristic of the C-O bond of the methoxy group attached to the aromatic ring. |
| 1040-1020 | Aryl-O Stretch (Symmetric) | Medium | Characteristic of the C-O bond of the methoxy group. |
| ~850 | C-N Stretch | Medium | Associated with the nitro group.[12] |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns.
Theoretical Considerations
For this compound (C₈H₆INO₄), the expected exact mass is approximately 306.94 g/mol . The mass spectrum should show a prominent molecular ion peak (M⁺). Common fragmentation pathways for benzaldehydes include the loss of a hydrogen atom (M-1) and the loss of the aldehyde group as CO (M-28), leading to the formation of a phenyl cation.[15][16] The presence of the nitro group may lead to fragments corresponding to the loss of NO₂ (M-46) or NO (M-30). The iodine atom is a distinctive feature, and its isotopic pattern is not significant as it is monoisotopic (¹²⁷I). However, deiodination can sometimes be observed in the mass spectrometer.[17][18]
Caption: Plausible fragmentation pathways for this compound.
Experimental Protocol
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument Setup: Introduce the sample into a mass spectrometer, for example, using Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Data Acquisition: Acquire the mass spectrum in a positive or negative ion mode over an appropriate mass range (e.g., m/z 50-500). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition confirmation.
Expected Data and Interpretation
| m/z (relative intensity) | Ion Formula | Interpretation |
| 307 (High) | [C₈H₆INO₄]⁺˙ | Molecular ion (M⁺˙) |
| 306 (Moderate) | [C₈H₅INO₄]⁺ | Loss of a hydrogen atom from the aldehyde |
| 279 (Moderate) | [C₇H₆INO₃]⁺˙ | Loss of carbon monoxide (CO) from the molecular ion |
| 261 (Low) | [C₈H₆IO₂]⁺ | Loss of a nitro group (NO₂) |
| 180 (Moderate) | [C₈H₆NO₄]⁺ | Loss of an iodine atom |
Conclusion: Synthesizing the Evidence
The structural confirmation of this compound is unequivocally achieved by the synergistic interpretation of data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. Each technique provides complementary and self-validating information. The ¹H and ¹³C NMR spectra establish the precise connectivity and substitution pattern of the aromatic ring. FT-IR confirms the presence of the key aldehyde, nitro, and methoxy functional groups. Finally, high-resolution mass spectrometry verifies the elemental composition and molecular weight, with fragmentation patterns that are consistent with the proposed structure. This integrated analytical approach ensures the highest level of scientific integrity and provides an authoritative confirmation of the molecule's identity.
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A Senior Application Scientist's Guide to the Purity Assessment of 4-Iodo-3-methoxy-5-nitrobenzaldehyde
<_content_type_and_audience> Topic: Purity assessment of synthesized "4-Iodo-3-methoxy-5-nitrobenzaldehyde" Content Type: Publish Comparison Guides. These guides should objectively compare the product's performance with other alternatives and provide supporting experimental data. Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Purity in Synthetic Intermediates
In the realm of medicinal chemistry and drug development, the integrity of a synthesized molecule is paramount.[1][2] this compound stands as a key building block, its multifaceted functional groups—an aldehyde, an iodo group, a methoxy group, and a nitro group—offering numerous handles for complex molecular architecture. However, the very reactivity that makes it a valuable precursor also presents significant challenges in its synthesis and purification. The presence of even minor impurities, such as regioisomers or unreacted starting materials, can have cascading effects, leading to undesirable side reactions, compromised yields in subsequent steps, and the generation of difficult-to-remove, structurally related impurities in the final active pharmaceutical ingredient (API).[2]
This guide provides a comprehensive comparison of the most effective analytical techniques for assessing the purity of synthesized this compound. Moving beyond a mere recitation of protocols, we will delve into the underlying principles of each method, the rationale behind experimental design, and how to interpret the resulting data to build a holistic and irrefutable purity profile.
Anticipating the Challenge: Potential Impurities in the Synthesis of this compound
A robust purity assessment strategy begins with a clear understanding of the potential impurities that may arise during synthesis. The common synthetic route to this compound often involves the iodination of a vanillin derivative followed by nitration, or vice versa.
Potential impurities include:
-
Starting Materials: Unreacted 4-hydroxy-3-methoxy-5-nitrobenzaldehyde or 5-iodovanillin.[3]
-
Regioisomers: Incomplete regioselectivity during iodination or nitration can lead to isomeric impurities, which can be particularly challenging to separate due to their similar physicochemical properties.
-
By-products of Side Reactions: Over-nitration, de-iodination, or oxidation of the aldehyde to a carboxylic acid are all potential side reactions.
-
Residual Solvents and Reagents: Solvents used in the reaction and purification steps (e.g., dichloromethane, ethanol) and residual reagents can be present in the final product.
A multi-pronged analytical approach is therefore not just recommended but essential for the unambiguous determination of purity.
A Comparative Analysis of Key Purity Assessment Methodologies
No single analytical technique can provide a complete picture of a compound's purity.[4] A combination of chromatographic and spectroscopic methods is required to identify and quantify all potential impurities.[4][5]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[5] For a molecule like this compound, reverse-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., acetonitrile and water), is the method of choice.[6][7]
Expertise in Action: Why HPLC is Essential
HPLC is exceptionally sensitive for detecting non-volatile impurities and is the gold standard for quantifying the percentage purity of the main component.[8] The area under each peak in the chromatogram is directly proportional to the concentration of the corresponding compound, allowing for precise quantification.
Experimental Protocol: Reverse-Phase HPLC Analysis
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 250 mm, 5 µm | The C18 stationary phase provides excellent retention and separation for moderately polar aromatic compounds. |
| Mobile Phase | Acetonitrile:Water (65:35) | This isocratic mixture provides a good balance of solvent strength to elute the target compound with a reasonable retention time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, ensuring good peak shape and resolution. |
| Injection Volume | 20 µL | A typical injection volume for analytical scale HPLC. |
| Column Temperature | 30°C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 360 nm | The nitrobenzaldehyde moiety has a strong UV chromophore, making UV detection highly sensitive. |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in a suitable solvent, such as acetonitrile, in a 10 mL volumetric flask and dilute to the mark.
-
Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei.[9] By absorbing radiofrequency energy in a strong magnetic field, nuclei generate a signal that provides detailed information about their chemical environment.[10][11] For organic molecules, ¹H and ¹³C NMR are indispensable tools.[12]
Expertise in Action: Beyond Purity to Structural Identity
While HPLC is excellent for quantification, NMR provides unequivocal structural confirmation.[9][13] The chemical shift, integration, and coupling patterns in a ¹H NMR spectrum act as a unique fingerprint for the molecule.[10] Impurities, even at low levels, will often present their own distinct signals, allowing for their identification and, in some cases, quantification relative to the main compound.
Experimental Protocol: ¹H and ¹³C NMR Analysis
| Parameter | Condition | Rationale |
| Spectrometer | 400 MHz or higher | Higher field strength provides better signal dispersion and resolution, crucial for resolving complex spectra and detecting minor impurities. |
| Solvent | Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) | The choice of solvent depends on the solubility of the compound. The solvent peak should not obscure important signals from the analyte. |
| Sample Concentration | 5-10 mg in ~0.7 mL of solvent | This concentration range provides a good signal-to-noise ratio for both ¹H and ¹³C NMR. |
Data Interpretation:
-
¹H NMR: Expect to see distinct signals for the aldehydic proton, the aromatic protons, and the methoxy protons. The integration of these signals should correspond to the number of protons in each environment. The presence of unexpected signals suggests impurities.
-
¹³C NMR: The spectrum should show the expected number of carbon signals corresponding to the unique carbon environments in the molecule.
Mass Spectrometry (MS): Unambiguous Molecular Weight Determination
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules.[14] This technique provides a highly accurate determination of the molecular weight of a compound.[15][16]
Expertise in Action: The Final Confirmation
The molecular weight of this compound is 307.04 g/mol .[1] Mass spectrometry provides a direct and highly accurate confirmation of this value.[17] When coupled with a chromatographic technique like LC-MS, it becomes a powerful tool for identifying the molecular weights of impurities separated by the HPLC.
Experimental Protocol: LC-MS Analysis
| Parameter | Condition | Rationale |
| Ionization Source | Electrospray Ionization (ESI) | ESI is a soft ionization technique suitable for moderately polar, thermally labile molecules, minimizing fragmentation and providing a clear molecular ion peak. |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | A TOF analyzer provides high mass accuracy, which can aid in confirming the elemental composition. |
| Scan Mode | Positive or Negative Ion Mode | The choice depends on which mode provides a more stable and abundant molecular ion. |
Elemental Analysis: A Fundamental Assessment of Purity
Principle: Elemental analysis determines the mass percentages of carbon, hydrogen, and nitrogen in a compound.[18] This data is used to determine the empirical formula of the substance.[19][20][21][22]
Expertise in Action: A Foundational Check
For a pure sample of this compound (C₈H₆INO₄), the theoretical elemental composition is:
-
Carbon: 31.29%
-
Hydrogen: 1.97%
-
Nitrogen: 4.56%
A significant deviation from these values indicates the presence of impurities.
An Integrated Workflow for Comprehensive Purity Assessment
The following workflow illustrates a logical and efficient approach to the purity assessment of this compound, integrating the strengths of each analytical technique.
Caption: Integrated workflow for the purity assessment of this compound.
Comparative Summary of Analytical Techniques
| Technique | Principle | Strengths | Limitations |
| HPLC | Differential partitioning between mobile and stationary phases. | High sensitivity, excellent for quantification of non-volatile impurities. | Requires a suitable chromophore for UV detection, may not identify all impurities if they co-elute. |
| NMR Spectroscopy | Absorption of radiofrequency by nuclei in a magnetic field. | Provides detailed structural information, can identify and quantify impurities with distinct signals. | Lower sensitivity compared to HPLC, may not detect amorphous impurities. |
| Mass Spectrometry | Measurement of mass-to-charge ratio of ions. | Highly accurate molecular weight determination, can identify impurities when coupled with LC. | Does not provide quantitative information on its own, isomers are not differentiated. |
| Elemental Analysis | Determination of the elemental composition of a sample. | Provides fundamental confirmation of the empirical formula. | Does not provide information about the nature of impurities, requires a relatively pure sample for accurate results. |
Conclusion: A Commitment to Analytical Rigor
The purity of this compound is not a matter of simple percentages; it is a cornerstone of reliable and reproducible research. A cursory analysis is insufficient. By judiciously employing a combination of HPLC for quantification, NMR for structural verification, mass spectrometry for molecular weight confirmation, and elemental analysis for fundamental compositional accuracy, researchers can build a comprehensive and unassailable purity profile. This commitment to analytical rigor ensures the integrity of subsequent research and is a critical step in the path towards the development of novel therapeutics.
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A Comparative Guide to the Reactivity of Iodo- vs. Bromo-Benzaldehydes in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic organic chemistry, the choice of starting material can profoundly influence the efficiency, selectivity, and overall success of a synthetic route. Halogenated benzaldehydes are versatile building blocks, pivotal in the construction of complex molecular architectures found in pharmaceuticals and advanced materials. This guide provides an in-depth, objective comparison of the reactivity of iodo- and bromo-benzaldehydes, supported by experimental data and mechanistic principles, to empower chemists in making informed strategic decisions.
Fundamental Principles: The Carbon-Halogen Bond
The disparate reactivity between iodo- and bromo-benzaldehydes is fundamentally rooted in the properties of the carbon-halogen (C-X) bond. The carbon-iodine (C-I) bond is significantly weaker and longer than the carbon-bromine (C-Br) bond. This is a direct consequence of the larger atomic radius of iodine and the more diffuse nature of its valence orbitals, leading to less effective orbital overlap with carbon compared to bromine.[1]
| Bond Type | Average Bond Energy (kJ/mol) |
| C-Br | ~276-285 |
| C-I | ~213-240 |
Data compiled from various sources.[2][3]
This difference in bond dissociation energy is the principal determinant of reactivity in many transformations, particularly those involving the cleavage of the C-X bond in a rate-determining step.[2][4][5]
Comparative Reactivity in Key Transformations
The superior reactivity of iodobenzaldehydes is most pronounced in transition-metal-catalyzed cross-coupling reactions, where the oxidative addition of the aryl halide to the metal center is often the rate-limiting step.[4][6]
Palladium-Catalyzed Cross-Coupling Reactions
The general reactivity trend for aryl halides in palladium-catalyzed couplings is I > Br > Cl.[6][7][8] This is because the weaker C-I bond undergoes oxidative addition to the Pd(0) catalyst more readily and under milder conditions than the C-Br bond.[4][5] This enhanced reactivity can lead to faster reactions, higher yields, and the ability to use lower catalyst loadings and temperatures.[4]
The Suzuki-Miyaura reaction, which forms C-C bonds between an organohalide and an organoboron compound, is a cornerstone of modern synthesis. The oxidative addition step is often rate-determining, making aryl iodides more reactive substrates than aryl bromides.[6] This allows for couplings with iodobenzaldehydes to proceed at lower temperatures, often offering higher yields in shorter reaction times.
In the Heck reaction, an aryl halide is coupled with an alkene.[9] Similar to the Suzuki coupling, the reactivity trend follows I > Br > Cl, stemming from the facility of the oxidative addition step.[7] Kinetic studies have shown that the reaction of iodobenzene with styrene is significantly faster than that of bromobenzene under similar conditions.[10] While specific data for benzaldehyde derivatives can vary, the underlying principle remains. For instance, p-bromobenzaldehyde reacts cleanly with styrene to give good yields, but these reactions often require elevated temperatures (e.g., 80°C or higher).[11][12] The corresponding iodo-derivative would be expected to react under milder conditions.
This coupling of an aryl halide with a terminal alkyne also demonstrates the enhanced reactivity of the C-I bond.[5][13] Reactions involving aryl iodides can often be carried out at room temperature, whereas aryl bromides typically require heating to achieve comparable conversion rates.[13] This differential reactivity can be exploited for selective mono-alkynylation of substrates containing both iodine and bromine atoms.[7][13]
Data Summary: Cross-Coupling Reactivity
| Reaction | Halide | Typical Conditions | Reactivity Profile |
| Suzuki-Miyaura | Iodo-benzaldehyde | Lower Temp. (RT - 80°C), Lower Catalyst Loading | Faster, Higher Yields, Milder Conditions[4] |
| Bromo-benzaldehyde | Higher Temp. (80°C - 120°C), Higher Catalyst Loading | Slower, Harsher Conditions Required[4] | |
| Heck | Iodo-benzaldehyde | Milder Conditions | Higher reactivity, faster reaction rates[7][10] |
| Bromo-benzaldehyde | Elevated Temperatures | Slower, often requires optimization[11][12] | |
| Sonogashira | Iodo-benzaldehyde | Can proceed at Room Temperature[13] | High reactivity, allows for selective couplings[7][13] |
| Bromo-benzaldehyde | Requires Heating[13] | Lower reactivity, risk of side reactions[7] |
Metal-Halogen Exchange
Metal-halogen exchange is a powerful method for generating organometallic reagents. The rate of this exchange typically follows the trend I > Br > Cl.[14] This reaction involves a nucleophilic attack by an organometallic reagent (commonly an organolithium like n-BuLi or t-BuLi) on the halogen atom of the aryl halide.[15]
Iodobenzaldehydes undergo this exchange much more rapidly and at lower temperatures than their bromo counterparts. This is attributed to the higher polarizability of iodine, which facilitates the formation of the intermediate "ate complex".[15] The enhanced reactivity allows for selective metal-iodine exchange in the presence of a bromine atom, a valuable tool in sequential functionalization strategies.[15][16]
Nucleophilic Aromatic Substitution (SNAr)
In contrast to reactions where C-X bond cleavage is rate-determining, the reactivity order can be inverted in Nucleophilic Aromatic Substitution (SNAr). The SNAr mechanism proceeds via a two-step addition-elimination pathway.[17][18] The first step, the nucleophilic attack on the carbon atom bearing the halogen, is typically the rate-determining step.[19]
The reactivity order in SNAr is often F > Cl > Br > I.[19] This is because the rate is governed by the ability of the halogen to activate the ring towards nucleophilic attack via its inductive electron-withdrawing effect, which is strongest for the most electronegative halogens. Since the C-X bond is broken in the fast, second step, the bond strength is less critical.[19] Therefore, for SNAr reactions on a benzaldehyde scaffold (which already contains a strong electron-withdrawing group), a bromobenzaldehyde might show comparable or even slightly higher reactivity than an iodobenzaldehyde, although both are generally less reactive than the corresponding fluoro- or chloro-derivatives.
Experimental Workflows and Diagrams
Catalytic Cycle of Suzuki-Miyaura Coupling
The diagram below illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction. The initial oxidative addition step is where the difference in reactivity between iodo- and bromo-benzaldehydes is most pronounced.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
The following protocols provide a comparative framework. Note that reactions with bromobenzaldehyde often require more forcing conditions.
Protocol 1: Coupling of 4-Iodobenzaldehyde with Phenylboronic Acid
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-iodobenzaldehyde (1.0 mmol, 232 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.03 mmol, 35 mg).
-
Solvent & Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed mixture of toluene (4 mL) and water (1 mL).
-
Reaction: Heat the reaction mixture to 80°C and stir vigorously for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4-phenylbenzaldehyde.
Protocol 2: Coupling of 4-Bromobenzaldehyde with Phenylboronic Acid
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromobenzaldehyde (1.0 mmol, 185 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium phosphate (2.5 mmol, 531 mg).
-
Catalyst Addition: Add Pd(OAc)₂ (0.04 mmol, 9 mg) and a suitable phosphine ligand such as SPhos (0.08 mmol, 33 mg).
-
Solvent & Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add degassed 1,4-dioxane (5 mL).
-
Reaction: Heat the reaction mixture to 100-110°C and stir vigorously for 8-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4-phenylbenzaldehyde.
Practical Considerations and Strategic Selection
The choice between an iodo- or bromo-benzaldehyde derivative is a strategic one, balancing reactivity, cost, and synthetic design.
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A Senior Application Scientist's Guide to Validating Novel Compounds Derived from 4-Iodo-3-methoxy-5-nitrobenzaldehyde
Introduction: The Challenge of Structural Certainty
In the landscape of drug discovery and materials science, the synthesis of novel organic compounds is the engine of innovation. The starting scaffold, 4-Iodo-3-methoxy-5-nitrobenzaldehyde, represents a versatile platform for generating diverse molecular architectures due to its strategically placed and reactive functional groups. The aldehyde allows for condensations and reductive aminations, the nitro group can be reduced to an amine for further derivatization, and the iodo group is a prime handle for cross-coupling reactions.
The Case Study: Synthesis of a Novel Biaryl Compound
To illustrate the validation workflow, we will consider a hypothetical Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry. Our goal is to synthesize 4-(4-methylphenyl)-3-methoxy-5-nitrobenzaldehyde (henceforth, Compound 1 ) from our starting material. This reaction creates a new carbon-carbon bond, introducing significant structural changes that require rigorous confirmation.
Reaction Scheme: Starting Material: this compound Reagent: 4-methylphenylboronic acid Catalyst: Pd(PPh₃)₄ Base: K₂CO₃ Product:Compound 1 (4-(4-methylphenyl)-3-methoxy-5-nitrobenzaldehyde)
The core challenge is to prove, unequivocally, that we have synthesized Compound 1 and not an isomer, a byproduct, or unreacted starting material.
The Analytical Workflow: A Multi-Pronged Strategy
The validation process is not a single experiment but a logical cascade of analyses where each step builds upon the last. This workflow ensures that by the end, the proposed structure is supported by a confluence of orthogonal data.
Caption: The logical workflow for validating a novel synthetic compound.
Step 1: The First Look - Liquid Chromatography-Mass Spectrometry (LC-MS)
Expertise & Experience: Before investing time in more complex analyses, a rapid assessment of reaction success and sample purity is paramount. LC-MS is the ideal tool for this initial screen. The liquid chromatography (LC) component separates the components of the reaction mixture, while the mass spectrometer (MS) provides the molecular weight of each separated component.[1]
Trustworthiness: This technique provides a preliminary check. If we do not observe a peak with the expected mass-to-charge ratio (m/z) for our target compound, it's an immediate red flag indicating the reaction may have failed or produced an unexpected product.
Expected Data for Compound 1:
-
Molecular Formula: C₁₅H₁₃NO₄
-
Molecular Weight: 271.27 g/mol
-
Expected [M+H]⁺: 272.28 m/z (Protonated in positive ion mode)
-
Expected [M-H]⁻: 270.26 m/z (Deprotonated in negative ion mode)
The observation of a major peak at m/z 272.28 in the mass spectrum, corresponding to a single, well-resolved peak in the chromatogram, provides the first piece of evidence that Compound 1 has been formed and is relatively pure.
Protocol: LC-MS Analysis
-
Sample Preparation: Dissolve ~0.1 mg of the purified product in 1 mL of a suitable solvent (e.g., Acetonitrile/Water 50:50).
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry:
-
Ion Source: Electrospray Ionization (ESI).
-
Mode: Positive and Negative ion scanning.
-
Mass Range: 100-500 m/z.
-
Step 2: The Blueprint - Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful technique for determining the precise connectivity of atoms in an organic molecule. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei, we can piece together the molecular framework. For a novel benzaldehyde derivative, specific chemical shifts and coupling patterns are expected, which can be compared against known values for similar structures.[2][3]
Trustworthiness: The self-validating nature of NMR comes from the synergy between different experiments. A proposed structure must be consistent with all NMR data simultaneously: ¹H, ¹³C, and 2D correlation spectra (like COSY and HSQC).
Key NMR Experiments and Expected Results for Compound 1:
| Experiment | Purpose | Expected Observations for Compound 1 |
| ¹H NMR | Maps all unique proton environments. | - Aldehyde CHO: Singlet, ~9.8-10.0 ppm.[2] - Aromatic Protons: Distinct signals between 7.0-8.5 ppm. The two protons on the nitro-substituted ring should appear as doublets, while the four protons on the methyl-substituted ring will show a characteristic AA'BB' system (two doublets). - Methoxy OCH₃: Singlet, ~3.9-4.1 ppm. - Methyl CH₃: Singlet, ~2.4 ppm. - Integration: The area under the peaks will correspond to a proton ratio of 1:2:4:3:3. |
| ¹³C NMR | Maps all unique carbon environments. | - Aldehyde C=O: Signal at ~190-192 ppm.[4] - Aromatic Carbons: Multiple signals between 120-160 ppm. The carbons attached to the nitro and methoxy groups will be significantly shifted. - Methoxy OCH₃: Signal at ~56 ppm. - Methyl CH₃: Signal at ~21 ppm. |
| 2D COSY | Shows ¹H-¹H coupling (connectivity through 2-3 bonds). | Correlations expected between adjacent aromatic protons. No correlation to the singlet protons (CHO, OCH₃, CH₃). |
| 2D HSQC | Correlates each proton with its directly attached carbon. | Confirms which proton signal corresponds to which carbon signal (e.g., the proton at ~2.4 ppm correlates to the carbon at ~21 ppm). |
The combination of these spectra allows us to walk through the molecule, confirming the presence of each functional group and how they are connected. For instance, observing the characteristic signals for a 4-methylphenyl group and a separate, differently substituted aromatic ring, along with the aldehyde and methoxy singlets, provides overwhelming evidence for the structure of Compound 1 .
Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).[3]
-
Data Acquisition:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Experiments: Acquire standard ¹H, ¹³C{¹H}, COSY, and HSQC spectra.
-
Temperature: Maintain a constant temperature, typically 298 K.
-
-
Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale to the TMS signal. Integrate the ¹H NMR spectrum.
Step 3: The Elemental Fingerprint - High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: While standard MS (like that in LC-MS) gives the nominal mass, HRMS provides the exact mass to four or five decimal places.[5] This extreme precision allows for the unambiguous determination of the elemental formula. It is the definitive method to distinguish between compounds that have the same nominal mass but different atomic compositions (isobars).
Trustworthiness: A calculated exact mass for a proposed formula (C₁₅H₁₃NO₄) that matches the experimentally measured exact mass to within a very small tolerance (typically < 5 ppm) provides irrefutable proof of the elemental composition.[6]
Expected Data for Compound 1:
-
Molecular Formula: C₁₅H₁₃NO₄
-
Calculated Exact Mass [M+H]⁺: 272.0863
-
Experimental Result: An observed mass of 272.0861 would be a match within 0.7 ppm, confirming the formula.
Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution (sub-µg/mL) of the sample in a high-purity solvent compatible with the ionization source.
-
Instrumentation: Utilize a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap analyzer.
-
Ionization: Use a soft ionization technique like ESI or Atmospheric Pressure Chemical Ionization (APCI) to minimize fragmentation and maximize the abundance of the molecular ion.[1]
-
Calibration: Ensure the instrument is calibrated using a known standard immediately before the analysis to guarantee mass accuracy.
-
Data Analysis: Compare the measured monoisotopic mass of the molecular ion peak with the theoretically calculated mass for the proposed formula.
Step 4: The Final Verdict - Single-Crystal X-Ray Crystallography
Expertise & Experience: This is the "gold standard" for structural determination.[7] It provides a direct, three-dimensional map of electron density within a single crystal of the compound. The result is an unambiguous determination of the molecular structure, including precise bond lengths, bond angles, and, if the molecule is chiral and crystallized in a non-centrosymmetric space group, its absolute configuration.[8][9]
Trustworthiness: Unlike spectroscopic methods which provide data that requires interpretation to infer a structure, X-ray crystallography provides a direct visualization of the structure.[7] If a high-quality crystal can be grown and a good dataset collected, the resulting structure is considered definitive proof.
Expected Data for Compound 1:
-
A 3D model confirming the connectivity of all atoms.
-
Precise bond lengths and angles that can reveal electronic effects (e.g., the influence of the nitro group on the aromatic ring).
-
Information on the dihedral angle between the two aromatic rings, revealing the molecule's preferred conformation in the solid state.
Protocol: Single-Crystal X-Ray Crystallography
-
Crystal Growth (The Crucial Hurdle): Grow single crystals of the compound suitable for diffraction (typically 0.1-0.3 mm in each dimension).[8] This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.
-
Expose the crystal to a monochromatic X-ray beam and collect the diffraction pattern as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the "phase problem" to generate an initial electron density map.
-
Build a molecular model into the electron density map and refine the atomic positions and thermal parameters until the model accurately fits the experimental data.[10]
-
Comparative Analysis of Validation Techniques
| Technique | Information Provided | Sample Req. | Speed | Key Advantage | Key Limitation |
| LC-MS | Purity, Nominal Molecular Weight | ~0.1 mg | Fast (~10 min) | Rapid screening of reaction success and purity.[1] | Provides no detailed structural connectivity. |
| NMR | Atomic connectivity, 2D framework, stereochemistry | 5-10 mg | Medium (1-8 hrs) | The most powerful tool for elucidating the C-H framework in solution.[2] | Requires interpretation; complex spectra can be ambiguous. |
| HRMS | Exact Mass, Elemental Formula | < 1 mg | Fast (~15 min) | Unambiguously confirms the elemental composition.[5] | Does not differentiate between structural isomers. |
| X-Ray | Absolute 3D structure, bond lengths/angles | Single Crystal | Slow (Days-Weeks) | Provides definitive, unambiguous structural proof.[7][9] | Requires high-quality single crystals, which can be difficult to obtain. |
Data Integration: The Path to Unambiguous Structure
Caption: Convergence of data to validate the proposed structure.
Conclusion
The validation of a novel compound derived from this compound is a systematic process of evidence accumulation. It begins with a rapid LC-MS check for purity and mass, proceeds to an in-depth structural investigation using a suite of NMR experiments, is confirmed by the exact elemental formula from HRMS, and is ultimately and definitively proven by single-crystal X-ray crystallography. By understanding the strengths and limitations of each technique and employing them in a logical workflow, researchers can ensure the scientific integrity of their work and build a solid foundation for future discoveries.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Iodo-3-methoxy-5-nitrobenzaldehyde
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 4-Iodo-3-methoxy-5-nitrobenzaldehyde, a compound of interest in medicinal chemistry. The procedures outlined here are grounded in established safety principles for handling halogenated nitroaromatic compounds, ensuring the protection of laboratory personnel and the environment.
The structural features of this compound—an iodinated aromatic ring, a nitro group, and an aldehyde functional group—necessitate a cautious approach to its handling and disposal. This guide will walk you through a systematic process, from initial hazard assessment to final waste containment, ensuring every step is logical, safe, and compliant.
Hazard Assessment and Chemical Profile
Key Structural Features and Associated Hazards:
-
Halogenated Aromatic Compound: The presence of iodine classifies this compound as a halogenated organic. Halogenated wastes have specific disposal requirements and should never be mixed with non-halogenated waste streams.[1][2][3]
-
Nitro Group: Nitroaromatic compounds can be reactive and may have toxicological properties that require careful handling.
-
Aldehyde Group: Aldehydes can be irritants and may be reactive.
Based on data from similar compounds like 5-Iodovanillin and other substituted benzaldehydes, the primary hazards are summarized in the table below.[4][5][6][7][8][9]
| Hazard Category | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | May be harmful if swallowed, in contact with skin, or if inhaled.[4][5] |
| Skin Corrosion/Irritation | Causes skin irritation.[4][5][6][8] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[4][5][6][8] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[5][6][8] |
| Incompatibilities | Avoid contact with strong oxidizing agents and strong bases.[4][6] |
| Hazardous Decomposition Products | Thermal decomposition can produce toxic fumes, including carbon monoxide (CO), carbon dioxide (CO2), hydrogen iodide (HI), and nitrogen oxides (NOx).[4][6][10] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the irritant nature and potential toxicity of this compound, a stringent PPE protocol is mandatory.
-
Eye Protection: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][6] A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Always inspect gloves before use and use proper glove removal technique to avoid skin contact.[9] For prolonged contact, consider double-gloving.
-
Skin and Body Protection: A fully buttoned laboratory coat is required.[4] When handling larger quantities, a chemical-resistant apron is recommended.
-
Respiratory Protection: All handling of this compound solid or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[5][9]
Spill Management: A Calm and Controlled Response
Accidental spills should be handled promptly and safely.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or if you feel unwell.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE described in the section above.
-
Contain the Spill: For solid spills, gently cover the material with an absorbent, non-reactive material like vermiculite or sand to prevent dust from becoming airborne.
-
Clean Up: Carefully sweep up the absorbed material and place it into a clearly labeled, sealable container for hazardous waste.[6] Avoid creating dust.
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (such as ethanol), followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbent, wipes, gloves, etc.) must be disposed of as hazardous waste.
Proper Disposal Procedures for this compound
The cardinal rule for disposing of this compound is to treat it as a halogenated organic hazardous waste .[1][3]
Waste Segregation and Collection Workflow:
Caption: Waste Disposal Decision Workflow.
Step-by-Step Disposal Protocol:
-
Identify as Halogenated Waste: Due to the presence of iodine, this compound must be segregated as halogenated organic waste.[3]
-
Select the Correct Waste Container: Use a designated, properly labeled container for "Halogenated Organic Waste."[1][3] The container should be made of a compatible material (e.g., polyethylene) and have a secure, tight-fitting lid.[1]
-
Label the Waste Container: As soon as the first waste is added, affix a hazardous waste tag.[2] Clearly list "this compound" and its approximate quantity. Do not use abbreviations.
-
Container Management:
-
Arrange for Professional Disposal: Do not dispose of this chemical down the drain or by evaporation.[1] Contact your institution's Environmental Health and Safety (EH&S) department or a licensed professional waste disposal service to arrange for the pickup and proper disposal of the waste container.[5][6] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[6]
By adhering to these procedures, you contribute to a culture of safety and responsibility in the laboratory. The principles of proper waste segregation and containment are paramount to protecting ourselves, our colleagues, and the environment.
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A Senior Application Scientist's Guide to Handling 4-Iodo-3-methoxy-5-nitrobenzaldehyde
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential safety and logistical protocols for handling 4-Iodo-3-methoxy-5-nitrobenzaldehyde, a compound of interest in medicinal chemistry.[1] The procedures outlined here are synthesized from safety data for structurally analogous compounds and established best practices for managing substituted nitroaromatic aldehydes.
Understanding the Hazard Profile: A Proactive Stance
The presence of the nitroaromatic moiety is of particular significance. Nitroaromatic compounds as a class are recognized for their potential toxicity, including mutagenicity and carcinogenicity, often initiated by metabolic nitroreduction.[4][5][6] Therefore, it is imperative to treat this compound as a potentially hazardous substance and to minimize exposure through rigorous engineering controls and appropriate personal protective equipment.
Core Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The following table outlines the minimum required PPE, with the rationale for each selection explained.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.[7][8] | The aldehyde and nitro-aromatic functionalities suggest a high potential for severe eye irritation.[2][3] Goggles provide a seal against dust and splashes, while a face shield offers broader protection. |
| Hand Protection | Nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use.[7][9] | Prevents direct skin contact, mitigating the risk of skin irritation and potential absorption of the compound.[9] Proper glove removal technique is crucial to avoid contaminating your hands.[3] |
| Body Protection | A buttoned lab coat or a chemical-resistant apron. | Protects personal clothing from contamination and prevents incidental skin exposure from spills or splashes.[7] |
| Respiratory Protection | All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to minimize inhalation of dust or aerosols.[7][9] | Substituted benzaldehydes can cause respiratory tract irritation.[2][3] A fume hood is the primary engineering control to prevent respiratory exposure. |
Step-by-Step Operational Plan: From Receipt to Disposal
A systematic workflow is critical for safely managing this compound throughout its lifecycle in the laboratory.
Preparation and Engineering Controls
-
Designated Workspace : All work with this compound must be conducted in a designated area, preferably a chemical fume hood with a verified face velocity.[7][9]
-
Emergency Equipment : Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[7]
-
Gather Materials : Before handling the chemical, assemble all necessary PPE, spill containment materials (e.g., chemical absorbent pads, sand), and clearly labeled waste containers.
Handling and Experimental Use
-
Avoid Dust Formation : When weighing or transferring the solid compound, do so carefully to avoid generating airborne dust.[2]
-
Personal Hygiene : Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before eating or drinking.[8][10]
-
Avoid Incompatibilities : Keep the compound away from strong oxidizing agents and strong bases.[10]
Storage
-
Container Integrity : Store in a tightly closed, properly labeled container.[2][10]
-
Storage Conditions : Keep in a cool, dry, and well-ventilated area, away from light and incompatible materials.[8][10] Storing in a locked cabinet is also recommended.[2][8]
Emergency Procedures: Plan for the Unexpected
Spill Response Workflow
The following diagram outlines the immediate steps to be taken in the event of a chemical spill.
Caption: Workflow for handling a chemical spill.
-
Minor Spills : For small spills, wear your full PPE, cover the spill with an inert absorbent material, and carefully sweep it into a designated hazardous waste container.[11] Avoid raising dust.[11] Clean the affected area with soap and water.
-
Major Spills : Evacuate the immediate area and alert your laboratory supervisor or safety officer.
First Aid Measures
-
Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, seek medical attention.[2][12]
-
Skin Contact : Remove contaminated clothing and rinse the affected skin with copious amounts of soap and water for at least 15 minutes. Seek medical advice if irritation occurs.[8][10]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist.[8][12]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8][12]
Waste Disposal: A Responsible Conclusion
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.
-
Collect waste in a clearly labeled, sealed container.
-
Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[2][8] Do not dispose of it down the drain.[10][11]
By adhering to these protocols, you can effectively manage the risks associated with handling this compound, ensuring a safe and productive research environment.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
